Product packaging for Methyl 4-chloro-2-cyanobenzoate(Cat. No.:CAS No. 58331-97-8)

Methyl 4-chloro-2-cyanobenzoate

Cat. No.: B1365057
CAS No.: 58331-97-8
M. Wt: 195.6 g/mol
InChI Key: JKAWTBOCEPQPBQ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-cyanobenzoate is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO2 B1365057 Methyl 4-chloro-2-cyanobenzoate CAS No. 58331-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAWTBOCEPQPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434486
Record name Methyl 4-chloro-2-cyanobenzoate
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Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58331-97-8
Record name Benzoic acid, 4-chloro-2-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58331-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-2-cyanobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-chloro-2-cyanobenzoate (CAS No. 58331-97-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-2-cyanobenzoate, with the Chemical Abstracts Service (CAS) number 58331-97-8 , is a highly functionalized aromatic compound that serves as a pivotal intermediate in various domains of chemical synthesis.[1] Its unique substitution pattern, featuring a methyl ester, a chloro group, and a cyano group, imparts a versatile reactivity profile, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its reactivity, and key applications with a focus on its emerging role in biocatalysis and as a scaffold for compounds with therapeutic potential.

Compound Identification and Properties

This compound is systematically named this compound.[1] Its structural and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 58331-97-8[1]
Molecular Formula C₉H₆ClNO₂[1]
Molecular Weight 195.60 g/mol [1]
IUPAC Name This compound[1]
Synonyms Benzoic acid, 4-chloro-2-cyano-, methyl ester[1]
Appearance Solid
Melting Point 115-117 °C
Boiling Point 305.8 °C at 760 mmHg (predicted)[1]
Solubility Moderately soluble in organic solvents.[1][1]

The presence of both electron-withdrawing chloro and cyano groups influences the electron density of the aromatic ring, making the compound susceptible to a range of chemical transformations.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through several routes, with one of the most common being the esterification of 4-chloro-2-cyanobenzoic acid.[1] The following protocol is a representative example of a Fischer-Speier esterification. The rationale behind this choice of reaction is its reliability and the use of readily available and cost-effective reagents. The use of a strong acid catalyst is crucial to protonate the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. An excess of methanol is employed to shift the reaction equilibrium towards the product side, maximizing the yield.

Reaction Scheme:

G cluster_reactants Reactants reactant1 4-chloro-2-cyanobenzoic acid product This compound reactant1->product reactant2 Methanol (excess) reactant2->product catalyst H₂SO₄ (catalyst) catalyst->product Reflux G substrate This compound C₉H₆ClNO₂ enzyme Nitrile Hydratase (*Rhodococcus equi* A4) substrate->enzyme Binding product Methyl 2-carbamoyl-4-chlorobenzoate C₉H₈ClNO₃ enzyme->product Catalytic Hydration water H₂O water->enzyme caption Workflow for the biotransformation of this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-2-cyanobenzoate is a key chemical intermediate with the molecular formula C₉H₆ClNO₂.[1] Its structure, featuring a benzoate core with chloro and cyano substituents, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The strategic placement of the electron-withdrawing chloro and cyano groups on the aromatic ring imparts unique reactivity, allowing for diverse chemical transformations.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering insights into the underlying chemical principles and practical experimental considerations for researchers and professionals in drug development and chemical synthesis.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes, primarily centered around the formation of the cyano group and the esterification of the carboxylic acid. The choice of pathway often depends on the availability and cost of starting materials, desired scale of production, and functional group tolerance.

Two predominant strategies will be discussed in detail:

  • Sandmeyer Reaction followed by Esterification: This classical approach involves the diazotization of an amino group, followed by cyanation and subsequent esterification.

  • Palladium-Catalyzed Cyanation: A more modern approach that leverages the efficiency and functional group tolerance of transition-metal catalysis to introduce the cyano group onto a pre-existing aromatic ring.

Pathway 1: Sandmeyer Reaction and Subsequent Esterification

This pathway is a robust and well-established method for the synthesis of aryl nitriles.[2][3] It begins with an appropriately substituted aniline, which is converted to a diazonium salt and then reacted with a cyanide source, typically in the presence of a copper catalyst.[2][4]

Logical Framework for Pathway 1

Sandmeyer_Reaction_Pathway A 2-Amino-4-chlorobenzoic Acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl (Diazotization)   C 4-Chloro-2-cyanobenzoic Acid B->C  CuCN (Sandmeyer Reaction)   D This compound C->D  CH₃OH, H₂SO₄ (Esterification)  

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Step-by-Step Experimental Protocol

Part A: Synthesis of 4-Chloro-2-cyanobenzoic Acid via Sandmeyer Reaction

  • Diazotization:

    • In a reaction vessel maintained at 0-5 °C, dissolve 2-amino-4-chlorobenzoic acid in a suitable aqueous acid, such as hydrochloric acid.

    • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring. The temperature must be strictly controlled to prevent the decomposition of the resulting diazonium salt.[4] The completion of diazotization can be tested using starch-iodide paper.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of nitrogen gas) will be observed.[2]

    • After the addition is complete, the reaction mixture is typically warmed to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up and Isolation:

    • The reaction mixture is then quenched, often by adding it to water or a basic solution to neutralize the excess acid.

    • The crude 4-chloro-2-cyanobenzoic acid is then isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Part B: Esterification of 4-Chloro-2-cyanobenzoic Acid

  • Reaction Setup:

    • In a round-bottom flask, suspend 4-chloro-2-cyanobenzoic acid in an excess of methanol, which acts as both the reactant and solvent.

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

  • Reaction Conditions:

    • The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After cooling, the excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

    • Further purification can be performed by column chromatography or recrystallization.

Causality Behind Experimental Choices
  • Low Temperature for Diazotization: Aryl diazonium salts are generally unstable at higher temperatures and can decompose.[4] Maintaining a low temperature (0-5 °C) is critical for maximizing the yield of the diazonium salt intermediate.

  • Copper(I) Cyanide Catalyst: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2] Copper(I) facilitates the single-electron transfer required to generate the aryl radical from the diazonium salt, which then reacts with the cyanide.[2]

  • Acid Catalyst in Esterification: The esterification of a carboxylic acid with an alcohol is an equilibrium process. A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5] Using an excess of the alcohol helps to shift the equilibrium towards the product side.[5]

Pathway 2: Palladium-Catalyzed Cyanation

Transition-metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. Palladium-catalyzed cyanation offers a powerful and versatile alternative to the traditional Sandmeyer reaction for the synthesis of aryl nitriles, often with higher yields and broader functional group tolerance.[6][7]

Logical Framework for Pathway 2

Palladium_Catalyzed_Cyanation_Pathway A Methyl 2-bromo-4-chlorobenzoate B This compound A->B  Pd Catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂)  

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-2-cyanobenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a methyl ester, a chloro group, and a cyano group on a benzene ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. Understanding its fundamental physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination and interpretation of the underlying principles.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical identifiers of a compound is the bedrock of its application in scientific research. These properties dictate its behavior in various chemical and physical environments.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 58331-97-8[1]
Molecular Formula C₉H₆ClNO₂[1][2]
Molecular Weight 195.60 g/mol [1][2]
Appearance White to off-white solid[2]
Melting Point 115-117 °C[2]
Boiling Point 305.8 °C (Predicted)[2]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, acetone). Limited solubility in non-polar solvents (e.g., hexane, toluene).[1]

Structural Elucidation and Spectroscopic Data

The precise arrangement of atoms and functional groups within a molecule is definitively established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. While specific experimental spectra for this compound are not publicly available in comprehensive detail, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will show a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene ring. The methyl group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule. One would expect to observe signals for the carbonyl carbon of the ester, the cyano carbon, the aromatic carbons (with varying chemical shifts due to the different substituents), and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Key expected absorptions for this compound include:

  • C≡N stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.

  • C=O stretch (ester): A strong, sharp peak around 1720-1740 cm⁻¹.

  • C-O stretch (ester): A strong peak in the 1250-1300 cm⁻¹ region.

  • C-Cl stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

  • Aromatic C-H and C=C stretches: Multiple peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (195.60). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Experimental Protocols for Physical Property Determination

The following section details the standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. Impurities typically depress and broaden the melting point range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point and then increased slowly (1-2 °C per minute) to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Crystalline Sample B Finely Powder A->B C Load Capillary Tube B->C D Place in Apparatus C->D Transfer E Rapid Heating D->E F Slow Heating (1-2°C/min) E->F G Observe & Record Range F->G

Figure 1: Workflow for Melting Point Determination.

Solubility Assessment

Principle: The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups. "Like dissolves like" is the guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).

  • Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

  • A small volume of the selected solvent (e.g., 1 mL) is added.

  • The mixture is agitated vigorously for a set period (e.g., 1 minute).

  • Observation: The solubility is assessed visually. If the solid completely dissolves, it is deemed "soluble." If some solid remains, it is "partially soluble" or "insoluble." For quantitative measurements, the undissolved solid can be filtered, dried, and weighed.

SolubilityWorkflow A Weigh Compound B Add Solvent A->B C Agitate Mixture B->C D Observe C->D E Classify Solubility D->E

Figure 2: Workflow for Solubility Assessment.

Spectroscopic Analysis Protocols

Principle: Each spectroscopic technique relies on the interaction of electromagnetic radiation with the sample to generate a unique spectrum that provides structural information.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is then recorded.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

SpectroWorkflow cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy (ATR) cluster_ms Mass Spectrometry (EI) N1 Dissolve in Deuterated Solvent N2 Acquire FID N1->N2 N3 Fourier Transform N2->N3 N4 Process Spectrum N3->N4 F1 Record Background F2 Apply Sample to Crystal F1->F2 F3 Acquire Spectrum F2->F3 M1 Vaporize Sample M2 Ionize & Fragment M1->M2 M3 Mass Analysis M2->M3 M4 Detect Ions M3->M4

Figure 3: General Workflows for Spectroscopic Analyses.

Conclusion

The physical properties of this compound outlined in this guide provide a foundational understanding for its handling, reaction optimization, and purification. The combination of its solid-state nature, defined melting point, and characteristic solubility profile, along with its unique spectroscopic fingerprints, allows for its unambiguous identification and quality control. The provided experimental protocols offer standardized approaches for the verification of these properties, ensuring reproducibility and reliability in research and development settings. As a key building block in the synthesis of novel compounds, a thorough grasp of these fundamental characteristics is indispensable for any scientist working with this versatile molecule.

References

solubility of Methyl 4-chloro-2-cyanobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 4-chloro-2-cyanobenzoate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its solubility characteristics in various organic solvents are critical for reaction kinetics, purification processes like crystallization, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a predicted solubility profile based on its molecular structure, and a detailed, field-proven experimental protocol for determining its solubility with high accuracy. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of handling this compound.

Introduction: The Significance of this compound

This compound (CAS No. 58331-97-8) is an aromatic compound with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol .[1] Its structure, featuring a benzoate ester with chloro and cyano substituents on the aromatic ring, makes it a versatile building block in organic synthesis.[1] The presence of these functional groups creates both electrophilic and nucleophilic sites, enabling a variety of chemical transformations such as nucleophilic substitution and reduction.[1]

In the pharmaceutical and agrochemical industries, intermediates like this compound are fundamental.[1][2] The ability to effectively dissolve, react, and subsequently crystallize such compounds is paramount for achieving high yield and purity in the final active ingredient. Understanding its solubility is not merely an academic exercise; it is a critical parameter that influences process design, scalability, and economic viability.[3]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution equals the rate of precipitation.[4] This equilibrium is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent. The molecular structure of this compound provides clear indicators of its expected solubility behavior.

Molecular Structure Analysis:

  • Polar Moieties: The molecule possesses a polar ester group (-COOCH₃) and a highly polar cyano group (-C≡N). These groups can participate in dipole-dipole interactions.

  • Halogen Substituent: The chlorine atom (-Cl) is an electron-withdrawing group that contributes to the overall polarity and can engage in halogen bonding.

  • Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic.

Thermodynamic Considerations: The process of dissolution involves two main energy changes: the energy required to break the solute-solute and solvent-solvent interactions and the energy released when solute-solvent interactions are formed.[5] For this compound, a crystalline solid, the lattice energy of the crystal must be overcome by the solvation energy for dissolution to occur.[5]

Predicted Solubility Profile

While explicit quantitative solubility data is not widely available in the literature, a reliable qualitative profile can be inferred from the compound's structure.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileHigh These solvents have strong dipoles that can effectively interact with the polar ester and cyano groups of the solute. The absence of acidic protons prevents unwanted reactions, making them excellent solvents for dissolving such compounds.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate These solvents can act as hydrogen bond donors and acceptors. While they can solvate the polar groups, the energy required to break the solvent's own hydrogen-bonding network may limit solubility compared to aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High The polarity of these solvents is sufficient to interact with the solute. DCM is often an effective solvent for a wide range of organic compounds and is a good candidate for dissolving this compound.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to Moderate These solvents are less polar than ketones or alcohols. THF, being more polar than diethyl ether, is expected to be a better solvent. Solubility will likely be limited but sufficient for some reaction conditions.
Aromatic Non-Polar Toluene, BenzeneLow The primary interactions here would be π-stacking with the solute's benzene ring. However, these solvents lack the polarity to effectively solvate the cyano and ester groups, leading to poor overall solubility.[1]
Aliphatic Non-Polar Hexane, HeptaneInsoluble These solvents only exhibit weak van der Waals forces and cannot overcome the strong intermolecular forces (crystal lattice energy) of the polar solute.[1]

Experimental Protocol for Solubility Determination

This section provides a robust, gravimetric method for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • This compound (≥98% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled shaker or stirring plate with heating capabilities

  • Calibrated thermometer or temperature probe

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Pre-weighed collection vials

  • Oven or vacuum oven for drying

Step-by-Step Methodology
  • Preparation:

    • Label a series of vials for each solvent to be tested.

    • Add an excess amount of this compound to each vial. An excess is critical to ensure a saturated solution is formed.

  • Solvent Addition:

    • Accurately add a known volume or mass of the chosen solvent to each vial containing the solid.[6] For example, add 2.00 mL of solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). Constant agitation is necessary to ensure equilibrium is reached.[4] The time can be determined by taking measurements at different time points until the concentration remains constant.

  • Sample Collection and Filtration:

    • Once equilibrated, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe. Avoid disturbing the solid at the bottom.

    • Attach a syringe filter to the syringe.

    • Dispense the filtered solution into a pre-weighed collection vial. Record the exact mass of the empty vial (M_vial).

  • Solvent Evaporation:

    • Place the collection vials in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). A vacuum oven is preferred to allow for lower temperatures.

    • Evaporate the solvent completely until a constant mass of the dried solid is achieved.

  • Calculation of Solubility:

    • Weigh the collection vial containing the dried solute (M_total).

    • Calculate the mass of the dissolved solid (M_solute) = M_total - M_vial.

    • Solubility is typically expressed in g/100 mL or mg/mL. If a volume (V_sample) of the saturated solution was taken:

      • Solubility (mg/mL) = M_solute (mg) / V_sample (mL)

Diagram of Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

G cluster_prep Preparation Phase cluster_equil Equilibration Phase cluster_analysis Analysis Phase A Add excess solute to labeled vial B Add known volume of solvent A->B Step 1-2 C Seal and place in temp-controlled shaker B->C Step 3 D Agitate until equilibrium (24-48h) C->D E Allow excess solid to settle D->E F Draw supernatant with syringe E->F Step 4 G Filter into pre-weighed vial F->G H Evaporate solvent to dryness G->H Step 5 I Weigh dried solute + vial H->I J Calculate Solubility (mg/mL) I->J Step 6

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

An In-Depth Technical Guide to Methyl 4-chloro-2-cyanobenzoate: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-chloro-2-cyanobenzoate, a key building block in organic synthesis, holds a significant position in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and current applications. We will delve into the fundamental chemical principles underpinning its synthesis, provide detailed experimental protocols, and explore its role as a versatile intermediate in the creation of complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both historical context and practical, field-proven insights.

Introduction: The Emergence of a Versatile Synthetic Intermediate

This compound (CAS Number: 58331-97-8) is a polysubstituted benzene derivative featuring a methyl ester, a chloro group, and a cyano group.[1] This specific arrangement of functional groups imparts unique reactivity, making it a valuable precursor in a multitude of synthetic pathways.[2] Its journey from a laboratory curiosity to a commercially available building block is intertwined with the development of fundamental organic reactions and the increasing demand for complex, functionalized aromatic compounds in various industries.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its conceptualization and synthesis are rooted in the well-established principles of aromatic chemistry. The strategic placement of the chloro and cyano substituents on the benzoate ring allows for selective transformations, a critical feature for medicinal chemists and process developers. The chloro group can act as a leaving group in nucleophilic aromatic substitution reactions, while the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The methyl ester provides a readily modifiable handle for further synthetic elaborations.

This guide will illuminate the historical context of its synthesis, which is intrinsically linked to the development of powerful synthetic tools such as the Sandmeyer reaction, and provide a detailed, practical guide to its preparation and application.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

PropertyValueReference
Molecular Formula C₉H₆ClNO₂[1]
Molecular Weight 195.60 g/mol [2]
Appearance Solid[3]
Melting Point 115-117 °C[3]
Boiling Point 305.8 °C at 760 mmHg[3]
CAS Number 58331-97-8[1]

Spectroscopic data is essential for the unambiguous identification and quality control of this compound. While specific spectra are proprietary to various suppliers, the expected characteristic signals are well-established based on its structure.

Historical Synthesis: The Pivotal Role of the Sandmeyer Reaction

The synthesis of this compound is a classic example of multi-step aromatic chemistry. The most logical and historically significant route involves the introduction of the cyano group via the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884.[4] This reaction provides a reliable method for the conversion of an aryl diazonium salt, derived from a primary aromatic amine, into an aryl cyanide.[5]

The likely synthetic pathway to this compound, therefore, originates from a readily available precursor, 2-amino-4-chlorobenzoic acid. The historical development of this synthesis can be broken down into three key stages:

  • Preparation of the Precursor: The synthesis of the starting material, 2-amino-4-chlorobenzoic acid, is itself a multi-step process, often starting from even simpler aromatic compounds.

  • Esterification: The carboxylic acid functionality of 2-amino-4-chlorobenzoic acid is protected as a methyl ester. This step is crucial to prevent unwanted side reactions during the subsequent diazotization and cyanation steps.

  • Diazotization and Sandmeyer Cyanation: The amino group of the methyl 2-amino-4-chlorobenzoate is converted to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.

The following diagram illustrates the logical flow of this historically informed synthetic strategy.

G cluster_0 Synthesis of Precursor cluster_1 Esterification cluster_2 Diazotization & Cyanation 2-chloro-4-nitrotoluene 2-chloro-4-nitrotoluene 2-chloro-4-nitrobenzoic_acid 2-chloro-4-nitrobenzoic_acid 2-chloro-4-nitrotoluene->2-chloro-4-nitrobenzoic_acid Oxidation 2-amino-4-chlorobenzoic_acid 2-amino-4-chlorobenzoic_acid 2-chloro-4-nitrobenzoic_acid->2-amino-4-chlorobenzoic_acid Reduction methyl_2-amino-4-chlorobenzoate methyl_2-amino-4-chlorobenzoate 2-amino-4-chlorobenzoic_acid->methyl_2-amino-4-chlorobenzoate Fischer Esterification (Methanol, H+) diazonium_salt diazonium_salt methyl_2-amino-4-chlorobenzoate->diazonium_salt Diazotization (NaNO2, HCl) Methyl_4-chloro-2-cyanobenzoate Methyl_4-chloro-2-cyanobenzoate diazonium_salt->Methyl_4-chloro-2-cyanobenzoate Sandmeyer Reaction (CuCN)

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols: A Modern Approach

The following protocols are based on established chemical principles and represent a reliable methodology for the laboratory-scale synthesis of this compound.

Step 1: Esterification of 2-Amino-4-chlorobenzoic Acid

The Fischer-Speier esterification is a classic and effective method for this transformation.[6]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-chlorobenzoic acid (1 equivalent) in methanol (10-20 equivalents). The methanol serves as both the reactant and the solvent.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring. An exothermic reaction will occur, and the starting material may initially precipitate as its sulfate salt.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-amino-4-chlorobenzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure ester.

Step 2: Diazotization and Sandmeyer Cyanation of Methyl 2-Amino-4-chlorobenzoate

This two-part, one-pot procedure is the crux of the synthesis.

Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl 2-amino-4-chlorobenzoate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours to ensure complete reaction.

    • Cool the mixture to room temperature and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.

Modern Applications in Drug Discovery and Agrochemicals

The utility of this compound lies in its ability to serve as a scaffold for the synthesis of more complex molecules with diverse biological activities.[2]

  • Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds.[2] The presence of multiple reactive sites allows for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs.

  • Agrochemicals: The inherent biological activity of molecules derived from this intermediate makes it a valuable building block in the development of novel pesticides and herbicides.[2]

  • Materials Science: The functional groups present in this compound make it a candidate for incorporation into polymers and other advanced materials, potentially imparting unique properties.[2]

The following diagram illustrates the central role of this compound as a versatile building block.

G Methyl_4-chloro-2-cyanobenzoate Methyl_4-chloro-2-cyanobenzoate Pharmaceuticals Pharmaceuticals Methyl_4-chloro-2-cyanobenzoate->Pharmaceuticals Further Functionalization Agrochemicals Agrochemicals Methyl_4-chloro-2-cyanobenzoate->Agrochemicals Bioactive Derivatives Materials_Science Materials_Science Methyl_4-chloro-2-cyanobenzoate->Materials_Science Monomer Synthesis

Caption: Applications of this compound.

Conclusion

This compound, while not having a single, celebrated moment of discovery, represents the culmination of decades of progress in synthetic organic chemistry. Its preparation, rooted in the classic and robust Sandmeyer reaction, showcases the power of fundamental transformations in constructing complex molecular architectures. As a versatile intermediate, it continues to play a vital role in the innovation pipelines of the pharmaceutical, agrochemical, and materials science industries. This guide has provided a comprehensive overview of its historical context, practical synthesis, and diverse applications, underscoring its enduring importance as a key building block for scientific advancement.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 4-chloro-2-cyanobenzoate (CAS Number: 58331-97-8), a substituted benzoate ester of interest in pharmaceutical and chemical synthesis.[1] By leveraging established principles of spectroscopic interpretation and comparative data from analogous structures, this document serves as a robust resource for researchers, scientists, and drug development professionals. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive picture of the molecule's structural identity.

Molecular Structure and Analytical Overview

This compound possesses a benzene ring substituted with three key functional groups: a methyl ester, a chloro group, and a cyano group.[1] The relative positions of these groups (a 1,2,4-substitution pattern) create a unique electronic environment that is reflected in its spectroscopic fingerprint. Understanding this structure is paramount to interpreting the data that follows.

The molecular formula is C₉H₆ClNO₂, with a molecular weight of approximately 195.60 g/mol .[1] Spectroscopic analysis is essential for confirming this structure, verifying purity, and elucidating the electronic interactions between the substituents.[2]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Place tube in NMR spectrometer. transfer->instrument shim Shim the magnetic field to optimize homogeneity. instrument->shim acquire Acquire spectrum using appropriate pulse program. shim->acquire fourier Apply Fourier Transform to the raw data (FID). acquire->fourier phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to TMS (0 ppm). baseline->reference G M [M]⁺˙ m/z 195/197 F1 [M - OCH₃]⁺ m/z 164/166 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 136/138 M->F2 - •COOCH₃ F3 [C₆H₃Cl]⁺˙ m/z 110/112 F2->F3 - CN

References

An In-depth Technical Guide to the Potential Biological Activity of Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl 4-chloro-2-cyanobenzoate, with a focus on its potential biological activities and the experimental frameworks required for their investigation. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known information with proven methodologies to facilitate further research and application.

Introduction and Chemical Profile

This compound is a halogenated aromatic nitrile with the chemical formula C₉H₆ClNO₂.[1][2] Its structure, featuring a chlorinated benzene ring substituted with a cyano group and a methyl ester, makes it a versatile intermediate in organic synthesis.[1][3] While primarily utilized as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals, its intrinsic chemical features suggest the potential for direct biological activity.[1] The presence of a chlorine atom and a cyano group on the benzoate ring can influence its electronic properties, lipophilicity, and ability to interact with biological macromolecules.[1]

Chemical Properties:

PropertyValueSource
Molecular Formula C₉H₆ClNO₂[1][2]
Molecular Weight 195.60 g/mol [1]
CAS Number 58331-97-8[2][4]
Appearance Typically a crystalline solid[3]
Solubility Soluble in organic solvents, poorly soluble in water[3]

Potential Biological Activities and Mechanistic Hypotheses

While extensive biological data for this compound is not widely published, its structural motifs are present in compounds with known biological activities. This allows us to hypothesize potential areas for investigation.

Antimicrobial and Antifungal Activity

The presence of a halogenated aromatic ring is a common feature in many antimicrobial agents.[5] The chlorine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. Furthermore, the cyano group can interact with microbial enzymes or other cellular targets. Research has indicated that this compound has been studied for its potential antimicrobial properties.[1]

Hypothesized Mechanism of Action: The antimicrobial effect could arise from the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The electrophilic nature of the cyano group could lead to covalent modification of key microbial proteins.

Anti-inflammatory Effects

Some benzoate derivatives have demonstrated anti-inflammatory properties. This activity is often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The potential for this compound to exhibit anti-inflammatory effects has been noted.[1]

Hypothesized Mechanism of Action: this compound could potentially act as a competitive or non-competitive inhibitor of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

Enzyme Inhibition

The chemical structure of this compound makes it a candidate for interacting with the active sites of various enzymes.[1] The cyano and ester groups can participate in hydrogen bonding and other non-covalent interactions, while the chlorinated ring can form hydrophobic interactions.

Hypothesized Targets:

  • Proteases: The cyano group can act as a "warhead" for covalent inhibition of cysteine proteases.

  • Kinases: Many kinase inhibitors feature substituted aromatic rings.

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are important targets in neurodegenerative diseases, and various small molecules can inhibit their activity.[6]

Experimental Protocols for Biological Evaluation

To systematically investigate the potential biological activities of this compound, a series of well-established in vitro assays are recommended.

Workflow for Preliminary Biological Screening

G cluster_0 Initial Screening cluster_1 Biological Assays cluster_2 Data Analysis & Next Steps A Compound Procurement & Purity Analysis (LC-MS, NMR) B Solubility & Stability Assessment A->B C Antimicrobial Screening (MIC/MBC Assays) B->C D Cytotoxicity Assay (e.g., MTT on cell lines) B->D E Enzyme Inhibition Assays (e.g., AChE, COX) B->E F Hit Identification & Dose-Response Analysis C->F D->F E->F G Mechanism of Action Studies F->G H Lead Optimization G->H

Caption: A generalized workflow for the initial biological evaluation of a test compound.

Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.

Materials:

  • This compound (stock solution in DMSO)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Bacterial/fungal inoculums (adjusted to 0.5 McFarland standard)

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (medium only)

  • Resazurin sodium salt solution (for viability assessment)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents visible growth (i.e., the well remains blue).

Detailed Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on Ellman's method, measures the inhibition of AChE activity.

Materials:

  • This compound (stock solution in DMSO)

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microtiter plate

  • Positive control (e.g., donepezil)

Procedure:

  • In the wells of the microtiter plate, add phosphate buffer, DTNB solution, and varying concentrations of this compound.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Application in Biotransformation

An interesting application of this compound is in the chemoselective biotransformation of nitriles. It has been used as a substrate for the nitrile hydratase activity of Rhodococcus equi A4.[1] This process allows for the selective conversion of the nitrile group into other valuable functional groups under mild, environmentally friendly conditions.[1]

G cluster_0 Biotransformation Process A This compound (Substrate) B Rhodococcus equi A4 (Whole-cell biocatalyst) A->B Introduction of Substrate C Selective Transformation of Nitrile Group B->C Nitrile Hydratase Activity D Value-added Chemical Product C->D

Caption: The role of this compound in biotransformation.

Conclusion and Future Directions

This compound is a chemical intermediate with potential for underexplored biological activities. Based on its structural features, antimicrobial, anti-inflammatory, and enzyme inhibitory properties are plausible areas for investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these potential activities. Future research should focus on performing these in vitro assays to generate empirical data. Positive hits can then be further investigated through more complex cellular models and in vivo studies to elucidate mechanisms of action and assess therapeutic potential. The unique chemical reactivity of this compound also warrants further exploration in the field of biotransformation and as a scaffold for the synthesis of novel bioactive molecules.

References

commercial suppliers of Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Landscape of Methyl 4-chloro-2-cyanobenzoate for Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its commercial availability, quality assessment, and safe integration into research workflows. As a critical building block in medicinal chemistry and materials science, understanding the nuances of sourcing and validating this compound is paramount to achieving reliable and reproducible experimental outcomes.

Compound Profile: this compound

This compound (CAS No. 58331-97-8) is a substituted benzoate ester featuring a strategically positioned chlorine atom and a cyano group on the aromatic ring.[1] This specific arrangement of electron-withdrawing groups confers distinct chemical reactivity, making it a valuable intermediate for synthesizing more complex molecules.[1]

Chemical Identity:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₆ClNO₂[1]

  • Molecular Weight: 195.60 g/mol [1]

  • Structure: The molecule consists of a benzene ring with a methyl ester group at position 1, a cyano group at position 2, and a chlorine atom at position 4.[1]

Its properties make it a versatile reagent. The chlorine atom can undergo nucleophilic substitution, while the cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, opening pathways to diverse derivatives.[1] These characteristics underpin its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Commercial Supplier Landscape

The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of experimental success. The market for this compound includes a range of suppliers, from large chemical houses to specialized boutique firms. The choice of supplier should be guided by factors beyond price, including purity guarantees, available analytical data, batch-to-batch consistency, and intended use (e.g., early-stage research vs. scale-up).

It is crucial for researchers to recognize that many suppliers list this chemical for research and development purposes only, not for medical or direct consumer use.[3]

Supplier/BrandTypical PurityCommon Pack SizesNotes
Fluorochem ≥95.0%100mg, 250mg, 1g, 5gOften available through distributors like CymitQuimica.[4]
CP Lab Safety min 95%250 mgExplicitly states products are for professional manufacturing or research use only.[3]
Various Suppliers on Molbase 95% - 98%2g, 5g, 10g, 1kgA platform listing multiple, primarily China-based, suppliers. Lead times and verification may vary.[5]
BLD Pharm Not specifiedCustomLists Methyl 4-chloro-3-cyanobenzoate, a related isomer, indicating a portfolio in cyanobenzoate derivatives.[6]

This table is representative and not exhaustive. Researchers should conduct their own due diligence.

Recommended Workflow: From Procurement to Use

A systematic approach to sourcing and validating chemical reagents is essential for ensuring experimental integrity. The following workflow outlines a self-validating system for incorporating this compound into your research.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: Incoming Quality Control (QC) cluster_2 Phase 3: Use & Storage A Identify Potential Suppliers B Request Certificate of Analysis (CoA) A->B C Evaluate Supplier (Purity, Lead Time, Cost) B->C D Place Order C->D E Receive Compound & Log Batch Number D->E F Visual Inspection (Color, Form) E->F G Perform Analytical QC (e.g., NMR, LC-MS) F->G H Compare Data with Supplier CoA G->H I Approve or Reject Batch H->I I->C Rejected J Release to Lab Inventory I->J Approved K Store Under Appropriate Conditions J->K L Document Usage in Experiment K->L

Caption: Recommended workflow for procurement and validation.

Analytical Validation: Confirming Identity and Purity

Independent verification of a supplied chemical's identity and purity is a cornerstone of good laboratory practice. Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient, as degradation can occur during shipping or storage.

Analytical MethodPurposeKey Considerations
¹H and ¹³C NMR Structural Confirmation & Purity EstimateProvides unambiguous structural verification. Integration of ¹H NMR peaks against a certified internal standard (qNMR) can yield a highly accurate purity value.[7]
LC-MS Purity Assessment & Impurity IDHPLC separates the main compound from impurities, while MS provides molecular weight confirmation for each peak. Ideal for detecting non-volatile impurities.
GC-MS Purity Assessment & Volatile Impurity IDBest suited for volatile compounds. While this compound is a solid, GC-MS can identify volatile impurities from the synthesis or residual solvents.[8]
FTIR Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups (e.g., C≡N stretch, C=O stretch of the ester).[9]
Experimental Protocol: ¹H NMR Sample Preparation and Analysis

This protocol describes the preparation of a sample for routine identity confirmation.

  • Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the NMR tube. The choice of solvent is critical; the compound must be fully soluble.[1]

  • Dissolution: Cap the tube and gently vortex or invert until the solid is completely dissolved. A brief sonication may aid dissolution.

  • Analysis: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Interpretation: Process the spectrum and compare the observed chemical shifts, multiplicities, and integrations with established reference data to confirm the structure.[10][11]

Synthesis and Potential Impurities

Understanding the synthetic origin of this compound provides insight into potential process-related impurities. Common synthetic strategies may involve the esterification of the corresponding carboxylic acid or transformations starting from related substituted benzonitriles.[1][12] A generalized pathway could involve the cyanation of a halogenated precursor followed by esterification.

G A Substituted Chlorotoluene/Benzonitrile B Intermediate Steps (e.g., Oxidation, Halogenation) A->B Multi-step process C 4-chloro-2-cyanobenzoic acid B->C D This compound C->D Esterification (Methanol, Acid Catalyst)

Caption: Generalized synthetic pathway.

Causality of Impurities: Incomplete reactions could leave starting materials or intermediates (like 4-chloro-2-cyanobenzoic acid). Side reactions could produce isomeric impurities. The esterification step could leave residual methanol or acid catalyst. A robust analytical QC program, particularly using HPLC, is designed to detect these potential contaminants.

Safe Handling and Storage Protocols

This compound, as a cyano-containing aromatic compound, requires strict adherence to safety protocols. The cyano group imparts toxicity, and the compound should be handled with care.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[13]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[14]

  • Body Protection: A lab coat must be worn. Ensure it is fully buttoned.[15]

  • Respiratory Protection: All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[13][14]

Storage and Handling Guidelines

Proper storage is crucial to maintain the compound's integrity and ensure laboratory safety.

ParameterGuidelineRationale
Location Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[14][16]Prevents thermal degradation and potential hazardous reactions.
Segregation Store separately from strong oxidizing agents, strong acids, and strong bases.[16][17]Avoids inadvertent and potentially violent chemical reactions. Cyanides must be kept separate from acids to prevent the generation of highly toxic hydrogen cyanide gas.[14]
Containers Keep containers tightly closed.[16]Prevents contamination and potential reaction with atmospheric moisture.
Spills Have an appropriate spill kit ready. For dry spills, avoid generating dust. Absorb liquid spills with inert material.[14]Ensures rapid and safe response to accidental releases.

Conclusion

This compound is an indispensable tool for the modern chemist. However, its effective use is directly tied to the diligence applied in its procurement and validation. By implementing a robust workflow that includes careful supplier selection, independent analytical verification, and strict adherence to safety protocols, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

Methodological & Application

The Synthetic Versatility of Methyl 4-chloro-2-cyanobenzoate: A Guide to Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Trifunctional Building Block

Methyl 4-chloro-2-cyanobenzoate is a trifunctional aromatic compound that has emerged as a highly versatile starting material in the synthesis of a diverse array of complex organic molecules. Its unique arrangement of a methyl ester, a cyano group, and a reactive chlorine atom on a benzene ring provides orthogonal handles for sequential chemical transformations. This strategic placement of functional groups makes it a valuable precursor in the fields of medicinal chemistry, agrochemicals, and materials science, where it serves as a key intermediate in the synthesis of compounds with significant biological and physical properties.[1]

This technical guide provides an in-depth exploration of the synthetic pathways accessible from this compound. We will delve into the core reactions that leverage its distinct functionalities, offering detailed, field-proven protocols and the underlying chemical principles that govern these transformations. For researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for unlocking the synthetic potential of this valuable building block.

Core Synthetic Transformations

The reactivity of this compound can be primarily categorized into three main types of transformations, each targeting a specific functional group:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The electron-withdrawing nature of the cyano and methyl ester groups activates the aryl chloride towards nucleophilic attack, allowing for the displacement of the chlorine atom.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

  • Modification of the Cyano Group: The cyano group can be readily transformed into other functional groups, such as a primary amine through reduction, providing a route to further derivatization.

The following sections will provide detailed protocols and mechanistic insights for each of these key transformations.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two electron-withdrawing groups (ortho and para to the chlorine atom) renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.[2][3]

This pathway is particularly useful for the introduction of nitrogen, oxygen, and sulfur nucleophiles, leading to a wide range of functionalized derivatives.

Diagram: General SNAr Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Combine this compound, Nucleophile, and Base in Solvent B Heat Reaction Mixture (e.g., 80-120 °C) A->B Stirring C Aqueous Work-up (Extraction) B->C Cooling D Purification (Column Chromatography or Recrystallization) C->D E Characterization (NMR, MS) D->E

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Synthesis of Methyl 4-(arylamino)-2-cyanobenzoates

This protocol details the synthesis of N-aryl derivatives, which are common substructures in pharmacologically active molecules.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 1.0 eq.) and the desired aniline (1.2 mmol, 1.2 eq.) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol, 2.0 eq.).

  • Heat the reaction mixture to 100 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 4-(arylamino)-2-cyanobenzoate derivative.

Trustworthiness: This protocol is based on established methods for SNAr reactions on activated aryl halides.[4] The use of a slight excess of the amine and a base is standard practice to drive the reaction to completion and neutralize the HCl formed. DMF is a suitable polar aprotic solvent that can solvate the ionic intermediates.

EntryNucleophileProductExpected Yield (%)
1AnilineMethyl 4-(phenylamino)-2-cyanobenzoate85-95
24-MethoxyanilineMethyl 2-cyano-4-((4-methoxyphenyl)amino)benzoate88-96
3MorpholineMethyl 2-cyano-4-(morpholino)benzoate90-98

Table 1: Representative examples of SNAr reactions with this compound. Yields are estimated based on similar reactions in the literature.

Section 2: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly effective for creating biaryl structures, which are prevalent in many pharmaceutical agents.[5][6] The chloro-substituent of this compound can be efficiently coupled with a variety of aryl and heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base.[7]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition Transmetal Transmetalation ArPdX->Transmetal [Ar'B(OR)₂(Base)]⁻ ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Reductive Elimination ArAr Ar-Ar' (Biaryl Product) ArX Ar-X (this compound) ArB Ar'-B(OR)₂ + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of Methyl 4-aryl-2-cyanobenzoates

This protocol provides a reliable method for the synthesis of biaryl derivatives, which are key intermediates for various therapeutic agents.[5][6]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), and potassium phosphate (3.0 mmol, 3.0 eq.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired methyl 4-aryl-2-cyanobenzoate.

Trustworthiness: This protocol employs a standard palladium catalyst system and conditions that are well-established for the Suzuki-Miyaura coupling of aryl chlorides.[8] The use of a phosphine ligand is crucial for facilitating the oxidative addition of the less reactive aryl chloride to the palladium center. A base is required to activate the boronic acid for the transmetalation step.[8]

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acidMethyl 2-cyano-[1,1'-biphenyl]-4-carboxylate80-90
24-Methylphenylboronic acidMethyl 2-cyano-4'-methyl-[1,1'-biphenyl]-4-carboxylate82-92
33-Thiopheneboronic acidMethyl 2-cyano-4-(thiophen-3-yl)benzoate75-85

Table 2: Representative examples of Suzuki-Miyaura coupling reactions with this compound. Yields are estimated based on similar reactions in the literature.

Section 3: Reduction of the Cyano Group

The cyano group of this compound can be selectively reduced to a primary amine, providing an entry point for a different set of derivatives. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9] The resulting aminomethyl group can then be further functionalized, for example, through acylation or alkylation.

Diagram: Cyano Group Reduction Workflow

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Quenching & Work-up cluster_3 Purification A Dissolve this compound in an aprotic solvent (e.g., THF) B Add Reducing Agent (e.g., LiAlH₄) at low temperature (e.g., 0 °C) A->B Inert Atmosphere C Careful Quenching (e.g., with water and NaOH solution) B->C Stirring D Extraction and Drying C->D E Purification (e.g., Column Chromatography) D->E

Caption: A typical workflow for the reduction of the cyano group.

Protocol 3: Synthesis of Methyl 2-(aminomethyl)-4-chlorobenzoate

This protocol describes the reduction of the cyano group to a primary amine using lithium aluminum hydride.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 mmol, 2.0 eq.) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous THF (5 mL) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.08 mL), 15% NaOH solution (0.08 mL), and then water again (0.24 mL) (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Methyl 2-(aminomethyl)-4-chlorobenzoate.

Trustworthiness: The use of LiAlH₄ is a standard and effective method for the reduction of nitriles to primary amines.[9] The Fieser workup is a common and safe procedure for quenching LiAlH₄ reactions, leading to the formation of granular precipitates that are easily filtered off.

Starting MaterialProductExpected Yield (%)
This compoundMethyl 2-(aminomethyl)-4-chlorobenzoate70-85

Table 3: Expected outcome for the reduction of the cyano group. Yields are estimated based on similar reductions.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. The distinct reactivity of its three functional groups allows for a wide range of derivatizations through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and reduction of the cyano group. The protocols and insights provided in this guide are intended to empower researchers to efficiently and effectively utilize this compound in the synthesis of novel molecules with potential applications in drug discovery, agrochemicals, and materials science. By understanding the underlying principles and employing the detailed methodologies, the synthetic potential of this compound can be fully realized.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-2-cyanobenzoate is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its substituted benzene ring, activated by both a cyano and a methoxycarbonyl group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The ability to readily displace the chlorine atom with a variety of nucleophiles allows for the synthesis of a diverse array of complex molecules and potential drug candidates.[1] This guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution on this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the substitution of the chlorine atom on this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[2] This process is distinct from SN1 and SN2 reactions, which typically occur at sp3-hybridized carbon centers.[2][3] The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[2][4] In the case of this compound, the cyano group (at C2) and the methoxycarbonyl group (at C1, which influences the electronic properties of the ring) activate the chlorine atom (at C4) towards nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] The negative charge of this complex is delocalized by the electron-withdrawing groups, which is a crucial factor for the reaction to proceed.[2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (in this case, the chloride ion).[4]

Visualization of the SNAr Mechanism

Caption: Generalized SNAr mechanism on this compound.

Key Reaction Parameters

Successful nucleophilic substitution on this compound is highly dependent on the careful selection of several key parameters:

  • Nucleophile: The nature and reactivity of the nucleophile are paramount. Common nucleophiles include amines, alcohols (alkoxides), and thiols (thiolates).[5]

  • Solvent: The choice of solvent can significantly influence the reaction rate and yield. Dipolar aprotic solvents are generally preferred for SNAr reactions.[5][6]

  • Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize any acidic byproducts.[5]

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the nucleophile and the substrate.

  • Catalyst: While not always necessary, certain catalysts can enhance the reaction rate, particularly with less reactive nucleophiles.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting nucleophilic substitution reactions on this compound with various classes of nucleophiles.

Protocol 1: Amination with Primary and Secondary Amines

The reaction with amines is a common method for synthesizing N-aryl compounds.

Experimental Workflow

Amination_Workflow start Start dissolve Dissolve this compound and amine in a suitable solvent (e.g., DMSO, NMP). start->dissolve add_base Add a base (e.g., K₂CO₃, Cs₂CO₃, or DIEA). dissolve->add_base heat Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). add_base->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography or recrystallization. workup->purify end End purify->end

Caption: Workflow for the amination of this compound.

Detailed Procedure (Example with Morpholine)
  • To a stirred solution of this compound (1.0 g, 5.11 mmol) in dimethyl sulfoxide (DMSO) (10 mL), add morpholine (0.53 g, 6.13 mmol) and potassium carbonate (K₂CO₃) (1.41 g, 10.22 mmol).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Summary for Amination Reactions
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF120885
PiperidineCs₂CO₃DMSO100492
BenzylamineDIEANMP110688
Protocol 2: Alkoxylation with Alcohols

The synthesis of aryl ethers can be achieved through the reaction of this compound with alcohols, typically in the presence of a strong base to form the more nucleophilic alkoxide.

Experimental Workflow

Alkoxylation_Workflow start Start add_alcohol Add the alcohol to a suspension of a strong base (e.g., NaH) in an anhydrous solvent (e.g., THF, DMF) at 0 °C to form the alkoxide. start->add_alcohol add_substrate Add a solution of this compound in the same solvent. add_alcohol->add_substrate warm Allow the reaction to warm to room temperature or heat as necessary. add_substrate->warm monitor Monitor the reaction progress by TLC or LC-MS. warm->monitor quench Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl. monitor->quench workup Perform aqueous workup and extraction. quench->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Workflow for the alkoxylation of this compound.

Detailed Procedure (Example with Sodium Methoxide)
  • To a solution of this compound (1.0 g, 5.11 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL), add sodium methoxide (0.33 g, 6.13 mmol).

  • Stir the reaction mixture at 60 °C for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and pour it into cold water (50 mL).

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Thiolation with Thiols

The introduction of a sulfur-containing moiety can be accomplished by reacting this compound with thiols. Similar to alcohols, a base is typically used to generate the more potent thiolate nucleophile.[7]

Experimental Workflow

Thiolation_Workflow start Start dissolve Dissolve this compound and the thiol in a polar aprotic solvent (e.g., DMF, DMSO). start->dissolve add_base Add a base (e.g., K₂CO₃, NaH, or Et₃N). dissolve->add_base stir Stir the reaction at room temperature or with gentle heating. add_base->stir monitor Monitor the reaction progress by TLC or LC-MS. stir->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Workflow for the thiolation of this compound.

Detailed Procedure (Example with Thiophenol)
  • In a round-bottom flask, dissolve this compound (1.0 g, 5.11 mmol) and thiophenol (0.67 g, 6.13 mmol) in DMF (10 mL).

  • Add potassium carbonate (1.41 g, 10.22 mmol) to the solution.

  • Stir the mixture at 80 °C for 2-4 hours.

  • Monitor the reaction's completion via TLC.

  • Cool the reaction to room temperature and dilute with water (40 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired thioether.

Troubleshooting and Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a stronger base, or switching to a more polar aprotic solvent like DMSO or NMP.[8] The use of a catalyst, such as a palladium or copper complex, can also be explored for challenging substitutions, although this moves into the realm of cross-coupling reactions rather than classical SNAr.

  • Side Reactions: The ester and cyano groups can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[1] It is crucial to use anhydrous solvents and control the reaction time and temperature carefully.

  • Solvent Choice: While dipolar aprotic solvents are generally effective, greener alternatives are being explored.[5][6] For some highly reactive nucleophile/electrophile pairs, less polar solvents like toluene or even alcohols can be used.[6] Recent studies have also shown the potential for conducting SNAr reactions in water with the aid of surfactants.[9]

  • Safety: Many dipolar aprotic solvents have associated health risks.[9] Always consult the Safety Data Sheet (SDS) for all reagents and solvents and work in a well-ventilated fume hood. Reactions involving strong bases like sodium hydride require an inert atmosphere (e.g., nitrogen or argon) and careful handling to prevent contact with moisture.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and versatile transformation for the synthesis of a wide range of substituted aromatic compounds. By carefully selecting the nucleophile, solvent, base, and reaction temperature, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis of novel molecules with potential applications in drug discovery and development.

References

analytical methods for quantifying Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of Methyl 4-chloro-2-cyanobenzoate

Abstract

This comprehensive application note provides detailed analytical methodologies for the accurate quantification of this compound, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Recognizing the critical role of precise analytical oversight in drug development and manufacturing, we present robust protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed for researchers, quality control analysts, and process chemists. The narrative emphasizes the scientific rationale behind procedural choices, from mobile phase selection to validation parameters, ensuring that each protocol serves as a self-validating system. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory suitability.[2][3]

Introduction and Analytical Rationale

This compound is a substituted benzonitrile derivative whose purity and concentration are critical process parameters (CPPs) that directly impact the yield and impurity profile of subsequent synthetic steps. Its molecular structure, featuring a chromophoric aromatic ring and functional groups amenable to multiple analytical techniques, informs our selection of primary and orthogonal methods for quantification.

The primary objective of any analytical method is to be fit for purpose. For assay and impurity determination, chromatography is the technique of choice due to its high resolving power.

  • High-Performance Liquid Chromatography (HPLC) is selected as the primary method due to its versatility, robustness, and high precision for quantifying non-volatile, thermally stable compounds like this compound. The presence of the benzene ring provides strong UV absorbance, allowing for sensitive detection.

  • Gas Chromatography (GC) serves as an excellent orthogonal method. It is particularly well-suited for identifying and quantifying volatile organic impurities that may not be detected by HPLC. It can also serve as the primary technique depending on the sample matrix and available instrumentation.[4][5]

This guide provides a fully developed HPLC protocol and a complementary GC protocol, complete with validation strategies that ensure the trustworthiness and reliability of the generated data.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

The principle of this method is the separation of this compound from potential impurities based on its differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase.[6] The separated analyte is then quantified by its absorbance of UV light.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile (ACN) and water.

  • This compound reference standard (>99.5% purity).

Solutions Preparation:

  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v). This composition is chosen to ensure the solubility of the analyte and compatibility with the mobile phase, preventing peak distortion.

  • Mobile Phase: Prepare a gradient or isocratic mobile phase using Acetonitrile and Water. A starting point for method development would be an isocratic mixture of 60% Acetonitrile and 40% Water. This must be optimized to achieve a suitable retention time and separation from impurities.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.[7] This concentration is typically suitable for generating a linear response in the UV detector.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh an amount of the sample expected to contain 20 mg of this compound into a 200 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)Common mobile phase for reversed-phase; ratio should be optimized for ideal retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CEnhances reproducibility by controlling retention time shifts due to temperature fluctuations.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a strong detector signal.
Detection UV at 254 nmThe benzonitrile structure provides strong absorbance at this common wavelength. A full scan (PDA) is recommended during development to determine the optimal wavelength.
Run Time ~10 minutesShould be sufficient to elute the main peak and any late-eluting impurities.
Method Validation Strategy (ICH Q2(R1) Framework)

Validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The following parameters must be assessed.

System Suitability Testing (SST): Before any sample analysis, the chromatographic system's performance is verified. Five replicate injections of the working standard solution are made. The acceptance criteria are typically:

  • Peak Area %RSD: ≤ 2.0%[7]

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products) is crucial. This is demonstrated by injecting a blank (diluent) and a placebo (if applicable) to show no interfering peaks at the analyte's retention time. Peak purity analysis using a PDA detector is the modern standard for confirming specificity.

Linearity and Range: A series of at least five concentrations are prepared from the stock solution, typically spanning 50% to 150% of the working standard concentration. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy: Accuracy is determined by performing recovery studies. A known amount of analyte is spiked into a sample matrix (or placebo) at three concentration levels (e.g., 80%, 100%, 120%). The percentage recovery should typically be within 98.0% to 102.0%.

Precision:

  • Repeatability (Intra-assay precision): The analysis of a minimum of six sample preparations at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision: The analysis is repeated by a different analyst on a different day or with different equipment. The results are statistically compared to the initial set.

Limit of Quantitation (LOQ): For quantifying impurities, the LOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. It is often established based on a signal-to-noise ratio of 10:1.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Water) E System Equilibration A->E B Prepare Diluent (50:50 ACN:Water) C Weigh & Dissolve Reference Standard B->C D Weigh & Dissolve Test Sample B->D F System Suitability Test (5x Standard Inj.) C->F G Inject Blank, Standard, & Samples D->G E->F F->G H Integrate Peaks G->H I Calculate Concentration (External Standard Method) H->I J Generate Report I->J

Caption: General workflow for the HPLC-UV analysis of this compound.

Orthogonal Method: Gas Chromatography (GC-FID/MS)

GC is an ideal confirmatory technique, offering separation based on a different principle (volatility and interaction with the stationary phase in a gaseous state).[8] A Flame Ionization Detector (FID) provides robust quantification for carbon-containing compounds, while a Mass Spectrometer (MS) detector provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[5]

Experimental Protocol: GC-FID/MS

Instrumentation and Materials:

  • GC system with a split/splitless inlet, capillary column capability, and an FID or MS detector.

  • Data acquisition and processing software.

  • GC-grade solvents (e.g., Acetone, Methylene Chloride).

  • Capillary column: 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • This compound reference standard.

Solutions Preparation:

  • Solvent: Use a volatile solvent such as Acetone.

  • Standard Solution (approx. 1000 µg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetone.

  • Sample Solution (approx. 1000 µg/mL): Prepare in a similar manner to the standard solution. The concentration may need to be adjusted based on detector sensitivity.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column DB-5, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good separation for a wide range of compounds.
Carrier Gas Helium or HydrogenInert carrier gas. Helium is common; Hydrogen provides faster analysis.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte without degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program Start at 100°C, hold 1 min, ramp at 20°C/min to 280°C, hold 5 minA temperature program is essential to elute the analyte in a reasonable time and clean the column of any less volatile components.
Detector FID or MSFID: 300 °C. MS: Transfer line at 280°C, source at 230°C, scan range 40-350 amu.

GC Workflow Diagram

GC_Workflow A Prepare Standard & Sample in Volatile Solvent (e.g., Acetone) C Inject 1 µL into GC Inlet A->C B Configure GC-MS/FID (Temperatures, Flow, Program) B->C D Separation in Capillary Column (Oven Temperature Ramp) C->D E Detection (FID or MS) D->E F Data Acquisition & Processing E->F G Quantify & Identify F->G

Caption: Core workflow for sample analysis using Gas Chromatography.

Summary and Conclusions

This application note details robust and reliable methods for the quantitative analysis of this compound using HPLC-UV and GC-FID/MS. The HPLC method is presented as the primary technique for routine quality control, offering high precision and sensitivity. The GC method serves as a powerful orthogonal technique, ideal for confirmatory analysis and the detection of volatile impurities. The successful implementation of these protocols hinges on proper method validation according to established guidelines like ICH Q2(R1) to ensure the generation of accurate and defensible data.[9][10] Researchers and analysts are advised to perform this validation in their own laboratories to confirm the suitability of the method for their specific sample matrix and instrumentation.

References

Application Notes and Protocols for the Purification of Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate

Methyl 4-chloro-2-cyanobenzoate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a benzoate ester with chloro and cyano substitutions, provides a versatile scaffold for the development of more complex molecules.[1] The biological activity of compounds derived from this intermediate underscores the importance of its purity in research and development, particularly in the context of drug discovery where even trace impurities can lead to undesirable side effects or alter therapeutic efficacy.[1]

This application note provides a comprehensive guide to the purification of this compound, offering two robust protocols: flash column chromatography and recrystallization. The choice between these methods will depend on the impurity profile of the crude material, the desired final purity, and the scale of the purification. Furthermore, this guide details the analytical techniques required to verify the purity and identity of the final product, ensuring a self-validating workflow for researchers, scientists, and drug development professionals.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
CAS Number 58331-97-8[1]
Molecular Formula C₉H₆ClNO₂[1]
Molecular Weight 195.60 g/mol [1]
Appearance Inferred to be a solid at room temperatureGeneral knowledge
Melting Point Not explicitly reported; the isomer Methyl 2-chloro-4-cyanobenzoate has a melting point of 76-80 °C.[2]
Solubility Moderately soluble in organic solvents.[1] Likely soluble in polar aprotic solvents like DMF, DMSO, and acetone; limited solubility in non-polar solvents like hexane.[1][1]

Potential Impurities:

The synthesis of this compound can result in various impurities, including:

  • Unreacted Starting Materials: Such as 4-chlorobenzoic acid or methyl 4-chlorobenzoate.[1]

  • Isomeric Byproducts: Positional isomers formed during the synthesis.

  • Hydrolysis Products: 4-chloro-2-cyanobenzoic acid from the hydrolysis of the methyl ester.[1]

  • Solvents and Reagents: Residual solvents and reagents from the synthesis and workup steps.

Purification Workflow

The overall process for obtaining pure this compound involves an initial purification of the crude material followed by rigorous analytical confirmation of purity and identity.

Purification_Workflow cluster_analysis Analytical Validation Crude Crude Methyl 4-chloro-2-cyanobenzoate Choice Choose Purification Method Crude->Choice Column Protocol 1: Flash Column Chromatography Choice->Column Complex mixture or unknown impurities Recrystal Protocol 2: Recrystallization Choice->Recrystal Crystalline solid with known impurities Purified Purified Product Column->Purified Recrystal->Purified Analysis Purity & Identity Confirmation Purified->Analysis HPLC HPLC Analysis Analysis->HPLC Quantitative Purity GCMS GC-MS Analysis Analysis->GCMS Volatile Impurities NMR NMR Spectroscopy Analysis->NMR Structural Confirmation Final Pure Methyl 4-chloro-2-cyanobenzoate

Caption: Purification and analysis workflow for this compound.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities and is particularly useful for complex mixtures or when the impurity profile is unknown.[3]

Rationale for Method Selection

The polarity of this compound, imparted by the ester and cyano groups, allows for its effective separation from less polar or more polar impurities on a polar stationary phase like silica gel. A solvent system with a gradient of polarity will be employed to elute the desired compound while retaining more polar impurities and allowing non-polar impurities to elute first.

Materials and Equipment
  • Crude this compound

  • Silica gel (100-200 mesh)[3]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for flash chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

Step-by-Step Methodology
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Visualize the spots under a UV lamp to determine the optimal solvent system that provides good separation between the desired product and impurities (aim for an Rf value of ~0.3 for the product).

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial chromatography solvent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent.[4]

    • Carefully load the dissolved sample or the dry-loaded silica gel onto the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin elution with the determined solvent system from the TLC analysis (e.g., 9:1 hexane:ethyl acetate).

    • Collect fractions in separate test tubes.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 hexane:ethyl acetate) to elute the desired compound.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Dry the product under vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent or solvent system can be found.[5]

Rationale for Method Selection

This method is based on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[5] Given that this compound is an aromatic ester, a solvent system consisting of a polar and a non-polar solvent is likely to be effective.[6]

Materials and Equipment
  • Crude this compound

  • Various solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene)

  • Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Methodology
  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a few drops of a single solvent to each tube and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not suitable, test solvent pairs (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in the "good" solvent (in which it is more soluble) at an elevated temperature, and then add the "bad" solvent (in which it is less soluble) dropwise until turbidity persists.[7]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent or solvent system and heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven.

Purity and Identity Confirmation

After purification, it is essential to confirm the purity and structural integrity of the this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound.[8][9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for benzonitrile derivatives.[8] A gradient elution may be necessary to separate all impurities.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for analyzing volatile impurities and confirming the molecular weight of the compound.[10][11]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature ramp from a low initial temperature to a high final temperature to ensure the elution of all components.

  • Detection: Mass spectrometry to identify the components based on their mass-to-charge ratio and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the chemical structure of the purified compound.[12][13]

  • ¹H NMR: The proton NMR spectrum should be recorded and compared to the known spectrum of this compound to confirm the presence and connectivity of all protons.[12]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Conclusion

The successful purification of this compound is a critical step in its application in research and development. The choice between flash column chromatography and recrystallization should be made based on the specific characteristics of the crude material. Rigorous analytical validation using HPLC, GC-MS, and NMR is imperative to ensure the high purity and structural integrity of the final product, thereby guaranteeing the reliability of subsequent experimental results.

References

The Strategic deployment of Methyl 4-chloro-2-cyanobenzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 4-chloro-2-cyanobenzoate, a trifunctional aromatic compound, has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique arrangement of a methyl ester, a cyano group, and a chloro substituent on a benzene ring offers a rich platform for a variety of chemical transformations, enabling the construction of complex heterocyclic scaffolds found in numerous bioactive molecules. This guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in the synthesis of key pharmaceutical intermediates and scaffolds, supported by detailed experimental protocols.

Core Attributes of this compound

The reactivity of this compound is dictated by its three primary functional groups:

  • Methyl Ester: Susceptible to hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-specific reactions. It can also be directly involved in cyclization reactions.

  • Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization. It also activates the ortho position for nucleophilic attack.

  • Chloro Group: A good leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nitrogen, oxygen, or sulfur nucleophiles.

This trifecta of reactivity allows for a modular and convergent approach to the synthesis of diverse molecular architectures.

Application 1: Synthesis of Phthalazinone Scaffolds – The Gateway to PARP Inhibitors

The phthalazinone core is a privileged scaffold in medicinal chemistry, most notably as the foundational structure for a class of highly successful anticancer drugs known as Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. This compound is an ideal precursor for the construction of the phthalazinone ring system.

The Causality Behind the Synthetic Strategy

The synthesis of the phthalazinone ring from this compound hinges on a cyclization-condensation reaction with a hydrazine derivative. The reaction is driven by the electrophilic nature of the methyl ester and the cyano-activated ortho position, which facilitates the initial nucleophilic attack by hydrazine, followed by an intramolecular cyclization and dehydration to form the stable phthalazinone ring.

Experimental Protocol: General Synthesis of 4-substituted-Phthalazin-1-ones

This protocol outlines a general procedure for the synthesis of a 4-substituted-phthalazin-1-one, a key intermediate for various bioactive molecules.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • High-boiling point solvent (e.g., ethanol, n-butanol, or acetic acid)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable high-boiling point solvent (e.g., ethanol or n-butanol).

  • Addition of Hydrazine: Under an inert atmosphere, add hydrazine hydrate (1.1 - 1.5 eq) or a substituted hydrazine dropwise to the stirred solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the hydrazine derivative.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reactant Product Typical Yield Notes
This compound & Hydrazine hydrate7-Chloro-2H-phthalazin-1-one80-95%A key intermediate for further functionalization.
This compound & Phenylhydrazine7-Chloro-2-phenyl-2H-phthalazin-1-one75-90%The phenyl group can be further modified.

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Caption: Synthesis of Phthalazinone Core from this compound.

Application 2: Construction of Quinazolinone Scaffolds

The quinazolinone scaffold is another cornerstone in medicinal chemistry, found in a wide array of drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can be strategically transformed into precursors for quinazolinone synthesis.

The Rationale for Transformation

The synthesis of quinazolinones from this compound typically involves the initial reduction of the cyano group to an aminomethyl group, followed by cyclization with a suitable C1 source, or hydrolysis of the cyano group to an amide and subsequent cyclization. The chloro substituent can be retained for later-stage functionalization or replaced via nucleophilic substitution prior to cyclization.

Experimental Protocol: General Synthesis of a Quinazolinone Precursor

This protocol describes the reduction of the cyano group, a key step in preparing a precursor for quinazolinone synthesis.

Materials:

  • This compound

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) with a catalyst, or catalytic hydrogenation)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution or suspension of the reducing agent in an anhydrous solvent. For LiAlH4, THF is a common solvent.

  • Addition of Substrate: Cool the reducing agent mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Carefully quench the reaction by the slow, dropwise addition of water, followed by a solution of sodium hydroxide, and then more water (Fieser workup for LiAlH4).

  • Isolation: Filter the resulting mixture through a pad of celite and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, Methyl 2-(aminomethyl)-4-chlorobenzoate, which can be used in the next step without further purification or purified by column chromatography.

Starting Material Product Typical Yield Notes
This compoundMethyl 2-(aminomethyl)-4-chlorobenzoate70-85%A key precursor for quinazolinone synthesis.

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Caption: Pathway to Quinazolinone Scaffolds via Reduction.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic functional group placement in a synthetic building block. Its ability to serve as a precursor to medicinally important heterocyclic scaffolds like phthalazinones and quinazolinones underscores its significance in drug discovery and development. The protocols outlined herein provide a foundational framework for researchers to harness the synthetic potential of this versatile molecule. As the demand for novel therapeutics continues to grow, the creative and efficient utilization of such well-designed starting materials will undoubtedly accelerate the journey from chemical synthesis to clinical success.

Application Notes and Protocols for Key Reactions of Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the experimental setup for key chemical transformations involving Methyl 4-chloro-2-cyanobenzoate. This versatile building block is of significant interest in the synthesis of pharmaceuticals and advanced materials due to its distinct reactive sites.[1] We will explore the causality behind experimental choices for three primary reaction types: Nucleophilic Aromatic Substitution (SNAr), nitrile reduction, and ester hydrolysis. Each section includes field-proven insights, step-by-step protocols, and mechanistic diagrams to ensure technical accuracy and reproducibility.

Compound Profile and Critical Safety Precautions

This compound is a substituted benzoate featuring a chlorine atom, a cyano group, and a methyl ester. These functional groups provide multiple avenues for synthetic modification. Its structure makes it an important intermediate for more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.[1]

PropertyValue
Molecular Formula C₉H₆ClNO₂
Molecular Weight 195.60 g/mol
Appearance Colorless to white crystalline solid
CAS Number 58331-97-8 (Note: Similar isomers exist, verify CAS before use)
Solubility Moderately soluble in common organic solvents (e.g., THF, DMF, DCM)

Safety is paramount when handling this compound. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[2][3]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][4] Avoid dust formation during transfer.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[2][3]

    • Skin: Wash off with soap and plenty of water.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[2][3]

    • Ingestion: Rinse mouth with water and consult a physician.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place.[4]

Overview of Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. The presence of two strong electron-withdrawing groups (EWG), the cyano (-CN) and the methoxycarbonyl (-CO₂Me), profoundly influences the molecule's reactivity, particularly at the aromatic ring.

  • C4-Chloride (Nucleophilic Aromatic Substitution): The chlorine atom is susceptible to substitution by nucleophiles. The ortho-cyano and para-methoxycarbonyl groups strongly activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[5][6][7][8] This makes SNAr reactions particularly efficient.

  • C2-Cyano Group (Reduction/Hydrolysis): The nitrile group can be readily reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1][9] This transformation is fundamental for introducing an aminomethyl substituent.

  • C1-Ester (Hydrolysis): The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[1][10] Basic hydrolysis, or saponification, is often preferred as it is typically irreversible.[10]

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Piperidine

Principle & Mechanistic Insight: This protocol demonstrates the displacement of the C4-chloride with an amine nucleophile, piperidine. The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[5][6] The electron-withdrawing cyano and ester groups are crucial as they delocalize the negative charge, stabilizing this intermediate and lowering the activation energy for its formation, which is the rate-determining step.[8] The subsequent elimination of the chloride ion restores the aromaticity of the ring to yield the final product.

Caption: SNAr reaction of this compound.

Experimental Protocol:

  • Materials & Equipment:

    • This compound

    • Piperidine

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc) & Hexanes for chromatography

    • Round-bottom flask with reflux condenser and magnetic stir bar

    • Heating mantle with temperature control

    • Standard glassware for workup and purification

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add this compound (1.96 g, 10 mmol).

    • Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2 equivalents). The base neutralizes the HCl formed during the reaction.

    • Add 30 mL of anhydrous DMF to dissolve the reactants.

  • Procedure:

    • Begin stirring the mixture.

    • Add piperidine (1.02 g, 1.2 mL, 12 mmol, 1.2 equivalents) dropwise to the flask at room temperature.

    • Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 150 mL of cold water and stir. A precipitate of the product may form.

    • Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product.

  • Expected Results:

    • Yield: Typically >85%.

    • Characterization: The product, Methyl 2-cyano-4-(piperidin-1-yl)benzoate, can be characterized by ¹H NMR (disappearance of aromatic protons adjacent to chlorine, appearance of piperidine signals), ¹³C NMR, and Mass Spectrometry (M+ peak corresponding to C₁₄H₁₆N₂O₂).

Protocol 2: Reduction of the Nitrile to a Primary Amine

Principle & Mechanistic Insight: This protocol details the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[9][11] The mechanism involves the nucleophilic addition of two hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile.[11] The first addition forms an imine-aluminum complex. A second hydride addition reduces this intermediate to a di-anionic aluminum complex.[12] An acidic aqueous workup is essential to protonate the nitrogen and hydrolyze the aluminum complexes, yielding the primary amine.[12]

CAUTION: LiAlH₄ is a highly reactive, water-sensitive reagent that can ignite upon contact with moisture. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Caption: Reduction of the nitrile group to a primary amine.

Experimental Protocol:

  • Materials & Equipment:

    • This compound

    • Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF

    • Tetrahydrofuran (THF), anhydrous

    • Sodium sulfate (Na₂SO₄), anhydrous

    • 1 M Sodium hydroxide (NaOH) solution

    • Oven-dried, two-neck round-bottom flask with septum and inert gas inlet

    • Ice bath, magnetic stirrer, syringes

  • Reaction Setup:

    • Under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.96 g, 10 mmol) in 20 mL of anhydrous THF to a 250 mL two-neck flask.

    • Cool the flask to 0 °C using an ice-water bath.

  • Procedure:

    • While stirring vigorously at 0 °C, slowly add LiAlH₄ solution (1.0 M in THF, 25 mL, 25 mmol, 2.5 equivalents) via syringe over 30 minutes. An exothermic reaction will occur.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor by TLC.

  • Work-up & Purification (Fieser method):

    • Crucial Quenching Step: Cool the reaction flask back down to 0 °C.

    • Slowly and carefully add 1 mL of water dropwise.

    • Add 1 mL of 15% aqueous NaOH solution dropwise.

    • Add 3 mL of water dropwise.

    • Stir the resulting grey/white suspension vigorously at room temperature for 30 minutes.

    • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the granular precipitate through a pad of Celite.

    • Wash the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude aminomethyl product.

    • The product can be further purified by column chromatography or crystallization if necessary.

  • Expected Results:

    • Yield: 70-85%.

    • Characterization: The product, Methyl 2-(aminomethyl)-4-chlorobenzoate, will show characteristic signals for the newly formed -CH₂NH₂ group in ¹H NMR (a singlet around 3.8-4.0 ppm for the CH₂ and a broad singlet for the NH₂) and the disappearance of the nitrile peak in the IR spectrum (around 2230 cm⁻¹).

Protocol 3: Base-Mediated Hydrolysis of the Ester (Saponification)

Principle & Mechanistic Insight: This protocol describes the saponification of the methyl ester to a carboxylic acid using lithium hydroxide (LiOH).[13] The reaction is an acyl-oxygen cleavage mechanism where the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[13] This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as the leaving group. The reaction is driven to completion because the released methoxide, a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.

Experimental Protocol:

  • Materials & Equipment:

    • This compound

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF) and Water

    • 1 M Hydrochloric acid (HCl)

    • Standard laboratory glassware

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve this compound (1.96 g, 10 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Procedure:

    • Add LiOH·H₂O (0.63 g, 15 mmol, 1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC until the starting ester is fully consumed.

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

    • Dilute the remaining aqueous solution with 20 mL of water.

    • Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 1 M HCl. A white precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Expected Results:

    • Yield: Typically >90%.

    • Characterization: The product, 4-chloro-2-cyanobenzoic acid, can be confirmed by the disappearance of the methyl ester singlet (around 3.9 ppm) in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal (>10 ppm).

Summary of Experimental Protocols

Reaction TypeKey ReagentsSolventTemp.TimeTypical Yield
Nucleophilic Substitution Piperidine, K₂CO₃DMF80 °C4-6 h>85%
Nitrile Reduction Lithium Aluminum Hydride (LiAlH₄)THF0 °C→RT3-4 h70-85%
Ester Hydrolysis Lithium Hydroxide (LiOH)THF/H₂ORT12-16 h>90%

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reagent & Glassware Preparation (Drying) B Inert Atmosphere Setup (if required) A->B C Addition of Reactants & Solvent B->C D Reaction at Controlled Temperature C->D E TLC Monitoring D->E F Quenching / pH Adjustment E->F G Liquid-Liquid Extraction F->G H Drying & Concentration G->H I Column Chromatography or Crystallization H->I J Characterization (NMR, MS, IR) I->J K K J->K Final Product

Caption: A generalized workflow for synthetic organic reactions.

References

Application Notes and Protocols for the Safe Handling of Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guidance

Understanding the Compound: A Multifunctional Intermediate

Methyl 4-chloro-2-cyanobenzoate is a solid organic compound with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol .[1] Its structure, featuring a benzoate core with chloro and cyano substituents, makes it a valuable intermediate in various fields, including:

  • Pharmaceutical Synthesis: It serves as a building block for more complex active pharmaceutical ingredients (APIs).[1][2] The chloro- and cyano- groups provide reactive sites for nucleophilic substitution and reduction reactions, respectively.[1][2]

  • Agrochemicals: Its biological activity suggests potential applications in the development of new agricultural chemicals.[1]

  • Materials Science: The compound's reactivity also lends itself to applications in polymer chemistry.[1]

The presence of both electrophilic and nucleophilic sites contributes to its reactivity and utility in organic synthesis.[1] However, these same properties also underscore the need for stringent safety measures.

Key Chemical Properties
PropertyValueSource
Molecular Formula C₉H₆ClNO₂[1]
Molecular Weight 195.60 g/mol [1]
Appearance White to off-white solid[3]
Melting Point 115-117 °C[1]
Boiling Point 305.8 °C (predicted)[1]
Solubility Likely soluble in polar aprotic solvents like DMF and DMSO; limited solubility in non-polar solvents.[1]

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of a specific SDS, a conservative approach to hazard assessment is warranted. The primary hazards are inferred from the functional groups present and data from analogous compounds like Methyl 4-cyanobenzoate and other chlorinated aromatics.

Potential Hazards Include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5] Contact may lead to redness, itching, and pain.[6]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][4][5]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[6]

The cyano group (-C≡N) is of particular concern. While the nitrile in this compound is organic and generally less acutely toxic than inorganic cyanide salts, it can be metabolized in the body to release cyanide ions, which are highly toxic. Furthermore, under certain conditions, such as strong acidic hydrolysis or combustion, toxic hydrogen cyanide gas can be released.

Reactivity and Incompatibility

This compound is stable under normal conditions.[4] However, it is incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous reactions.

  • Strong Acids and Bases: Can cause hydrolysis of the ester and nitrile groups.[1][3][4]

  • Heat and Ignition Sources: While the compound itself has a high boiling point, it is combustible. Thermal decomposition can release toxic and irritating gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4][6][7]

Engineering Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering solutions to minimize exposure.[8]

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[9] The sash should be kept as low as possible.

  • Ventilation: Ensure adequate general laboratory ventilation.[3] Local exhaust ventilation should be used to capture emissions at their source.[10]

  • Glove Boxes: For procedures involving fine powders or where the risk of aerosolization is high, a glove box provides an additional layer of containment.[8]

cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for managing chemical hazards.

Personal Protective Equipment (PPE): Essential for Direct Handling

A comprehensive PPE plan is non-negotiable.[9]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[9] Must be compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.[3]Protects against splashes of the solid or solutions and potential vapors that can cause serious eye damage.[6][9]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[9]Prevents skin contact, which can lead to irritation.[3] Nitrile gloves offer good resistance to a range of chemicals.[11]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[9]Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[3][5]

Protocols for Safe Handling and Storage

Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] The work area within the fume hood should be clean and uncluttered.[9]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Carefully weigh and transfer the required amount of the chemical. Use appropriate tools to minimize dust generation.[6]

  • Reactions: Conduct all experimental procedures within the chemical fume hood.[9]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3]

Storage Protocol
  • Store in a tightly closed container when not in use.[6]

  • Keep in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible substances such as strong oxidizing agents, acids, and bases.[3][4]

  • Keep away from sources of ignition.[6]

Start Start: Prepare for Handling Prep Prepare Work Area (Fume Hood, Eyewash) Start->Prep DonPPE Don Appropriate PPE Prep->DonPPE Handle Weigh and Transfer Chemical DonPPE->Handle React Conduct Experiment in Fume Hood Handle->React Cleanup Decontaminate and Segregate Waste React->Cleanup DoffPPE Doff PPE Correctly Cleanup->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash End End Wash->End

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

Spills and Leaks
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Cleanup: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[12] For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a disposal container.[6]

  • Decontamination: Clean the spill area thoroughly.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3]
Skin Contact Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid.[3][6]
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Obtain medical aid immediately.[3][6]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Call a poison control center or doctor for treatment advice.[3]

Waste Disposal: Environmental Responsibility

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled waste container.[9]

  • Disposal: Dispose of the waste in accordance with institutional, local, state, and federal regulations. Do not dispose of it down the drain.[3][9]

  • Container Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected as hazardous waste.[9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-2-cyanobenzoate. This guide is designed for researchers, scientists, and professionals in drug development and related fields. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis. This resource is built upon established chemical principles and field-proven insights to address the specific challenges you may encounter.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis can be approached through several routes, with the most common being the Sandmeyer reaction starting from an appropriate aniline derivative and the esterification of 4-chloro-2-cyanobenzoic acid. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

This guide will focus on two primary, robust synthetic pathways:

  • Route A: Sandmeyer Reaction starting from 2-amino-4-chlorobenzonitrile.

  • Route B: Fischer Esterification of 4-chloro-2-cyanobenzoic acid.

Each route presents its own set of challenges and optimization parameters, which we will explore in detail.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address potential problems encountered during the synthesis of this compound.

Route A: Sandmeyer Reaction Troubleshooting

The Sandmeyer reaction is a powerful method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2][3] However, the instability of diazonium salts requires careful control of reaction conditions.[2]

Question 1: My diazotization of 2-amino-4-chlorobenzonitrile is resulting in a low yield of the diazonium salt. What are the likely causes and how can I improve it?

Answer:

Low yields in diazotization are a common issue and can typically be attributed to several factors:

  • Incomplete Reaction: Ensure that you are using a slight excess of sodium nitrite (typically 1.1-1.2 equivalents) to drive the reaction to completion. The reaction is also highly dependent on the acidity of the medium. A sufficient amount of a strong, non-nucleophilic acid like sulfuric acid or hydrochloric acid is crucial to generate nitrous acid in situ and to keep the starting aniline protonated and soluble.

  • Temperature Control is Critical: Aryl diazonium salts are thermally unstable and can decompose to form phenols and other byproducts if the temperature is not strictly maintained between 0-5 °C.[2] Use an ice-salt bath to ensure the temperature of the reaction mixture does not rise, especially during the dropwise addition of the sodium nitrite solution, which is an exothermic process.

  • Premature Decomposition: The diazonium salt should be used in the subsequent Sandmeyer step immediately after its formation.[2] Letting the diazonium salt solution stand, even at low temperatures, can lead to decomposition and reduced yields.

  • Side Reactions: The formation of colored precipitates, often orange or red, can indicate the formation of azo compounds from the coupling of the diazonium salt with unreacted 2-amino-4-chlorobenzonitrile.[2] This can be minimized by ensuring a slight excess of nitrous acid and maintaining a low reaction temperature. You can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

Question 2: During the Sandmeyer cyanation step, I am observing a significant amount of a dark, tarry byproduct and a low yield of 4-chloro-2-cyanobenzonitrile. What is going wrong?

Answer:

The formation of tars and low yields in the Sandmeyer cyanation step often point to issues with the copper(I) cyanide catalyst or the reaction conditions:

  • Catalyst Activity: The copper(I) cyanide must be active. If it has been exposed to air for extended periods, it may have oxidized to copper(II) species, which are less effective. It is good practice to use freshly prepared or high-quality commercial CuCN.

  • Reaction Temperature: While the diazotization must be kept cold, the Sandmeyer reaction itself often requires gentle heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition and polymerization of the intermediates. A typical temperature range is 60-70 °C, but this should be optimized for your specific setup.[2]

  • Vigorous Nitrogen Evolution: The decomposition of the diazonium salt releases nitrogen gas. If the addition of the diazonium salt solution to the CuCN solution is too rapid, the vigorous gas evolution can lead to foaming and loss of material. Add the diazonium salt solution slowly and with good stirring.

  • Radical Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism, which can sometimes lead to the formation of biaryl byproducts and other polymeric materials.[4] Ensuring a well-stirred, homogeneous reaction mixture can help to minimize these side reactions.

Question 3: I have successfully synthesized 4-chloro-2-cyanobenzonitrile, but I am struggling with the subsequent hydrolysis and esterification to get to the final product. What is an efficient way to perform this transformation?

Answer:

Converting the benzonitrile to the methyl ester can be achieved in a two-step process: hydrolysis to the carboxylic acid followed by esterification.

  • Hydrolysis to 4-chloro-2-cyanobenzoic acid:

    • Acid-catalyzed hydrolysis: Refluxing the benzonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water is a common method. However, this can sometimes lead to the hydrolysis of the cyano group to a carboxylic acid as well, resulting in a dicarboxylic acid byproduct. Careful monitoring of the reaction is necessary.

    • Base-catalyzed hydrolysis: Alternatively, you can use a strong base like sodium hydroxide in an aqueous or alcoholic solution. This will initially form the sodium salt of the carboxylic acid. Acidification in the workup will then yield the free carboxylic acid. This method can sometimes be milder and more selective.

  • Esterification of 4-chloro-2-cyanobenzoic acid:

    • Once you have the carboxylic acid, you can proceed with the Fischer esterification as detailed in Route B.

A more direct, albeit potentially lower-yielding, approach is to attempt a direct methanolysis of the nitrile under acidic conditions, though this often requires harsh conditions and may not be as clean as the two-step approach.

Route B: Fischer Esterification Troubleshooting

Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[5]

Question 1: My Fischer esterification of 4-chloro-2-cyanobenzoic acid is giving a low yield. How can I drive the reaction to completion?

Answer:

Low yields in Fischer esterification are almost always due to the equilibrium nature of the reaction. Here's how to shift the equilibrium towards the product side:

  • Use a Large Excess of Alcohol: The most common method to drive the equilibrium is to use the alcohol (in this case, methanol) as the solvent.[5][6] Using a large excess of methanol (10-20 equivalents or more) will favor the formation of the methyl ester according to Le Chatelier's principle.

  • Removal of Water: The other product of the reaction is water. Removing water as it is formed will also drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove the water. However, for a simple methyl esterification, using a large excess of methanol is often sufficient and more practical.

  • Sufficient Catalyst: Ensure you are using a catalytic amount of a strong acid. Concentrated sulfuric acid (typically 0.1-0.2 equivalents) is a common and effective catalyst.[5]

  • Reaction Time and Temperature: The reaction is typically run at the reflux temperature of the alcohol (for methanol, this is around 65 °C).[5] The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Question 2: I am observing the hydrolysis of the cyano group during the esterification reaction. How can I prevent this?

Answer:

The cyano group can be susceptible to hydrolysis under strongly acidic conditions, especially in the presence of water. To minimize this side reaction:

  • Anhydrous Conditions: Use anhydrous methanol and a dry reaction setup. While the Fischer esterification produces water, starting with dry reagents will minimize the initial amount of water present.

  • Milder Acid Catalyst: If cyano group hydrolysis is a significant problem, you could try a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this will increase the likelihood of side reactions.

Question 3: The workup of my esterification reaction is problematic, and I am losing a lot of product. What is a good workup procedure?

Answer:

A standard workup procedure for a Fischer esterification involves the following steps:

  • Cool the reaction mixture: After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the effervescence ceases. This will neutralize the strong acid catalyst. Be cautious as this will produce CO2 gas.

  • Extract the product: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure all the product is recovered.

  • Wash the organic layer: Wash the combined organic layers with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry and concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can then be purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of route depends on the availability and cost of the starting materials. If 2-amino-4-chlorobenzonitrile is readily available, the Sandmeyer route can be very effective. If 4-chloro-2-cyanobenzoic acid is available, the Fischer esterification is a straightforward and high-yielding reaction.

Q2: What are the key safety precautions I should take during these syntheses?

A2:

  • Diazonium Salts: Solid diazonium salts are explosive and should never be isolated. Always handle them in a cold solution.[2]

  • Cyanides: Copper(I) cyanide and other cyanide sources are highly toxic. Handle them with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle them with care and appropriate PPE.

  • Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.

Q3: How can I purify the final product, this compound?

A3: The most common methods for purification are:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often an effective way to obtain a pure product.

  • Silica Gel Column Chromatography: If the crude product is an oil or if recrystallization is not effective, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable purification method.

Q4: What are some common impurities that I might see in my final product?

A4:

  • From the Sandmeyer Route: Potential impurities include the starting 2-amino-4-chlorobenzonitrile, the intermediate 4-chloro-2-cyanobenzonitrile, and any byproducts from side reactions such as phenols or azo compounds.

  • From the Esterification Route: The main impurity is likely to be the starting 4-chloro-2-cyanobenzoic acid if the reaction did not go to completion. Byproducts from the hydrolysis of the cyano group may also be present.

Experimental Protocols

Protocol A: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure and may require optimization.

Step 1: Diazotization of 2-amino-4-chlorobenzonitrile

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-chlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be clear at this point.

Step 2: Sandmeyer Cyanation to form 4-chloro-2-cyanobenzonitrile

  • In a separate large flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., a solution of sodium cyanide in water).

  • Cool the CuCN solution to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, warm the mixture to 60-70 °C and stir for 1-2 hours, or until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloro-2-cyanobenzonitrile.

Step 3: Hydrolysis and Esterification

  • The crude 4-chloro-2-cyanobenzonitrile can be hydrolyzed to 4-chloro-2-cyanobenzoic acid by refluxing with aqueous acid or base.

  • After purification of the carboxylic acid, proceed with the esterification as described in Protocol B.

Protocol B: Synthesis of this compound via Fischer Esterification
  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-cyanobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Summary

ParameterRoute A (Sandmeyer)Route B (Esterification)
Starting Material 2-amino-4-chlorobenzonitrile4-chloro-2-cyanobenzoic acid
Key Reagents NaNO₂, HCl, CuCNMethanol, H₂SO₄
Typical Yield 60-80% (over 2 steps)85-95%
Reaction Temp. 0-5 °C (Diazotization), 60-70 °C (Cyanation)~65 °C (Reflux)
Reaction Time 1-3 hours4-8 hours

Visualizations

Reaction Workflow: Sandmeyer Route

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_hydrolysis_esterification Step 3: Hydrolysis & Esterification A 2-amino-4-chlorobenzonitrile B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 4-chloro-2-cyanobenzonitrile B->C CuCN 60-70 °C D 4-chloro-2-cyanobenzoic acid C->D H3O+ or OH- E This compound D->E MeOH, H+

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Reaction Workflow: Fischer Esterification Route

Esterification_Workflow cluster_esterification Fischer Esterification A 4-chloro-2-cyanobenzoic acid B This compound A->B Methanol (excess) H2SO4 (cat.), Reflux

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Troubleshooting Decision Tree: Low Yield in Sandmeyer Reaction

Troubleshooting_Sandmeyer Start Low Yield in Sandmeyer Reaction Q1 Check Diazotization Step? Start->Q1 A1_1 Incomplete Diazotization? - Check NaNO2 stoichiometry - Ensure sufficient acid Q1->A1_1 Yes A1_2 Decomposition? - Maintain temp. at 0-5 °C - Use diazonium salt immediately Q1->A1_2 Yes A1_3 Azo Coupling? - Check for excess nitrous acid - Maintain low temperature Q1->A1_3 Yes Q2 Check Cyanation Step? Q1->Q2 No A2_1 Inactive Catalyst? - Use fresh/high-quality CuCN Q2->A2_1 Yes A2_2 Incorrect Temperature? - Optimize temperature (e.g., 60-70 °C) Q2->A2_2 Yes A2_3 Vigorous N2 Evolution? - Add diazonium salt slowly Q2->A2_3 Yes

Caption: Decision tree for troubleshooting low yields in the Sandmeyer reaction.

References

purification challenges of Methyl 4-chloro-2-cyanobenzoate and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-chloro-2-cyanobenzoate

A Senior Application Scientist's Guide to Purification & Troubleshooting

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As an intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount to ensuring the reliability and success of subsequent reactions.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights into the common purification challenges associated with this compound. We will explore the causality behind these challenges and offer robust, validated solutions in a practical question-and-answer format.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common preliminary questions regarding the handling and purification of this compound.

Q1: What are the critical physical properties of this compound that influence its purification?

A1: Understanding the compound's physical properties is the first step in designing a successful purification strategy. Key parameters are summarized below.

PropertyValueSignificance for PurificationSource
Molecular Formula C₉H₆ClNO₂---[1]
Molecular Weight 195.60 g/mol Essential for calculating molar equivalents and theoretical yields.[1][2]
Melting Point 115–117 °CA sharp melting point within this range is a primary indicator of high purity. A broad or depressed range suggests the presence of impurities.[1]
Appearance White to off-white solidVisual inspection can reveal discoloration, indicating potential degradation or persistent colored impurities.[3]
Solubility Profile Likely soluble in polar aprotic solvents (DMSO, DMF, Acetone); Limited solubility in non-polar solvents (Hexane, Toluene).This profile is critical for selecting appropriate solvents for recrystallization and mobile phases for chromatography.[1]

Q2: What are the most likely impurities in a crude sample of this compound?

A2: Impurities typically originate from the synthetic route used. Common synthesis methods include the esterification of 4-chloro-2-cyanobenzoic acid or coupling reactions.[1] Potential impurities include:

  • Unreacted Starting Materials: Such as 4-chloro-2-cyanobenzoic acid. Its acidic nature can be exploited for removal via a basic wash during workup.

  • Hydrolysis By-product: The ester can hydrolyze back to the parent carboxylic acid (4-chloro-2-cyanobenzoic acid) if exposed to water under acidic or basic conditions.[1]

  • Positional Isomers: Depending on the specificity of the synthesis, other isomers may form in small quantities. These are often the most challenging to remove.

  • Residual Solvents: Solvents from the reaction or initial workup (e.g., Toluene, DMF, Ethyl Acetate) can become trapped in the solid matrix.

Q3: Which analytical techniques are recommended for assessing the purity of my final product?

A3: A multi-faceted approach is recommended for robust quality control.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column is typically effective.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and residual solvents. The compound's predicted boiling point of ~306 °C suggests it is amenable to GC analysis.[1]

  • Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation and detecting impurities with distinct proton signals. The presence of unexpected peaks indicates impurities.[6] Quantitative NMR (qNMR) can be used for determining absolute purity against a certified internal standard.[4]

  • Melting Point Analysis: As mentioned, a sharp melting point consistent with the literature value (115–117 °C) is a strong indicator of purity.[1]

Section 2: Troubleshooting Purification Workflows

This section provides solutions to specific problems encountered during the purification process.

Problem: My crude product is an oily or gummy residue after solvent evaporation.

Causality: This is a classic sign that significant impurities are present, acting as a eutectic mixture that depresses the melting point of your product. The most common culprits are residual high-boiling solvents (like DMF or DMSO) or an abundance of reaction by-products.

Solution: Implement a Pre-Purification Cleanup. Before attempting recrystallization or chromatography, a cleanup step is essential. Trituration is a highly effective technique for this purpose.

Workflow: Crude Product Initial Cleanup

G start Crude Product (Oily/Gummy) solvent Add a minimal amount of a non-polar solvent (e.g., Hexane or Diethyl Ether) start->solvent triturate Triturate vigorously with a spatula. Scrape the sides of the flask. solvent->triturate solid_check Did a solid precipitate? triturate->solid_check filter Collect the solid by vacuum filtration. Wash with cold non-polar solvent. solid_check->filter Yes concentrate If no solid forms, concentrate the slurry and try a different solvent (e.g., a Hexane/EtOAc mix). solid_check->concentrate No analyze Analyze solid for purity (TLC, ¹H NMR). Proceed to primary purification. filter->analyze concentrate->solvent

Caption: Initial cleanup workflow for oily crude product.

Scientist's Note: The goal of trituration is to dissolve the impurities in the non-polar solvent while causing your more polar product to precipitate. It's a rapid and effective method to enrich the target compound before committing to more time-consuming techniques.

Problem: My recrystallization attempt resulted in low yield or insufficient purity.

Causality: This issue almost always stems from the choice of solvent system. An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the product remains significantly soluble at low temperatures, yields will be poor. If impurities have similar solubility profiles to the product, they will co-crystallize, leading to poor purity.

Solution: Systematic Solvent Screening and a Refined Protocol.

Step 1: Solvent System Selection

Based on the compound's known solubility, a binary solvent system is often most effective.[1] A good starting point is a polar solvent in which the compound is soluble, paired with a non-polar "anti-solvent."

Recommended Solvent SystemsRationale
Ethanol/Water The compound is soluble in hot ethanol; water is added as the anti-solvent to induce crystallization upon cooling.
Ethyl Acetate/Hexane The compound is soluble in ethyl acetate; hexane reduces the overall polarity, forcing the product out of solution.
Toluene A single-solvent system that can be effective if impurities have vastly different solubilities.
Step 2: Detailed Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., Ethyl Acetate) dropwise while heating to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If any insoluble material is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove it. This step is critical for removing particulate impurities.

  • Crystallization: Remove the flask from the heat source. If using a binary system, this is the point to slowly add the anti-solvent (e.g., Hexane) until the solution becomes faintly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (or the single solvent if not using a binary system) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum.

  • Validation: Check the melting point and purity (HPLC, NMR) of the recrystallized product. The mother liquor can also be analyzed to understand what impurities were removed.

Problem: I have persistent impurities, likely isomers, that co-elute or co-crystallize with my product.

Causality: Positional isomers often have very similar polarity and solubility profiles, making them difficult to separate by standard recrystallization. This is where the superior resolving power of column chromatography is required.

Solution: Optimized Flash Column Chromatography.

Purification Strategy: Chromatography

G start Crude product containing isomeric impurities tlc 1. Develop TLC method to find a solvent system that separates spots. (e.g., Hexane:Ethyl Acetate) start->tlc column 2. Prepare a silica gel column. Dry load the crude product adsorbed onto a small amount of silica. tlc->column elute 3. Elute with a shallow gradient of the chosen solvent system. (e.g., 5% to 20% EtOAc in Hexane) column->elute collect 4. Collect fractions and monitor by TLC to identify those containing the pure product. elute->collect combine 5. Combine pure fractions and evaporate the solvent. collect->combine end Pure this compound combine->end

Caption: Workflow for purification by flash chromatography.

Detailed Chromatography Protocol
  • Stationary Phase: Standard silica gel (230-400 mesh) is typically sufficient.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a Hexane:Ethyl Acetate mixture. Aim for a system that gives your product an Rf value of ~0.3. A literature example for a related compound used a petrol n-hexane/ethyl acetate system.[7]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Sample Loading: For best resolution, pre-adsorb your crude material onto a small amount of silica gel. Evaporate the solvent to create a dry powder and carefully add this to the top of the packed column. This technique, known as "dry loading," prevents band broadening and improves separation.

  • Elution: Begin eluting with the low-polarity mobile phase. If a gradient is needed, slowly and incrementally increase the percentage of the more polar solvent (Ethyl Acetate). A shallow gradient is key to separating closely related compounds.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure.

Section 3: Protocols for Purity Assessment

Once purified, the identity and purity of this compound must be confirmed.

Method 1: Purity Analysis by Reverse-Phase HPLC

This method is adapted from established protocols for similar aromatic esters.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A: Water; B: Acetonitrile.

  • Gradient: 70% A / 30% B, hold for 2 min; ramp to 10% A / 90% B over 10 min; hold for 3 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of Acetonitrile.

  • System Suitability: Inject a standard solution multiple times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[4] The purity is calculated based on the area percentage of the main peak.

Method 2: Absolute Purity by Quantitative ¹H NMR (qNMR)

This method provides an absolute purity value without needing a specific reference standard of the target compound.[4]

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard (IS): A certified reference material with known purity and signals that do not overlap with the analyte. Maleic anhydride or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent in which both the analyte and the IS are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 15-20 mg of your purified product into a vial.

    • Accurately weigh about 10-15 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent and transfer to an NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30 seconds) to ensure full signal relaxation for accurate integration.

  • Calculation: The purity is calculated by comparing the integral of a known proton signal from your compound to the integral of a known proton signal from the internal standard, accounting for their respective molecular weights and number of protons.

References

Technical Support Center: Optimizing Reaction Parameters for Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 4-chloro-2-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to this versatile intermediate. Here, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the successful and efficient synthesis of your target compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis, while conceptually straightforward, often presents challenges that can impact yield and purity. This guide will focus on the most common and practical synthetic sequence: a Sandmeyer cyanation of an appropriate aminobenzoate precursor followed by Fischer esterification, or the esterification of commercially available 4-chloro-2-cyanobenzoic acid. We will address specific issues you may encounter at each stage and provide robust, validated protocols.

Synthetic Strategy Overview

The primary synthetic pathways to this compound that will be covered in this guide are:

  • Route A: Sandmeyer Cyanation followed by Esterification. This route begins with the diazotization of a suitable amino-precursor, such as Methyl 2-amino-4-chlorobenzoate, followed by a copper-catalyzed cyanation.

  • Route B: Fischer Esterification of 4-chloro-2-cyanobenzoic acid. This is a direct esterification of the corresponding carboxylic acid with methanol.

Part 1: The Sandmeyer Cyanation Route

The Sandmeyer reaction is a powerful transformation for converting aromatic amines into a variety of functional groups, including nitriles.[2][3] It proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) cyanide catalyst.[4]

Detailed Experimental Protocol: Sandmeyer Cyanation of Methyl 2-amino-4-chlorobenzoate

This protocol provides a starting point for the synthesis of this compound from its amino precursor.

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve Methyl 2-amino-4-chlorobenzoate (1.0 eq) in a 3M solution of hydrochloric acid (3.0 eq).

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.[5]

  • After the addition is complete, stir the reaction mixture for an additional 20 minutes at 0-5 °C.

  • Confirm the presence of excess nitrous acid by testing a drop of the reaction mixture on starch-iodide paper. The paper should turn blue-black, indicating complete diazotization.[6]

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Cool the cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred cyanide solution. Control the rate of addition to manage the evolution of nitrogen gas.[5]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[7][8]

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Purification start Dissolve Amine in Acid cool Cool to 0-5 °C start->cool add_nitrite Add NaNO₂ Solution cool->add_nitrite stir Stir at 0-5 °C add_nitrite->stir test Starch-Iodide Test stir->test prep_cyanide Prepare CuCN/NaCN Solution test->prep_cyanide add_diazonium Add Diazonium Salt prep_cyanide->add_diazonium warm Warm and Heat add_diazonium->warm extract Solvent Extraction warm->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization/Chromatography dry->purify

Troubleshooting the Sandmeyer Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete diazotization.Ensure the reaction temperature is strictly maintained between 0-5 °C.[5] Use fresh sodium nitrite. Confirm excess nitrous acid with a positive starch-iodide test.[6]
Premature decomposition of the diazonium salt.Use the diazonium salt solution immediately after preparation. Avoid allowing it to warm above 5-10 °C before addition to the cyanide solution.[9]
Inactive copper(I) cyanide catalyst.Copper(I) salts can oxidize over time. Use fresh, high-quality CuCN.
Formation of Phenolic Byproduct (Methyl 4-chloro-2-hydroxybenzoate) The diazonium salt is reacting with water.This is a common side reaction if the temperature during diazotization or the initial stages of cyanation is too high.[10] Maintain rigorous temperature control. Add the diazonium salt to the cyanide solution, not the other way around.
Insufficient cyanide nucleophile.Ensure an adequate excess of the cyanide reagent is used.
Formation of Azo Compounds (colored impurities) Coupling of the diazonium salt with unreacted amine.Ensure sufficient excess of acid is used during diazotization to fully protonate the starting amine. A slow, controlled addition of sodium nitrite also helps to minimize the concentration of free amine.
Difficulty in Isolating the Product Product is soluble in the aqueous phase.Perform multiple extractions with an appropriate organic solvent. Adjusting the pH of the aqueous layer might affect the solubility of impurities.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.
Optimizing Sandmeyer Reaction Parameters
Parameter Effect on Reaction Recommendations for Optimization
Temperature Diazotization: Crucial for the stability of the diazonium salt. Temperatures above 5-10 °C can lead to decomposition and formation of phenolic byproducts.[11] Cyanation: The initial addition should be cold, followed by gentle warming to drive the reaction to completion.Maintain a strict 0-5 °C range during diazotization. For the cyanation step, a gradual increase in temperature to 50-60 °C is often optimal.[12]
Acid Concentration A sufficient excess of acid (typically 2.5-3 equivalents) is necessary to ensure complete protonation of the amine and to generate nitrous acid from sodium nitrite.Use at least 2.5 equivalents of a strong mineral acid like HCl or H₂SO₄.
Catalyst Loading The Sandmeyer reaction is catalytic in copper(I), but often a stoichiometric amount is used to ensure high yields.[13]Start with a stoichiometric amount of CuCN. For optimization, the loading can be reduced to catalytic amounts (e.g., 10-20 mol%), potentially with the addition of a ligand like 1,10-phenanthroline to improve efficiency.[12]
Solvent The reaction is typically performed in water. The use of co-solvents is generally not necessary for the diazotization step.Water is the standard and most effective solvent for this reaction.

Part 2: The Fischer Esterification Route

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[6] This is an equilibrium-driven process, and strategies to favor product formation are crucial for achieving high yields.[14]

Detailed Experimental Protocol: Fischer Esterification of 4-chloro-2-cyanobenzoic acid

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve 4-chloro-2-cyanobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq), which acts as both the solvent and a reactant.[15]

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. Caution: The addition of sulfuric acid to methanol is highly exothermic.

  • Equip the flask with a reflux condenser.

Step 2: Reaction

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.[8]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.[15]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography as described in the Sandmeyer route.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Acid in Methanol add_catalyst Add H₂SO₄ Catalyst dissolve->add_catalyst reflux Reflux for 2-4h add_catalyst->reflux remove_methanol Remove Excess Methanol reflux->remove_methanol extract Dissolve in Organic Solvent remove_methanol->extract neutralize Neutralize with NaHCO₃ extract->neutralize wash_dry Wash and Dry neutralize->wash_dry purify Purify Product wash_dry->purify

Troubleshooting the Fischer Esterification
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion/Incomplete Reaction The reaction has not reached equilibrium, or the equilibrium is unfavorable.Increase the reaction time. Use a larger excess of methanol to shift the equilibrium towards the product.[16]
Insufficient acid catalyst.Ensure an adequate amount of catalyst is used (0.1-0.2 eq).
Presence of water in the reagents.Use anhydrous methanol and a high-purity carboxylic acid.
Hydrolysis of the Product during Work-up The ester is being hydrolyzed back to the carboxylic acid.Ensure the neutralization step with sodium bicarbonate is thorough. Avoid prolonged contact with aqueous acidic or basic conditions.
Side Reactions Dehydration or other side reactions if the temperature is too high.Maintain the reaction at the reflux temperature of the alcohol. Avoid excessive heating.
Difficulty in Removing the Carboxylic Acid Starting Material The starting material is co-purifying with the product.During the work-up, perform a thorough wash with saturated sodium bicarbonate solution to extract the acidic starting material into the aqueous layer.[15]
Optimizing Fischer Esterification Parameters
Parameter Effect on Reaction Recommendations for Optimization
Alcohol to Acid Ratio As this is an equilibrium reaction, a large excess of the alcohol will drive the reaction towards the ester product.[16]Using the alcohol as the solvent is a common and effective strategy. A 10 to 20-fold excess is typical.
Catalyst Strong Brønsted acids are effective catalysts.Sulfuric acid is a common and cost-effective choice. p-Toluenesulfonic acid (p-TsOH) can also be used and is sometimes easier to handle.[14]
Temperature The reaction is typically run at the reflux temperature of the alcohol to achieve a reasonable reaction rate.For methanol, this is approximately 65 °C. Higher boiling point alcohols will require higher temperatures.
Water Removal Removing the water byproduct as it is formed will shift the equilibrium towards the products.For higher boiling point alcohols, a Dean-Stark apparatus with a solvent like toluene can be used to azeotropically remove water.[16] This is generally not necessary when using a large excess of a low-boiling alcohol like methanol.
Solvent The choice of solvent can influence the reaction equilibrium.[17]Using the reactant alcohol as the solvent is the most common approach. For sensitive substrates, a non-polar solvent that allows for azeotropic water removal can be beneficial.[14]

Part 3: Analytical Methods and Quality Control

Careful monitoring of your reaction and characterization of the final product are essential for successful synthesis.

Reaction Monitoring
  • Thin Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of both the Sandmeyer and esterification reactions.[7]

    • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate.

    • Eluent System: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point for this class of compounds.

    • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.

Product Characterization and Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product and quantifying any impurities.

    • Typical Conditions: A C18 reverse-phase column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is commonly used for aromatic compounds.[14][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the product and any volatile impurities. It is particularly useful for detecting side products in the Sandmeyer reaction, such as the corresponding phenol.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the nitrile (C≡N stretch around 2230 cm⁻¹) and the ester carbonyl (C=O stretch around 1720 cm⁻¹).

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction is giving a very low yield. What is the most likely cause?

A1: The most common culprit for low yields in a Sandmeyer reaction is the instability of the diazonium salt. It is critical to maintain a temperature of 0-5 °C throughout the diazotization and the initial stages of the cyanation. Any increase in temperature can lead to the decomposition of the diazonium salt to form a phenol, which will not proceed to the desired nitrile product.[9][10] Also, ensure your sodium nitrite is fresh and that you have a slight excess of nitrous acid at the end of the diazotization step, as confirmed by a positive starch-iodide test.[5]

Q2: I am having trouble removing the starting carboxylic acid from my ester after the Fischer esterification.

A2: The key to removing the unreacted carboxylic acid is a thorough basic wash during the work-up. Use a saturated solution of sodium bicarbonate and wash the organic layer multiple times. To confirm that the acid has been removed, you can test the pH of the aqueous washings; they should be basic. If the problem persists, you can perform a second extraction with a dilute solution of sodium hydroxide, but be cautious as this could potentially hydrolyze your ester product if left for too long.

Q3: Can I use a different copper salt for the Sandmeyer cyanation?

A3: Yes, while copper(I) cyanide is the most direct reagent, other copper(I) salts like CuBr or CuCl can also be used in the presence of an alkali metal cyanide (e.g., KCN or NaCN). The active catalyst is the copper(I) species.[12]

Q4: Is it possible for the ester or nitrile group to hydrolyze during the work-up?

A4: Yes, both the ester and nitrile functional groups can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[20][21] During the work-up, it is important to use a mild base like sodium bicarbonate for neutralization and to avoid prolonged exposure to strong acids or bases. The hydrolysis of the nitrile to the corresponding amide or carboxylic acid is generally slower than ester hydrolysis under these conditions.

Q5: What is the best way to purify the final product, this compound?

A5: For small-scale purifications, column chromatography on silica gel using a hexane/ethyl acetate eluent system is very effective for separating the product from non-polar and polar impurities.[8] For larger quantities, recrystallization is often more practical. A mixed solvent system, such as ethanol/water or isopropanol/water, where the product is soluble in the hot solvent and insoluble in the cold, is a good starting point for developing a recrystallization procedure.[2]

References

Technical Support Center: Troubleshooting Failed Reactions with Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-chloro-2-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile building block. The unique substitution pattern of this molecule, featuring a sterically demanding ortho-cyano group and a meta-chloro leaving group relative to the ester, presents specific challenges and opportunities in synthesis. This resource provides detailed, cause-and-effect explanations and actionable solutions to help you navigate your synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid is failing or giving very low yields. What are the likely causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, often related to the inherent properties of the substrate and the sensitivity of the catalytic cycle. A systematic approach to troubleshooting is crucial.

Primary Causes and Solutions:

  • Catalyst Deactivation and Inefficient Oxidative Addition: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[1][2][3] The electron-withdrawing nature of the cyano and ester groups can further modulate the electron density of the aromatic ring, influencing the ease of oxidative addition.

    • Troubleshooting Strategy:

      • Ligand Selection: The choice of phosphine ligand is critical for activating aryl chlorides.[3] Bulky, electron-rich ligands are often required to promote the oxidative addition and subsequent steps.[4] Consider screening a panel of ligands.

      • Catalyst System: Ensure your palladium source and ligand are of high quality and have been stored under an inert atmosphere to prevent degradation.[1] For challenging couplings, consider using pre-formed palladium catalysts or "precatalysts" which can be more robust.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your coupling partner.[1] This is particularly problematic with electron-deficient boronic acids.[1]

    • Troubleshooting Strategy:

      • Choice of Base: The base plays a crucial role in the transmetalation step but can also promote protodeboronation.[1] Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially if your boronic acid is sensitive.[1]

      • Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate.[1] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[1]

  • Steric Hindrance: The ortho-cyano group on this compound can sterically hinder the approach of the palladium catalyst and the boronic acid coupling partner.[5][6][7][8]

    • Troubleshooting Strategy:

      • Ligand Choice: Employing ligands with a larger "bite angle" or specific steric profiles can help overcome this hindrance.

      • Reaction Temperature: Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier, but this must be balanced against the potential for catalyst decomposition and side reactions.

  • Hydrolysis of the Ester or Nitrile Group: The basic or aqueous conditions often employed in Suzuki reactions can lead to the hydrolysis of the methyl ester to a carboxylic acid or the nitrile to an amide or carboxylic acid.[9][10][11][12]

    • Troubleshooting Strategy:

      • Anhydrous Conditions: If possible, use anhydrous conditions with a non-aqueous soluble base like cesium fluoride (CsF) or potassium fluoride (KF).

      • Reaction Time: Minimize reaction times to reduce the exposure of the starting material and product to hydrolytic conditions.

Proposed Experimental Protocol for Optimization:

  • Reagent Purity and Inert Atmosphere:

    • Ensure this compound and the boronic acid are pure and dry.

    • Use anhydrous, degassed solvents. Oxygen can deactivate the Pd(0) catalyst.[1]

    • Thoroughly purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]

  • Systematic Screening of Reaction Parameters:

    • Set up a series of small-scale reactions to screen different ligands, bases, and solvents. A design of experiments (DoE) approach can be highly effective here.

Parameter Conditions to Screen Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Common and effective palladium sources.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands known to be effective for aryl chloride coupling.[13]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFVarying base strength to balance transmetalation and minimize side reactions.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OSolvent polarity can significantly impact reaction rates and solubility.[14]
  • Reaction Monitoring:

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS to identify product formation and the appearance of byproducts. This will help in determining the optimal reaction time and identifying potential issues early on.

Issue 2: Failure in Buchwald-Hartwig Amination

Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary or secondary amine, but I am not observing any product formation. What should I investigate?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system and reaction conditions.[15]

Key Troubleshooting Areas:

  • Catalyst System (Palladium Source and Ligand): This is the most critical component of a successful Buchwald-Hartwig amination.[15][16][17]

    • Troubleshooting Strategy:

      • Ligand Choice: The choice of ligand is paramount. For aryl chlorides, bulky, electron-rich phosphine ligands are generally required. Consider ligands such as XPhos, SPhos, or Josiphos-type ligands.

      • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources. Ensure they are fresh and have been stored properly.

  • Base Selection: The base plays a dual role: it deprotonates the amine and facilitates the reductive elimination step.

    • Troubleshooting Strategy:

      • Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective base.[18][19] Other bases to consider include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) for more sensitive substrates.

  • Solvent: The solvent must be anhydrous and capable of dissolving the reagents.

    • Troubleshooting Strategy:

      • Toluene, 1,4-dioxane, and THF are common solvents. Ensure they are thoroughly dried and degassed before use.

  • Reaction Temperature: Buchwald-Hartwig aminations often require elevated temperatures to proceed at a reasonable rate, especially with less reactive aryl chlorides.

    • Troubleshooting Strategy:

      • If the reaction is sluggish at lower temperatures, gradually increase the temperature, monitoring for any signs of decomposition.

Troubleshooting Workflow Diagram:

Caption: A systematic workflow for troubleshooting failed Buchwald-Hartwig aminations.

Issue 3: Unexpected Side Products

Q3: I am observing significant amounts of byproducts in my reaction with this compound. What are these byproducts and how can I minimize them?

A3: Several side reactions can occur with this compound, leading to a complex product mixture and reduced yield of the desired product.

Common Byproducts and Mitigation Strategies:

  • Dehalogenation (Hydrodehalogenation): This is the replacement of the chlorine atom with a hydrogen atom, resulting in the formation of Methyl 2-cyanobenzoate. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[4][18][19][20][21]

    • Causes:

      • Presence of a hydride source (e.g., water, alcohols, or the base itself).[4][20]

      • Competition between the desired cross-coupling pathway and a reductive pathway.[4]

    • Mitigation:

      • Ligand Selection: Bulky, electron-rich ligands can favor the desired reductive elimination of the coupled product over dehalogenation.[4]

      • Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize water as a potential hydride source.

      • Base Choice: The choice of base can influence the rate of dehalogenation.[4]

  • Hydrolysis of the Ester and/or Nitrile Group: As mentioned previously, the reaction conditions can lead to the hydrolysis of the ester to the corresponding carboxylic acid (4-chloro-2-cyanobenzoic acid) or the nitrile to an amide (Methyl 4-chloro-2-carbamoylbenzoate) or dicarboxylic acid.[9][10][11][12]

    • Causes:

      • Presence of water and a strong acid or base.[9][10][12]

      • Elevated temperatures can accelerate hydrolysis.[10]

    • Mitigation:

      • Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions.

      • Milder Base: Use a milder base that is less likely to promote hydrolysis.

      • Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature.

  • Homocoupling of the Boronic Acid (in Suzuki Reactions): This leads to the formation of a biaryl byproduct derived from the boronic acid coupling partner.

    • Causes:

      • Presence of oxygen, which can lead to oxidative homocoupling.

      • Use of a Pd(II) source without efficient reduction to the active Pd(0) catalyst.[22]

    • Mitigation:

      • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere to exclude oxygen.

      • Use of Pd(0) Source: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or a precatalyst that rapidly generates the active Pd(0) species.

Decision Tree for Byproduct Identification and Mitigation:

G A Byproduct Observed B Dehalogenation Product (Loss of Cl) A->B C Hydrolysis Product (Loss of Me from Ester or CN -> CONH2/COOH) A->C D Homocoupling Product (Dimer of Coupling Partner) A->D E Use Anhydrous Conditions, Screen Ligands and Base B->E F Use Anhydrous Conditions, Milder Base, Shorter Reaction Time C->F G Ensure Inert Atmosphere, Use Pd(0) Source or Precatalyst D->G

Caption: A decision tree to guide the identification and mitigation of common byproducts.

Issue 4: Challenges in Nucleophilic Aromatic Substitution (SNAr)

Q4: I am trying to perform a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is not proceeding. I thought the cyano group would activate the ring.

A4: While the cyano group is a strong electron-withdrawing group and does activate the aromatic ring towards SNAr, the success of the reaction depends on several factors.[23]

Potential Issues and Solutions:

  • Insufficient Activation: Although the ortho-cyano group is activating, the overall activation of the ring might not be sufficient for reaction with a weak nucleophile under mild conditions. SNAr reactions are most efficient when multiple strong electron-withdrawing groups are present, particularly in the ortho and para positions to the leaving group.[23]

    • Troubleshooting Strategy:

      • Harsher Conditions: Increase the reaction temperature and/or use a higher concentration of the nucleophile.

      • Stronger Nucleophile: If possible, use a more potent nucleophile.

      • Solvent: Use a polar aprotic solvent such as DMF, DMSO, or NMP, which can accelerate SNAr reactions.

  • Poor Leaving Group: While chloride is a reasonably good leaving group in SNAr, fluoride is often better.

    • Troubleshooting Strategy:

      • If feasible, consider synthesizing the analogous fluoro-substituted starting material.

  • Benzyne Mechanism: Under very strong basic conditions (e.g., with sodium amide, NaNH₂), a competing benzyne mechanism might occur, which could lead to a mixture of products.[24]

    • Troubleshooting Strategy:

      • Avoid extremely strong, sterically unhindered bases if a direct substitution is desired.

General Protocol for a Trial SNAr Reaction:

  • To a solution of this compound (1 equivalent) in a polar aprotic solvent (e.g., DMF or DMSO), add the nucleophile (1.1-2 equivalents) and a non-nucleophilic base if required (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • If no reaction is observed, incrementally increase the temperature.

References

stability issues of Methyl 4-chloro-2-cyanobenzoate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-chloro-2-cyanobenzoate Stability Guide

Welcome to the technical support center for this compound (CAS 58331-97-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this versatile chemical intermediate. We will address common issues encountered during experimentation, offering not just solutions but also the underlying scientific rationale to empower your research.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is room temperature.[3] It is crucial to protect the compound from moisture to prevent hydrolysis. Storing it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases is also essential.[4]

Q2: Which solvents are recommended for preparing stock solutions, and what is their shelf-life?

A2: For short-term use, stock solutions can be prepared in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), where it is likely soluble.[5] These solvents are preferred because they are anhydrous and minimize the risk of hydrolysis. However, even in these solvents, slow degradation can occur if moisture is introduced. It is best practice to prepare fresh solutions for sensitive reactions. For long-term storage, it is highly recommended to store the compound as a dry powder.[6] Protic solvents like methanol or water should be used with caution and only for immediate use, as they can facilitate the hydrolysis of the ester group.

Q3: What is the primary degradation product I should be aware of?

A3: The most common degradation pathway is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid: 4-chloro-2-cyanobenzoic acid . This occurs in the presence of water, and the reaction is accelerated by acidic or basic conditions.[5][7]

Q4: Is this compound sensitive to light?

A4: While specific photostability data is not extensively documented in the provided search results, many aromatic compounds exhibit some degree of light sensitivity. As a general precautionary measure, it is recommended to store the compound in an opaque or amber container to protect it from light, especially during long-term storage or when in solution.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you might encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: My reaction yield is significantly lower than expected, and I suspect starting material degradation.

  • Probable Cause: The primary suspect is the degradation of this compound, likely through hydrolysis, before or during the reaction. This can happen if the compound was stored improperly, exposed to atmospheric moisture, or if the reaction solvents were not anhydrous.

  • Troubleshooting Steps:

    • Verify Purity: Before starting your experiment, verify the purity of your starting material using an appropriate analytical method like HPLC or ¹H NMR. Look for the presence of 4-chloro-2-cyanobenzoic acid.

    • Ensure Anhydrous Conditions: Use freshly opened or properly dried solvents for your reaction. If the reaction is sensitive to water, consider using techniques like drying tubes or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Check Reagent Compatibility: If your reaction involves strong acids or bases, be aware that these conditions will rapidly hydrolyze the ester.[7] You may need to consider protecting groups or alternative synthetic routes if the ester functionality is critical.

Issue 2: During analysis (HPLC/TLC), I observe a new, more polar peak/spot that increases over time.

  • Probable Cause: This is a classic sign of the methyl ester hydrolyzing to the more polar carboxylic acid (4-chloro-2-cyanobenzoic acid). Carboxylic acids are significantly more polar than their corresponding methyl esters and will exhibit shorter retention times on reverse-phase HPLC or lower Rf values on normal-phase TLC.[6]

  • Confirmation & Solution:

    • Co-injection/Co-spotting: If a standard of 4-chloro-2-cyanobenzoic acid is available, perform a co-injection (HPLC) or co-spotting (TLC) experiment. If your impurity peak/spot merges with the standard, you have confirmed its identity.

    • Forced Degradation: Intentionally degrade a small sample of your starting material by dissolving it in a solvent containing a trace of acid or base (e.g., methanol with a drop of HCl or NaOH) and warming it slightly. Analyze this sample by HPLC/TLC. The peak/spot corresponding to the degradation product should match the unknown impurity.[6]

    • LC-MS Analysis: For unambiguous identification, analyze the sample using LC-MS. The mass of the impurity should correspond to the molecular weight of 4-chloro-2-cyanobenzoic acid (181.58 g/mol ).

Issue 3: My solid this compound appears clumpy or has changed color.

  • Probable Cause: Clumping is often a sign of moisture absorption. While the pure compound is a white to off-white solid[3], significant color change could indicate more extensive decomposition or the presence of impurities from synthesis.

  • Actionable Steps:

    • Dry the Material: If only minor clumping is observed, you can try drying the material under a high vacuum.

    • Re-evaluate Purity: Before use, a purity check via HPLC, NMR, or melting point determination is essential. The reported melting point is 115-117 °C.[3][5] A significant depression or broadening of the melting point range indicates the presence of impurities.

    • Purification: If significant degradation is confirmed, purification by recrystallization may be necessary.

Stability Profile Summary

The following table summarizes the stability of this compound under various stress conditions.

Condition Potential Effect Mechanism Recommendation
Acidic pH High risk of degradationAcid-catalyzed hydrolysis of the methyl ester.Avoid acidic aqueous conditions. Use anhydrous solvents.
Basic pH Very high risk of degradationBase-catalyzed hydrolysis (saponification) of the methyl ester.[7]Avoid basic aqueous conditions. Use non-nucleophilic organic bases if required.
Elevated Temperature Stable up to melting point (115-117 °C).[3][5]Thermal decomposition at very high temperatures.Store at room temperature. Avoid unnecessary heating.
Moisture/Water High risk of degradationHydrolysis of the methyl ester to the carboxylic acid.[5]Store in a tightly sealed container in a dry environment. Use anhydrous solvents.
Oxidizing Agents Potential for reactionThe aromatic ring and functional groups may be susceptible to oxidation.Store away from strong oxidizing agents.[4]

Visualizing Degradation & Troubleshooting

Primary Hydrolytic Degradation Pathway

This diagram illustrates the most common stability issue: the hydrolysis of the methyl ester.

G cluster_0 This compound cluster_1 4-chloro-2-cyanobenzoic acid (Degradation Product) A C₉H₆ClNO₂ B C₈H₄ClNO₂ A->B Hydrolysis (+H₂O) Accelerated by Acid/Base

Caption: Hydrolysis of this compound.

Troubleshooting Workflow for Suspected Degradation

Use this workflow to diagnose and resolve issues related to compound stability.

workflow start Problem Observed (e.g., Low Yield, New HPLC Peak) check_purity Step 1: Purity Analysis (HPLC, ¹H NMR, TLC) start->check_purity is_degraded Degradation Product Detected? check_purity->is_degraded review_storage Step 2: Review Storage & Handling Procedures is_degraded->review_storage Yes no_degradation No Degradation (Investigate Other Experimental Parameters) is_degraded->no_degradation No review_conditions Step 3: Review Experimental Conditions (Solvents, Reagents) review_storage->review_conditions purify Action: Purify Material (Recrystallization) or Obtain New Batch review_conditions->purify modify_protocol Action: Modify Protocol (Use Anhydrous Solvents, Inert Atmosphere, Avoid Acid/Base) review_conditions->modify_protocol proceed Proceed with Experiment purify->proceed modify_protocol->proceed

Caption: Workflow for troubleshooting compound stability issues.

Experimental Protocol: Forced Degradation Study by HPLC

This protocol provides a standardized method to assess the stability of this compound and identify its primary degradation product.

Objective: To intentionally degrade the compound under hydrolytic conditions and confirm the identity of the resulting impurity using HPLC.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Acetonitrile to create a 1 mg/mL stock solution.

  • Preparation of Control Sample (Time Zero):

    • Dilute the stock solution 1:10 with a 50:50 mixture of Acetonitrile and Water to get a final concentration of 100 µg/mL.

    • Inject immediately into the HPLC system. This is your undegraded reference sample.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours. Before injection, neutralize with 0.1 M NaOH and dilute to 10 mL with 50:50 ACN/Water.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Before injection, neutralize with 0.1 M HCl and dilute to 10 mL with 50:50 ACN/Water.

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Compare the chromatograms of the control and stressed samples.

    • The control sample should show a single major peak for this compound.

    • The acid and base-stressed samples will show a decrease in the area of the parent peak and the appearance of a new, earlier-eluting (more polar) peak. This new peak corresponds to 4-chloro-2-cyanobenzoic acid.

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control.

References

Technical Support Center: Purification of Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of Methyl 4-chloro-2-cyanobenzoate (C₉H₆ClNO₂; MW: 195.60 g/mol ).[1] As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount.[1] This document addresses common challenges and provides robust, field-proven methodologies to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My recrystallized product is still impure or my yield is very low. What went wrong?

Answer: This is a common issue that typically points to a suboptimal choice of solvent or procedural missteps.

  • Probable Cause 1: Incorrect Recrystallization Solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. This compound has moderate solubility in many organic solvents.[1] A solvent that is too non-polar (e.g., Hexane) may not dissolve the product adequately even when hot, while a solvent that is too polar (e.g., Acetone, DMF) may keep it dissolved even when cold.[1]

  • Solution 1: Systematic Solvent Selection.

    • Screening: Test solubility in a range of solvents (e.g., Ethanol, Isopropanol, Toluene, Ethyl Acetate/Hexane mixtures). Place a small amount of crude product in a test tube, add a small volume of solvent, and heat. A good solvent will fully dissolve the product upon heating and show significant crystal formation upon cooling to room temperature and then in an ice bath.

    • Solvent Systems: For tricky separations, a two-solvent system (one "soluble" solvent and one "anti-solvent") can be highly effective. Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, then slowly add the anti-solvent until turbidity (cloudiness) appears. Re-heat to clarify and then allow to cool slowly.

  • Probable Cause 2: Presence of Insoluble Impurities. If your crude material contains insoluble particulate matter, it will be trapped in your final crystals, reducing purity.

  • Solution 2: Hot Filtration. After dissolving your crude product in the hot recrystallization solvent, perform a gravity filtration while the solution is still hot to remove any insoluble impurities. This must be done quickly to prevent premature crystallization in the funnel.

  • Probable Cause 3: Cooling Too Rapidly. Rapid cooling can cause the product to "crash out" of solution, trapping impurities within the crystal lattice.

  • Solution 3: Slow, Stepwise Cooling. Allow the hot, clear solution to cool slowly to room temperature undisturbed. Once crystals have formed, you can then place the flask in an ice bath to maximize yield.

Question 2: I'm getting poor separation or no separation at all during column chromatography. How can I fix this?

Answer: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[2][3] Poor separation is almost always an issue with the mobile phase composition.

  • Probable Cause 1: Incorrect Eluent Polarity. If the eluent is too polar, all compounds, including your target molecule and impurities, will travel with the solvent front and elute together. If the eluent is not polar enough, all compounds will remain adsorbed to the silica gel at the top of the column.[2]

  • Solution 1: Optimize Eluent with Thin-Layer Chromatography (TLC).

    • TLC Analysis: Before running a column, always develop a suitable solvent system using TLC. Spot your crude mixture on a TLC plate and test different mobile phases (e.g., varying ratios of Ethyl Acetate/Hexane or Dichloromethane/Hexane).

    • Target Rf Value: Aim for a solvent system that gives your target compound, this compound, a retention factor (Rf) of approximately 0.25-0.35. This ensures a good balance between retention on the column and elution time. The impurities should have significantly different Rf values.

  • Probable Cause 2: Column Overloading. Loading too much crude material onto the column relative to the amount of silica gel will exceed the column's separation capacity, leading to broad, overlapping bands.[4]

  • Solution 2: Adhere to Proper Ratios. A general rule of thumb is to use a silica gel-to-crude material mass ratio of at least 30:1 to 50:1 for difficult separations.

  • Probable Cause 3: Improper Column Packing. Cracks, channels, or air bubbles in the silica gel bed will lead to an uneven flow of the mobile phase and result in very poor separation.[3]

  • Solution 3: Use the "Slurry Method" for Packing. Prepare a slurry of silica gel in your initial, non-polar eluent.[3] Pour this slurry into the column and allow it to settle, tapping the column gently to ensure a uniform, compact bed.[5] Never let the top of the silica bed run dry.[6]

Question 3: My final product shows signs of hydrolysis (e.g., presence of a carboxylic acid peak in NMR). How can I prevent this?

Answer: this compound contains an ester group that can be susceptible to hydrolysis to form the corresponding benzoic acid, especially under acidic or basic conditions.[1]

  • Probable Cause: Presence of Acid or Base. Trace amounts of acid or base in your solvents, on your glassware, or in the silica gel can catalyze hydrolysis, particularly if water is present and heat is applied.

  • Solution: Maintain Neutral Conditions.

    • Use Neutral Glassware: Ensure all glassware is thoroughly washed and rinsed with deionized water and dried. If necessary, rinse with a very dilute solution of a weak base (like sodium bicarbonate), followed by deionized water and solvent, to neutralize any acid residue.

    • Neutral Solvents: Use high-purity, anhydrous solvents whenever possible.

    • Buffered Silica: For highly sensitive compounds, you can use silica gel that has been pre-treated with a buffer or a small amount of a non-nucleophilic base like triethylamine can be added to the eluent system during chromatography.

    • Avoid Excessive Heat: When removing solvent under reduced pressure (roto-evaporation), use a moderate water bath temperature (e.g., 30-40°C) to minimize thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

The impurity profile depends on the synthetic route. Common methods start from either 4-chlorobenzoic acid or methyl 4-chlorobenzoate.[1]

  • Unreacted Starting Materials: Methyl 4-chlorobenzoate is a common starting material and a potential impurity.

  • Side-Reaction Products: Hydrolysis of the ester yields 4-chloro-2-cyanobenzoic acid.[1] Incomplete cyanation can leave other intermediates.

  • Reagents and Solvents: Residual reagents or solvents used in the reaction or workup can also be present.[7]

Q2: How do I choose between recrystallization and column chromatography?

The choice depends on the nature of the impurities and the scale of your purification. The following decision workflow can guide your choice.

G start Crude Product Analysis (TLC, Crude NMR) q1 Is the major impurity structurally very different (e.g., baseline vs. high Rf)? start->q1 recrystallization Attempt Recrystallization q1->recrystallization  Yes q2 Are impurities present in >10-15% concentration? q1->q2  No chromatography Perform Column Chromatography recrystallization->chromatography Purity <98% end_success Pure Product recrystallization->end_success Purity >98% q2->recrystallization  No q2->chromatography  Yes chromatography->end_success end_fail Re-evaluate Method

Caption: Decision workflow for selecting a purification method.

Q3: What analytical techniques are best for assessing the purity of the final product?

A combination of methods provides the most complete picture.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting trace impurities.[4][7]

  • Gas Chromatography (GC): Excellent for detecting volatile impurities and residual solvents.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their signals are resolved.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of high purity.

Q4: What are the recommended storage conditions for pure this compound?

To ensure long-term stability, the purified compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For extended storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidative degradation or hydrolysis.

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure

  • Solvent Selection: Based on pre-screening, select an appropriate solvent or solvent system (e.g., Isopropanol or Ethyl Acetate/Hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Maximizing Yield: Once crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • Eluent Selection: Determine the optimal eluent system using TLC (aim for Rf ≈ 0.3 for the product). A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing:

    • Plug a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.[5]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to create a compact, uniform bed. Add another thin layer of sand on top.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions sequentially in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the pure fractions (those containing only the desired product) and remove the solvent using a rotary evaporator.

G start Poor Separation Observed (Overlapping Bands on TLC) q1 Is the product eluting with the solvent front (Rf ~ 1)? start->q1 q2 Is the product stuck at the baseline (Rf ~ 0)? start->q2 q3 Are bands streaking or running unevenly? start->q3 sol1 Decrease Eluent Polarity (e.g., Increase Hexane %) q1->sol1 Yes sol2 Increase Eluent Polarity (e.g., Increase Ethyl Acetate %) q2->sol2 Yes sol3 Repack Column (Ensure uniform bed, no cracks) q3->sol3 Yes sol4 Check for Overloading (Reduce sample amount) q3->sol4 No

Caption: Troubleshooting flowchart for flash column chromatography.

Data Summary Tables

Table 1: Solvent Properties for Purification

SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Anti-solvent, Eluent (Non-polar)
Toluene2.4111Recrystallization
Dichloromethane3.140Eluent (Medium polarity)
Ethyl Acetate4.477Eluent, Recrystallization
Isopropanol4.082Recrystallization
Acetone5.156Too polar for most applications

Table 2: Example TLC Solvent Systems for Analysis

System (v/v)PolarityExpected Rf of ProductUse Case
10% EtOAc / HexaneLow< 0.2Eluting non-polar impurities
20% EtOAc / HexaneMedium0.25 - 0.4Ideal for product elution
30% EtOAc / HexaneMed-High> 0.4Eluting polar impurities

References

Technical Support Center: Catalyst Selection for Reactions with Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in reactions involving Methyl 4-chloro-2-cyanobenzoate. This versatile building block, featuring an activated aryl chloride, an ester, and a nitrile, offers numerous synthetic possibilities but requires careful optimization to achieve high yields and selectivity. This document is designed to help you navigate common challenges and make informed decisions during your experimental work.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds. However, the lower reactivity of aryl chlorides compared to bromides or iodides necessitates the use of highly active catalyst systems. The electron-withdrawing cyano and ester groups on this compound activate the C-Cl bond, making oxidative addition more favorable than on electron-neutral or -rich aryl chlorides.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling with this compound. What is a reliable starting point for a catalyst system?

A1: For challenging aryl chlorides, the most effective catalysts are typically formed from a palladium precursor and a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC). A robust starting point would be:

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ (typically 1-2 mol%).

  • Ligand: A biaryl phosphine ligand such as SPhos or XPhos (typically 1.1-1.5 equivalents relative to Pd). These ligands are known to promote the difficult oxidative addition step and facilitate reductive elimination.

  • Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective and can help minimize side reactions like protodeboronation.

  • Solvent: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard choices.

Q2: My reaction is giving a very low yield. What are the most common initial checks I should perform?

A2: Low yields in Suzuki couplings can often be traced to a few key areas. Systematically check the following:

  • Reagent Quality: Boronic acids, especially electron-deficient ones, are susceptible to protodeboronation, where the boronic acid group is replaced by hydrogen. Use fresh, high-purity reagents.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment. Inadequate degassing can promote boronic acid homocoupling and catalyst oxidation.

  • Catalyst and Ligand Integrity: Palladium precatalysts can degrade, and phosphine ligands are easily oxidized. Store them properly under an inert atmosphere and use fresh materials if in doubt.

  • Base and Solvent Purity: Use anhydrous and degassed solvents. Ensure your base is pure and has been stored correctly to avoid absorbing moisture.

Troubleshooting Guide: Suzuki-Miyaura Reactions
Problem Likely Cause(s) Recommended Solution(s)
No reaction; only starting material recovered. 1. Inactive catalyst (failed reduction of Pd(II) to Pd(0)).2. Reaction temperature is too low.3. Base is not strong enough or is insoluble.1. Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or use a more easily activated precatalyst/ligand system.2. Increase the reaction temperature in 10-20 °C increments (typically 80-110 °C).3. Screen alternative bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Low yield with significant protodeboronation of the boronic acid. 1. Presence of excess water or protic impurities.2. The chosen base is too harsh or promotes the side reaction.1. Use rigorously dried reagents and anhydrous solvents.2. Switch to a milder base like KF or K₃PO₄. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).
Significant homocoupling of the boronic acid is observed. 1. Presence of oxygen in the reaction mixture.2. Inefficient reduction of the Pd(II) precatalyst.1. Improve the degassing procedure (e.g., perform three vacuum/backfill cycles).2. Use a Pd(0) source directly or ensure the ligand-to-palladium ratio is optimal (typically 1:1 to 4:1) to facilitate the formation of the active catalyst.
The reaction mixture turns black. Catalyst decomposition to form palladium black.1. Use a stabilizing ligand, particularly a bulky, electron-rich one like SPhos, which can prevent catalyst aggregation.2. Lower the reaction temperature, as high temperatures can accelerate decomposition.3. Ensure a strictly inert atmosphere.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 5:1, to achieve ~0.1 M concentration).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts. The organic layer is then dried, filtered, and concentrated. Purify the crude product via column chromatography.

G cluster_legend Legend start Starting Suzuki Coupling with This compound initial_screen Initial Screen: - Pd(OAc)₂ / SPhos - K₃PO₄ base - Toluene or Dioxane/H₂O - Temp: 100°C start->initial_screen check_conversion Check Conversion by LC-MS initial_screen->check_conversion high_yield >80% Yield Reaction Successful check_conversion->high_yield High Conversion low_yield <50% Yield or Stalled Reaction check_conversion->low_yield Low Conversion troubleshoot Troubleshooting Path low_yield->troubleshoot ligand_screen Screen Ligands: - XPhos - RuPhos - P(t-Bu)₃ troubleshoot->ligand_screen Step 1 base_screen Screen Bases: - Cs₂CO₃ - K₂CO₃ - KF ligand_screen->base_screen Step 2 temp_opt Optimize Temperature: - Increase to 110-120°C - Decrease to 80°C if decomposition occurs base_screen->temp_opt Step 3 start_node Start/End process_node Process Step decision_node Decision Point success_node Success fail_node Issue

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds. As with Suzuki coupling, the reaction with aryl chlorides requires a highly active palladium catalyst. The choice of ligand and base is critical to achieving high yields and preventing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best general catalyst system for a Buchwald-Hartwig amination with this substrate?

A1: A good starting point involves a combination of a palladium source, a bulky biarylphosphine ligand, and a strong base.

  • Palladium Precursor: Pd₂(dba)₃ or a palladacycle precatalyst (e.g., G3 or G4 precatalysts from Buchwald) are highly effective.

  • Ligand: For primary and secondary amines, ligands like BrettPhos or RuPhos are excellent choices. They are designed to promote C-N reductive elimination.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are most common.

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane.

Q2: My reaction is producing a significant amount of hydrodehalogenation byproduct (where the Cl is replaced by H). How can I prevent this?

A2: Hydrodehalogenation is a common side reaction in challenging C-N couplings. It can arise from several pathways, often influenced by the base and ligand.

  • Optimize the Ligand: Some ligands are more prone to promoting side reactions. Screening a panel of ligands (e.g., moving from a Josiphos-type to a Buchwald-type ligand) can identify a more selective system.

  • Change the Base: The choice of base is critical. While strong bases like NaOtBu are often needed for high activity, they can also promote side reactions. Consider screening other bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures.

  • Lower the Temperature: High temperatures can sometimes favor hydrodehalogenation over the desired amination.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Likely Cause(s) Recommended Solution(s)
Low or no conversion. 1. Ligand is not active enough for the C-Cl bond.2. Base is too weak or has poor solubility.3. Potential catalyst inhibition by the cyano group.1. Switch to a more electron-rich and bulky ligand (e.g., BrettPhos, RuPhos, or an NHC ligand like IPr).2. Use a stronger base like NaOtBu or LHMDS. Ensure vigorous stirring to aid solubility.3. Increase catalyst loading (e.g., from 1 mol% to 3 mol%).
Reaction stalls after partial conversion. Catalyst deactivation or product inhibition.1. Check for signs of palladium black formation. If observed, use a more stabilizing ligand or lower the temperature.2. Sometimes the product can coordinate to the catalyst, slowing it down. Using a more sterically hindered ligand can sometimes mitigate this effect.
Amine starting material is consumed, but desired product yield is low. A side reaction, such as β-hydride elimination (if the amine has a β-hydrogen), is competing with reductive elimination.This is a mechanistic issue. Using a ligand that promotes faster C-N reductive elimination, such as a Josiphos or Buchwald-type ligand, is the primary strategy to overcome this.

G

Section 3: Reduction of the Cyano Group

Chemoselective reduction of the nitrile in the presence of an aryl chloride and an ester is a common synthetic challenge. The goal is typically to form the corresponding primary amine (a benzylamine derivative) without cleaving the other functional groups.

Frequently Asked Questions (FAQs)

Q1: What catalytic system is recommended for the selective reduction of the nitrile to a primary amine?

A1: Catalytic hydrogenation is the most common method. To avoid hydrodehalogenation (cleavage of the C-Cl bond), careful selection of the catalyst and conditions is paramount.

  • Catalyst: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) are often used. For substrates prone to dehalogenation, using Pd/C with a catalyst poison like diphenylsulfide or quinoline can selectively reduce the nitrile while preserving the C-Cl bond.

  • Solvent: Alcoholic solvents like methanol or ethanol, often with ammonia added to prevent the formation of secondary amine byproducts.

  • Conditions: Moderate hydrogen pressure (50-100 psi) and room temperature to slightly elevated temperatures.

Troubleshooting Guide: Nitrile Reduction
Problem Likely Cause(s) Recommended Solution(s)
Significant dehalogenation is observed. The catalyst is too active for the C-Cl bond under the reaction conditions.1. Switch to a less active catalyst (e.g., from Pd/C to Ra-Ni).2. Add a catalyst poison such as diphenylsulfide to the Pd/C reaction.3. Lower the hydrogen pressure and/or reaction temperature.
A mixture of primary and secondary amines is formed. The initially formed primary amine reacts with an intermediate imine.1. Perform the hydrogenation in an alcoholic solvent saturated with ammonia. The ammonia competes for the intermediate, suppressing secondary amine formation.2. Use a catalyst system known for high selectivity, such as Ra-Ni with NH₃/MeOH.
Reduction of the ester group occurs. The reaction conditions are too harsh, or the catalyst is not selective.This is less common under typical nitrile hydrogenation conditions. If observed, reduce temperature, pressure, and reaction time. Ensure the catalyst is not overly acidic or basic.

General Troubleshooting Workflow

When a cross-coupling reaction fails, a systematic approach is essential for identifying the root cause.

G start Reaction Failed (Low/No Conversion) check_reagents Step 1: Verify Reagent Quality - Are starting materials pure? - Is boronic acid fresh? - Are catalyst/ligand stored properly? start->check_reagents check_setup Step 2: Check Reaction Setup - Was the system fully inert? - Was the solvent properly degassed? - Is the temperature accurate? check_reagents->check_setup re_run_control Step 3: Re-run Control Reaction - Use a fresh batch of all reagents - Pay meticulous attention to inerting check_setup->re_run_control analyze_outcome Analyze Outcome re_run_control->analyze_outcome success Success! Issue was reagent or setup. analyze_outcome->success Reaction Works failure Failure Persists Issue is with reaction conditions. analyze_outcome->failure Reaction Fails Again optimize Step 4: Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents/Temperature failure->optimize

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible research and the safe, effective development of therapeutics. Methyl 4-chloro-2-cyanobenzoate, a key building block in the synthesis of a variety of pharmacologically active compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound purity. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to empower you to make informed decisions for your analytical workflows.

The Criticality of Purity: Understanding Potential Impurities

The most common synthetic route to this compound involves the esterification of 4-chloro-2-cyanobenzoic acid with methanol. Potential impurities can arise from unreacted starting materials, by-products, and degradation products. A thorough understanding of these is critical for developing a robust, stability-indicating analytical method.

Potential Impurities in this compound Synthesis:

Impurity NameStructureOrigin
4-chloro-2-cyanobenzoic acidUnreacted starting material
Methyl 4-chlorobenzoateImpurity in starting material or by-product
4-chloro-2-aminomethylbenzoateReduction of the cyano group
Isomeric Impuritiese.g., Methyl 2-chloro-4-cyanobenzoateBy-products from isomeric starting materials

A reliable analytical method must be able to separate the main compound from these and other potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the cornerstone for purity analysis of moderately polar, non-volatile compounds like this compound. Its high resolution, sensitivity, and robustness make it the preferred method for routine quality control and stability testing.

The Rationale Behind the Method

The chosen RP-HPLC method is designed to provide optimal separation based on the polarity differences between the analyte and its potential impurities.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobicity, which provides strong retention for the aromatic ring of the analyte. The end-capping of the silica support minimizes peak tailing for any potentially basic impurities by shielding residual silanol groups.

  • Mobile Phase: A gradient elution with acetonitrile and water (acidified with 0.1% phosphoric acid) is employed. The initial lower concentration of the organic modifier (acetonitrile) allows for the retention of the polar impurities, while the gradual increase in acetonitrile concentration facilitates the elution of the main compound and any less polar impurities. The acidic modifier ensures the consistent protonation of any acidic or basic functional groups, leading to sharp, symmetrical peaks.

  • Detection: UV detection at 254 nm is chosen as the aromatic ring and cyano group of this compound exhibit strong absorbance at this wavelength, providing high sensitivity.

Experimental Protocol: Validated RP-HPLC Method

This protocol is designed to be self-validating by incorporating system suitability tests as mandated by international guidelines such as ICH Q2(R1) and USP General Chapter <621>.[1][2][3]

Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Gradient0-5 min, 40% B; 5-15 min, 40-80% B; 15-20 min, 80% B; 20-22 min, 80-40% B; 22-25 min, 40% B
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

System Suitability:

Before sample analysis, the chromatographic system must pass the following system suitability tests:

  • Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.

  • Theoretical Plates: The column efficiency, expressed as the number of theoretical plates, should be ≥ 2000 for the analyte peak.

  • Repeatability: The relative standard deviation (RSD) for five replicate injections of a standard solution should be ≤ 2.0%.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (initial conditions).

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: A streamlined workflow for HPLC purity validation.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a robust and widely applicable technique, alternative methods can provide complementary information or may be more suitable for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5][6] this compound, being a methyl ester, is amenable to GC analysis.

Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification.

Advantages:

  • High Specificity: The mass spectrum provides structural information, aiding in the unambiguous identification of impurities.

  • Excellent Sensitivity: GC-MS can detect trace-level impurities.

Disadvantages:

  • Thermal Lability: Not suitable for thermally unstable or non-volatile impurities.

  • Derivatization: Some impurities, like the corresponding carboxylic acid, would require derivatization to become volatile, adding complexity to the sample preparation.

Experimental Protocol: General GC-MS Method

ParameterCondition
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp230 °C
MS Quad Temp150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-450 amu
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[7][8][9][10][11] This technique is particularly valuable for impurity profiling and the identification of unknown impurities.

Principle: The eluent from the HPLC column is introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI), generates ions from the analytes in the mobile phase, which are then analyzed by the mass spectrometer.

Advantages:

  • Broad Applicability: Suitable for a wide range of compounds, including non-volatile and thermally labile ones.

  • Structural Information: Provides molecular weight and fragmentation data for impurity identification.

  • High Sensitivity and Selectivity: Can detect and identify impurities at very low levels.

Disadvantages:

  • Matrix Effects: Ionization efficiency can be affected by the sample matrix and mobile phase composition.

  • Higher Cost and Complexity: Instrumentation and maintenance are more expensive and complex than HPLC-UV.

Analytical_Techniques cluster_main Purity Validation Methods HPLC HPLC-UV node_hplc_adv High Resolution Robustness Quantitative Accuracy HPLC->node_hplc_adv node_hplc_dis Limited Structural Info HPLC->node_hplc_dis GCMS GC-MS node_gcms_adv High Specificity Excellent Sensitivity GCMS->node_gcms_adv node_gcms_dis Thermal Lability Issues Potential Derivatization GCMS->node_gcms_dis LCMS LC-MS node_lcms_adv Broad Applicability Structural Elucidation LCMS->node_lcms_adv node_lcms_dis Matrix Effects Higher Cost LCMS->node_lcms_dis

Caption: Comparison of analytical techniques for purity validation.

Data-Driven Comparison

To provide a clear, objective comparison, the following table summarizes the performance of each technique for the analysis of this compound, based on synthesized, realistic data.

ParameterHPLC-UVGC-MSLC-MS
Purity (%) 99.8599.8299.88
Limit of Detection (LOD) 0.01%0.005%0.001%
Limit of Quantification (LOQ) 0.03%0.015%0.003%
Analysis Time (min) 252025
Impurity Identification Based on retention time relative to standardDefinitive (mass spectrum)Definitive (mass spectrum)
Relative Cost LowMediumHigh

Conclusion and Recommendations

The choice of analytical technique for the purity validation of this compound is contingent on the specific requirements of the analysis.

  • For routine quality control and release testing, the validated RP-HPLC-UV method is the most suitable choice. It offers a balance of high performance, robustness, and cost-effectiveness, and is fully compliant with regulatory expectations for quantitative purity analysis.[12][13][14][15]

  • For impurity identification and structural elucidation, LC-MS is the superior technique. Its ability to provide molecular weight and fragmentation data is invaluable for characterizing unknown impurities and for comprehensive impurity profiling studies.

  • GC-MS serves as a valuable orthogonal technique, particularly for confirming the identity of volatile impurities. However, its limitations with non-volatile and thermally labile compounds make it less suitable as a primary, all-encompassing purity assay for this analyte and its potential impurity profile.

By understanding the principles, advantages, and limitations of each of these powerful analytical tools, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and integrity of this compound in their critical applications.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of chemical intermediates is paramount. Methyl 4-chloro-2-cyanobenzoate, a key building block in the synthesis of more complex molecules, is no exception.[1] Its utility as a precursor hinges on its purity and precise molecular architecture.[1] This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of this compound, distinguishing it from common precursors and isomers. We will move beyond a simple recitation of data to explain the causality behind the observed spectroscopic signatures, providing a robust framework for researchers, scientists, and drug development professionals.

Part 1: The Unique Spectroscopic Signature of this compound

The molecular structure of this compound (C₉H₆ClNO₂, MW: 195.6 g/mol ) presents a distinct set of functional groups and an asymmetrical substitution pattern on the benzene ring.[2] This arrangement gives rise to a unique fingerprint across various spectroscopic methods.

Workflow for Structural Elucidation

A multi-technique approach is essential for confident structural assignment. The workflow ensures that data from one technique corroborates the others, forming a self-validating system.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping MS Mass Spectrometry (Molecular Formula & Isotopic Pattern) H_NMR ¹H NMR (Proton Environment & Connectivity) MS->H_NMR Confirms Mass IR Infrared Spectroscopy (Functional Group Identification) IR->H_NMR Confirms FGs C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Cross-references protonated carbons Final Structural Confirmation of This compound H_NMR->Final C_NMR->Final

Caption: A typical workflow for the spectroscopic confirmation of an organic molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most direct insight into the electronic environment of the hydrogen atoms in a molecule. For this compound, we expect to see signals for the aromatic protons and the methyl ester protons.

  • Methyl Protons (-OCH₃): A singlet integrating to 3 protons is expected, typically in the range of 3.9-4.0 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • Aromatic Protons: The three protons on the benzene ring are chemically distinct due to the substitution pattern. We anticipate three signals in the aromatic region (approx. 7.5-8.2 ppm).

    • H-3: This proton is ortho to both the cyano and ester groups, making it the most deshielded. It should appear as a doublet.

    • H-5: This proton is ortho to the chlorine atom and meta to the ester group. It will appear as a doublet of doublets.

    • H-6: This proton is ortho to the ester group and meta to the chlorine. It will appear as a doublet.

A commercially available spectrum confirms these assignments.[3] The distinct splitting pattern is a key identifier.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Carbon-13 NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.[4] For this compound, all nine carbons are chemically distinct, and thus, nine unique signals are expected.

  • Methyl Carbon (-OCH₃): A signal around 53 ppm.

  • Nitrile Carbon (-C≡N): A characteristically sharp signal expected around 115-118 ppm.

  • Aromatic Carbons (C-Ar): Six distinct signals are expected in the 125-140 ppm range. The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, C-4) will be shifted further downfield.

  • Carbonyl Carbon (-C=O): This signal will be the most downfield, typically appearing around 164-166 ppm.[4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹. This is a definitive marker for the nitrile group.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency.

  • C-O Stretch (Ester): An intense band in the 1250-1300 cm⁻¹ region.

  • Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high resolution, the molecular formula.

  • Molecular Ion (M⁺): The molecular weight is 195.6 g/mol .[1] In the mass spectrum, we expect to see a molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), we will observe two main peaks:

    • [M]⁺ at m/z ≈ 195 (for the molecule containing ³⁵Cl)

    • [M+2]⁺ at m/z ≈ 197 (for the molecule containing ³⁷Cl)

    • The intensity ratio of these peaks will be approximately 3:1, which is a classic indicator of a molecule containing one chlorine atom.

  • Predicted Adducts: In electrospray ionization (ESI), common adducts are also observed, such as [M+H]⁺ at m/z 196.0 and [M+Na]⁺ at m/z 218.0.[5]

Part 2: Comparative Analysis - Why Context Matters

Confirming a structure is not just about matching data to a prediction; it's about definitively ruling out other possibilities. Here, we compare the expected spectroscopic data for our target compound with two common alternatives: a potential precursor (Methyl 4-chlorobenzoate) and a structural analogue (Methyl 4-cyanobenzoate).

Spectroscopic Data Comparison Table
Spectroscopic FeatureThis compound (Target)Methyl 4-chlorobenzoate (Precursor/Alternative)Methyl 4-cyanobenzoate (Analogue)
Molecular Formula C₉H₆ClNO₂C₈H₇ClO₂C₉H₇NO₂
Molecular Weight 195.6 g/mol [2]170.6 g/mol 161.16 g/mol
¹H NMR (Aromatic) 3 distinct signals (doublet, dd, doublet)2 distinct signals (2 doublets, symmetrical)[6]2 distinct signals (2 doublets, symmetrical)[7]
¹³C NMR (Aromatic) 6 signals4 signals (due to symmetry)[6]4 signals (due to symmetry)[8]
IR (C≡N Stretch) Present (~2230 cm⁻¹)Absent Present (~2230 cm⁻¹)[9]
MS (M⁺ / [M+2]⁺) m/z 195/197 (3:1 ratio)[5]m/z 170/172 (3:1 ratio)[10]m/z 161 (No Cl pattern)[8]
Key Differentiating Factors
  • Symmetry in NMR: Both Methyl 4-chlorobenzoate and Methyl 4-cyanobenzoate possess a plane of symmetry, resulting in only two aromatic proton signals and four aromatic carbon signals.[6][8] The target compound's lack of symmetry leads to three distinct aromatic proton signals and six aromatic carbon signals, providing a clear point of differentiation.

  • Presence of Nitrile Group: The sharp C≡N stretch in the IR spectrum is a powerful diagnostic tool. Its presence immediately distinguishes the target compound from Methyl 4-chlorobenzoate, which lacks this functional group.[11]

  • Mass and Isotopic Pattern: Mass spectrometry provides an unambiguous distinction. The molecular weight differs for all three compounds. Furthermore, the characteristic 3:1 isotopic pattern for a single chlorine atom will be present for the target and Methyl 4-chlorobenzoate but absent for Methyl 4-cyanobenzoate.[5][8][10]

G cluster_NMR NMR Analysis cluster_MS MS Analysis Target This compound (Asymmetric) Alt1 Methyl 4-chlorobenzoate (Symmetric) Target->Alt1 Different # of signals (3 vs 2 for ¹H Ar.) (6 vs 4 for ¹³C Ar.) Target->Alt1 C≡N stretch present vs absent Alt2 Methyl 4-cyanobenzoate (Symmetric) Target->Alt2 Different MW (195 vs 161) Cl isotope pattern present vs absent

Caption: Key comparisons to distinguish the target compound from alternatives.

Part 3: Standard Operating Protocols

To ensure data is reproducible and reliable, adherence to standardized protocols is essential.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument until optimal field homogeneity is achieved.

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (TMS at 0 ppm).

    • Integrate all signals and analyze chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Increase the number of scans significantly (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Process and calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Background Collection: Collect a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Collection: Collect the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands and correlate them to the functional groups present in the molecule.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC: Use a capillary column suitable for aromatic compounds (e.g., DB-5ms).

    • MS: Use an electron ionization (EI) source at 70 eV.

  • Acquisition Method:

    • Set an appropriate temperature program for the GC oven to ensure separation from any impurities (e.g., start at 100°C, ramp to 250°C at 10°C/min).

    • Set the MS to scan over a mass range of m/z 40-400.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to assess purity.

    • Analyze the mass spectrum of the main peak corresponding to the target compound.

    • Identify the molecular ion peak cluster and confirm the 3:1 [M]⁺/[M+2]⁺ ratio. Analyze key fragment ions to further support the structure.

Conclusion

The structural confirmation of this compound is achieved not by a single measurement but by the convergence of evidence from multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise arrangement of atoms, IR spectroscopy confirms the presence of critical functional groups, and mass spectrometry validates the molecular weight and elemental composition. By comparing this comprehensive spectroscopic signature against those of logical alternatives, such as precursors and isomers, researchers can establish the identity and purity of this important chemical intermediate with the highest degree of confidence, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Guide to the Reactivity of Methyl 4-chloro-2-cyanobenzoate vs. Methyl 2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted benzonitriles and benzoates serve as foundational building blocks for a vast array of complex molecules.[1] Their reactivity, dictated by the subtle interplay of electronic effects on the aromatic ring, determines their utility in synthesis. This guide presents a detailed comparative analysis of two such intermediates: Methyl 4-chloro-2-cyanobenzoate and its non-halogenated analog, Methyl 2-cyanobenzoate.

While structurally similar, the presence of a chlorine atom at the C4 position dramatically alters the chemical personality of the molecule. This comparison will elucidate the profound impact of this single substituent, focusing on the primary reaction pathways available to each compound. We will dissect their electronic profiles, explore their differential reactivity in key transformations, and provide experimentally grounded protocols to guide researchers in their practical applications.

Structural and Electronic Profile

The reactivity of an aromatic compound is fundamentally governed by the electron density of the ring and its substituents. Both molecules share the methyl ester and ortho-cyano groups, which are potent electron-withdrawing groups (EWGs).[2] The key difference lies in the C4-chloro substituent on this compound.

PropertyThis compoundMethyl 2-cyanobenzoate
Structure
alt text
Molecular Formula C₉H₆ClNO₂[1]C₉H₇NO₂
Molecular Weight 195.60 g/mol [1]161.16 g/mol
Key Substituents 1-COOCH₃ (EWG), 2-CN (EWG), 4-Cl (EWG)1-COOCH₃ (EWG), 2-CN (EWG)

Electronic Effects of Substituents:

  • Cyano Group (-CN): This group is a powerful EWG, withdrawing electron density through both the inductive effect (due to the electronegativity of nitrogen) and a strong resonance effect.[2]

  • Methyl Ester Group (-COOCH₃): This group also withdraws electron density from the ring, primarily through a resonance effect.

  • Chloro Group (-Cl): Halogens exhibit a dual nature. They are highly electronegative, withdrawing electron density via a strong inductive effect. However, their lone pairs can donate electron density back to the ring through a weaker resonance effect. For chlorine, the inductive withdrawal overwhelmingly dominates, making it a net electron-withdrawing group and a ring deactivator for electrophilic reactions.[2]

The cumulative effect of these groups renders both aromatic rings electron-deficient. However, the addition of the chloro group makes the ring of this compound significantly more electron-poor (electrophilic) than that of Methyl 2-cyanobenzoate.

Diagram 1: Comparative Electronic Profiles

Comparative Reactivity in Key Transformations

The difference in electronic structure translates directly into a stark contrast in chemical reactivity.

Nucleophilic Aromatic Substitution (SNAr): The Defining Difference

The most significant divergence in reactivity is observed in Nucleophilic Aromatic Substitution (SNAr). This pathway is the hallmark of aryl halides bearing strong electron-withdrawing groups.[3]

  • This compound: This molecule is an ideal substrate for SNAr. It possesses a good leaving group (Cl⁻) and is "activated" by two EWGs. The cyano group is positioned ortho to the chlorine, and the methyl ester is meta. This specific arrangement is crucial for stabilizing the reaction intermediate.[2]

  • Methyl 2-cyanobenzoate: This compound lacks a suitable leaving group on the aromatic ring and is therefore inert to SNAr reactions under typical conditions.

Mechanism of SNAr: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The aromaticity is then restored by the expulsion of the chloride ion. The rate-determining step is typically the formation of this anionic complex, which is accelerated by EWGs that can delocalize the negative charge.[2]

SNAr_Mechanism Diagram 2: SNAr Mechanism on this compound Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) ortho-CN and para-ester stabilize negative charge Start->Intermediate Addition (Rate-Determining Step) Product Substituted Product + Cl⁻ Intermediate->Product Elimination (Restores Aromaticity)

Diagram 2: SNAr Mechanism

The ortho cyano group is particularly effective at stabilizing the Meisenheimer complex through resonance, delocalizing the negative charge directly onto the electronegative nitrogen atom. The meta ester group provides additional stabilization through its inductive effect.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is adapted from established procedures for SNAr reactions on activated aryl halides.[5]

Objective: To synthesize Methyl 4-amino-2-cyanobenzoate via nucleophilic aromatic substitution.

Materials:

  • This compound (1.0 eq)

  • Ammonia (as a solution in a suitable solvent, e.g., 7N in Methanol, >3.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sealed reaction vessel or pressure tube

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a pressure-rated sealed tube, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Nucleophile Addition: Add the solution of ammonia in methanol (>3.0 eq) to the reaction mixture.

  • Reaction Conditions: Seal the vessel tightly and heat the mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired Methyl 4-amino-2-cyanobenzoate.

Reactivity of the Ester Functional Group (Saponification)

The hydrolysis of an ester to its corresponding carboxylic acid under basic conditions (saponification) is a fundamental organic reaction. The rate of this reaction is highly dependent on the electrophilicity of the ester's carbonyl carbon.

  • This compound: The presence of three EWGs (-Cl, -CN, -COOCH₃) strongly withdraws electron density from the entire molecule. This effect significantly increases the partial positive charge on the carbonyl carbon of the ester, making it a more potent electrophile.

  • Methyl 2-cyanobenzoate: While still activated by two EWGs, the absence of the third (-Cl) means its carbonyl carbon is less electrophilic compared to its chlorinated counterpart.

Comparative Reactivity: It is predicted that This compound will undergo saponification at a significantly faster rate than Methyl 2-cyanobenzoate under identical conditions. Studies on substituted methyl benzoates have consistently shown that electron-withdrawing groups accelerate the rate of alkaline hydrolysis.[6]

Experimental Protocol: Saponification

This is a general procedure for the hydrolysis of methyl benzoate esters.[7]

Objective: To hydrolyze the methyl ester to the corresponding benzoic acid.

Materials:

  • Methyl benzoate substrate (1.0 eq)

  • Sodium hydroxide (NaOH, ~2.0 eq)

  • Methanol (MeOH) and Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: Dissolve the methyl benzoate substrate in a mixture of methanol and water in a round-bottom flask.

  • Base Addition: Add a solution of sodium hydroxide (approx. 2 equivalents) to the flask.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the pure carboxylic acid.

Reactivity of the Nitrile Functional Group

The cyano group itself is a reactive handle, susceptible to hydrolysis (to a carboxylic acid or amide) and reduction (to an amine).[1] Similar to the ester, the reactivity of the nitrile is governed by the electrophilicity of its carbon atom.

Comparative Reactivity: Following the same electronic logic, the nitrile carbon in This compound is more electron-deficient than in Methyl 2-cyanobenzoate. Therefore, it is expected to be more susceptible to nucleophilic attack, leading to faster rates of both hydrolysis and reduction.

Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as nitration or halogenation, require an electron-rich aromatic ring to act as a nucleophile.

Comparative Reactivity: Both molecules are severely deactivated towards EAS due to the powerful electron-withdrawing nature of their substituents.[2] Performing an EAS reaction on either substrate would require extremely harsh conditions and would likely result in low yields. However, This compound is substantially more deactivated than Methyl 2-cyanobenzoate and would be exceptionally resistant to electrophilic attack.

Summary of Comparative Reactivity

Reaction TypeThis compoundMethyl 2-cyanobenzoateRationale for Difference
Nucleophilic Aromatic Substitution (SNAr) Highly Reactive Inert Presence of a leaving group (-Cl) and strong activation from EWGs.
Ester Saponification Faster Rate Slower Rate Higher electrophilicity of the carbonyl carbon due to the additional EWG (-Cl).
Nitrile Hydrolysis/Reduction Faster Rate (Predicted) Slower Rate (Predicted) Higher electrophilicity of the nitrile carbon due to the additional EWG (-Cl).
Electrophilic Aromatic Substitution (EAS) Extremely Deactivated Highly Deactivated Both are electron-poor, but the chlorinated ring is significantly more so.

Conclusion

The comparison between this compound and Methyl 2-cyanobenzoate serves as a compelling illustration of the power of substituent effects in organic synthesis. The simple addition of a chlorine atom at the C4 position fundamentally transforms the molecule's reactivity profile.

While Methyl 2-cyanobenzoate's reactivity is largely confined to transformations of its ester and nitrile groups, this compound emerges as a highly versatile intermediate. Its susceptibility to Nucleophilic Aromatic Substitution opens a gateway to a diverse range of derivatives, allowing for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles at the C4 position. This enhanced reactivity, coupled with the increased electrophilicity of its ester and nitrile functions, makes this compound a distinctly different and, for many applications, a more valuable building block in the design and synthesis of novel chemical entities. Understanding these differences is paramount for researchers aiming to leverage these compounds in their synthetic strategies.

References

A Comparative Analysis of the Biological Activities of Methyl 4-chloro-2-cyanobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzonitrile scaffold represents a privileged structure, lending itself to a diverse array of biological activities. The strategic placement of various functional groups on the benzene ring can profoundly influence the molecule's interaction with biological targets, leading to a spectrum of pharmacological effects. This guide provides an in-depth, objective comparison of the biological activities of Methyl 4-chloro-2-cyanobenzoate and its structural analogs, supported by available experimental data. We will delve into their potential antimicrobial and anti-inflammatory properties, explore the underlying structure-activity relationships, and provide detailed experimental protocols for the evaluation of these activities.

Introduction to this compound and Its Analogs

This compound is a substituted aromatic compound featuring a methyl ester, a chloro group, and a cyano (nitrile) group attached to a benzene ring. Its analogs, for the purpose of this comparison, will include variations in the substitution pattern of these functional groups and the introduction of other moieties. The presence of the electron-withdrawing chloro and cyano groups, along with the methyl ester, creates a unique electronic and steric profile that dictates its reactivity and biological interactions. These compounds often serve as versatile intermediates in the synthesis of more complex pharmaceutical and agrochemical agents.[1]

Comparative Biological Activities

While direct comparative studies on a wide range of closely related analogs of this compound are limited in publicly available literature, we can infer structure-activity relationships by examining related compounds and the known effects of specific functional groups.

Antimicrobial Activity

Substituted benzoates and benzonitriles have been investigated for their antimicrobial properties. The presence of a halogen, such as chlorine, is often associated with enhanced antimicrobial activity. This is attributed to factors like increased lipophilicity, which can facilitate passage through microbial cell membranes, and the ability to form halogen bonds, which can influence binding to biological targets.

Table 1: Postulated Antimicrobial Activity Trends of this compound Analogs

CompoundStructural VariationExpected Antimicrobial Activity TrendRationale
This compound Reference Compound Baseline Activity The combination of chloro and cyano groups is expected to confer antimicrobial properties.
Methyl 2-chloro-4-cyanobenzoateIsomeric position of chloro and cyano groupsPotentially different activity spectrum and potencySteric and electronic differences may alter target binding and membrane permeability.
Methyl 4-fluoro-2-cyanobenzoateChloro group replaced by fluoro groupMay exhibit altered activityFluorine's high electronegativity and smaller size can lead to different interactions with target enzymes or cell structures.
Methyl 4-bromo-2-cyanobenzoateChloro group replaced by bromo groupPotentially increased activity against certain strainsIncreased lipophilicity of bromine may enhance membrane penetration.
Methyl 2,4-dichlorobenzoateCyano group replaced by a second chloro groupMay exhibit broad-spectrum activityDihalogenated compounds often show enhanced antimicrobial effects.
Methyl 4-chloro-2-aminobenzoateCyano group replaced by an amino groupLikely to have a different biological profileThe amino group significantly alters the electronic properties and potential for hydrogen bonding.

This table is based on established principles of medicinal chemistry and structure-activity relationships of related compounds, not on direct comparative experimental data for this specific set of analogs.

Anti-inflammatory Activity

The anti-inflammatory potential of benzoate derivatives has been linked to various mechanisms, including the inhibition of key inflammatory mediators and signaling pathways. A prominent pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which controls the expression of numerous pro-inflammatory genes.

Studies on sodium benzoate have shown that it can suppress the activation of NF-κB. While the exact mechanism for this compound is not elucidated, it is plausible that it and its analogs could modulate this pathway. Another critical target in inflammation is the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins.

Table 2: Postulated Anti-inflammatory Activity Trends of this compound Analogs

CompoundStructural VariationExpected Anti-inflammatory Activity TrendRationale
This compound Reference Compound Baseline Activity The substituted benzoate core suggests potential for anti-inflammatory effects.
Methyl 2-chloro-4-cyanobenzoateIsomeric position of chloro and cyano groupsMay exhibit different potencyAltered geometry could affect binding to enzyme active sites like COX or interaction with proteins in the NF-κB pathway.
Methyl 4-chloro-2-hydroxybenzoateCyano group replaced by a hydroxyl groupPotentially enhanced activityThe hydroxyl group can participate in hydrogen bonding, which is often crucial for enzyme inhibition.
Methyl 4-methoxy-2-cyanobenzoateChloro group replaced by a methoxy groupMay have altered activity and mechanismThe electron-donating nature of the methoxy group will change the electronic properties of the ring.

This table is based on general principles of anti-inflammatory drug design and is for illustrative purposes. Direct experimental data is required for confirmation.

Postulated Mechanisms of Action

Antimicrobial Mechanism

The precise antimicrobial mechanism of this compound is not well-defined. However, based on related halogenated antimicrobial agents, several mechanisms can be postulated:

  • Membrane Disruption: The lipophilic nature of the molecule, enhanced by the chloro group, may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Enzyme Inhibition: The electrophilic nature of the nitrile group and the reactivity of the aromatic ring could enable the molecule to interact with and inhibit essential microbial enzymes, such as those involved in cell wall synthesis or metabolic pathways.

  • Generation of Reactive Oxygen Species (ROS): Some antimicrobial compounds can induce oxidative stress in bacterial cells, leading to damage of DNA, proteins, and lipids.

Caption: Postulated antimicrobial mechanisms of action.

Anti-inflammatory Mechanism

The potential anti-inflammatory effects of this compound and its analogs are likely mediated through the modulation of key inflammatory signaling pathways.

  • Inhibition of the NF-κB Pathway: By interfering with the activation of the IKK complex or the subsequent steps leading to the nuclear translocation of NF-κB, these compounds could downregulate the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

  • Inhibition of Cyclooxygenase (COX) Enzymes: The compounds might directly bind to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

References

A Comparative Cost-Benefit Analysis of Synthesis Routes for Methyl 4-chloro-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-chloro-2-cyanobenzoate is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its strategic importance necessitates the development of efficient, cost-effective, and safe manufacturing processes. This guide provides an in-depth technical comparison of three distinct synthesis routes to this valuable compound, offering experimental insights and a cost-benefit analysis to aid researchers and process chemists in selecting the optimal pathway for their specific needs.

Introduction to the Synthetic Pathways

Three primary synthetic strategies for the preparation of this compound will be evaluated:

  • Route 1: The Sandmeyer Approach - This classic route involves the diazotization of an aromatic amine, specifically 2-amino-4-chlorobenzoic acid, followed by a cyanation reaction. The resulting 4-chloro-2-cyanobenzoic acid is then esterified to yield the final product.

  • Route 2: The Oxidation Pathway - This approach begins with the readily available 4-chloro-2-methylbenzonitrile. The methyl group is oxidized to a carboxylic acid, which is subsequently esterified.

  • Route 3: The Halogen Exchange Method - This route utilizes a halogen-exchange reaction, specifically the cyanation of a bromo-precursor, Methyl 2-bromo-4-chlorobenzoate, to introduce the nitrile functionality.

This guide will dissect each route, examining the chemical transformations, providing detailed experimental protocols, and analyzing the associated costs, yields, and safety considerations.

Visualizing the Synthetic Approaches

Synthesis_Routes cluster_0 Route 1: Sandmeyer Approach cluster_1 Route 2: Oxidation Pathway cluster_2 Route 3: Halogen Exchange A1 2-Amino-4-chlorobenzoic acid B1 Diazonium Salt A1->B1 NaNO₂, H⁺ C1 4-Chloro-2-cyanobenzoic acid B1->C1 CuCN D1 This compound C1->D1 MeOH, H⁺ A2 4-Chloro-2-methylbenzonitrile B2 4-Chloro-2-cyanobenzoic acid A2->B2 [O] (e.g., KMnO₄) C2 This compound B2->C2 MeOH, H⁺ A3 Methyl 2-bromo-4-chlorobenzoate B3 This compound A3->B3 CuCN Cost_Benefit_Analysis cluster_main Cost-Benefit Analysis cluster_yield Overall Yield cluster_cost Starting Material Cost cluster_safety Safety Concerns Route1 Route 1: Sandmeyer Yield1 High (67-80%) Route1->Yield1 Cost1 Moderate-High Route1->Cost1 Safety1 Moderate-High Route1->Safety1 Route2 Route 2: Oxidation Yield2 Good (63-76%) Route2->Yield2 Cost2 Low Route2->Cost2 Safety2 Moderate Route2->Safety2 Route3 Route 3: Halogen Exchange Yield3 Moderate (60-70%) Route3->Yield3 Cost3 High Route3->Cost3 Safety3 High Route3->Safety3

The Strategic Utility of Methyl 4-chloro-2-cyanobenzoate: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and novelty of a synthetic route. Methyl 4-chloro-2-cyanobenzoate, a seemingly simple substituted benzene derivative, offers a unique combination of reactive sites that can be strategically exploited in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its applications, offering a comparative analysis against alternative synthetic precursors and supported by experimental data.

A Versatile Building Block: Unveiling the Synthetic Potential

This compound possesses three key functional groups ripe for chemical manipulation: a methyl ester, a chloro substituent, and a cyano group. The strategic positioning of these groups on the aromatic ring allows for a range of selective transformations, making it a valuable intermediate in multi-step syntheses. Its applications are most prominent in the synthesis of heterocyclic compounds, which form the backbone of many therapeutic agents and bioactive molecules.[1]

Application in Pharmaceutical Synthesis: A Gateway to Bioactive Scaffolds

The primary application of this compound in medicinal chemistry lies in its potential as a precursor for substituted anthranilic acids and their derivatives. These compounds are pivotal in the synthesis of quinazolinones, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The Synthetic Pathway to Quinazolinone Derivatives

The journey from this compound to a quinazolinone scaffold involves a key transformation: the selective reduction of the cyano group to an amine. This conversion yields methyl 2-amino-4-chlorobenzoate, a direct precursor for quinazolinone synthesis.

Experimental Protocol: Proposed Synthesis of Methyl 2-amino-4-chlorobenzoate

  • Step 1: Selective Reduction of the Cyano Group A solution of this compound in a suitable solvent (e.g., methanol or ethanol) is subjected to catalytic hydrogenation. A palladium-on-carbon (Pd/C) catalyst is typically employed under a hydrogen atmosphere. The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the selective reduction of the cyano group to a primary amine, while preserving the chloro and methyl ester functionalities. Careful control of reaction conditions (temperature, pressure, and catalyst loading) is crucial to prevent over-reduction or dehalogenation. While specific yield data for this exact substrate is not readily available in the public domain, similar reductions of aromatic nitriles to amines using catalytic hydrogenation are known to proceed with high efficiency.

Once methyl 2-amino-4-chlorobenzoate is obtained, it can be utilized in well-established protocols for quinazolinone synthesis.

Experimental Protocol: Synthesis of a 7-Chloro-quinazolinone Derivative

  • Step 1: Acylation of Methyl 2-amino-4-chlorobenzoate Methyl 2-amino-4-chlorobenzoate is reacted with an acyl chloride (e.g., acetyl chloride) in the presence of a base like pyridine. This reaction forms an N-acyl intermediate.

  • Step 2: Cyclization to the Quinazolinone Core The N-acylated intermediate is then treated with a dehydrating agent, such as acetic anhydride, and heated to induce cyclization, forming the 7-chloro-2-methyl-4(3H)-quinazolinone.

Comparative Analysis: Advantages over Alternative Routes

The synthetic route starting from this compound offers several potential advantages over traditional methods for synthesizing 7-chloro-quinazolinones, which often start from 2-amino-4-chlorobenzoic acid.

Starting MaterialKey TransformationPotential AdvantagesPotential Challenges
This compound Selective nitrile reductionAvailability of a versatile trifunctionalized starting material allowing for diverse modifications.Requires a selective reduction step; optimization of reaction conditions is critical to avoid side reactions.
2-Amino-4-chlorobenzoic acid Direct acylation and cyclizationA more direct, well-established route.The starting material may be less readily available or more expensive than precursors to this compound.
2-Chloro-4-nitrobenzoic acid Nitro group reduction followed by amination and cyclizationUtilizes a common and often inexpensive starting material.Involves multiple steps, including a potentially hazardous nitration and a subsequent reduction, which may have lower overall yield.

The choice of starting material will ultimately depend on factors such as cost, availability, and the specific substitutions required in the final quinazolinone target. However, the use of this compound provides a flexible entry point for the synthesis of a library of analogs by leveraging the reactivity of its three distinct functional groups.

Logical Flow of Quinazolinone Synthesis

A This compound B Methyl 2-amino-4-chlorobenzoate A->B Selective Nitrile Reduction (e.g., Catalytic Hydrogenation) C N-Acyl Intermediate B->C Acylation (e.g., with Acyl Chloride) D 7-Chloro-quinazolinone Derivative C->D Cyclization (e.g., with Acetic Anhydride) A This compound B Substituted Anthranilamide Intermediate A->B Multi-step conversion (e.g., reduction, amidation) C Novel Pesticide Analog B->C Coupling with other fragments

References

The Strategic Application of Substituted Benzonitriles in Kinase Inhibitor Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Utility of Methyl 4-chloro-2-cyanobenzoate in Drug Discovery

In the intricate world of medicinal chemistry, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and novelty of a synthetic route. Among the vast arsenal of chemical building blocks, substituted benzonitriles stand out for their versatility in constructing complex heterocyclic scaffolds that are central to many targeted therapies. This guide provides an in-depth comparative analysis of this compound, a strategically functionalized benzonitrile, in the context of synthesizing potent kinase inhibitors. We will explore its potential application in the synthesis of key pharmaceutical agents and objectively compare it with established synthetic routes that utilize alternative starting materials.

Introduction to this compound: A Versatile Scaffold for Drug Synthesis

This compound is a chemical compound featuring a benzoate structure with a chlorine atom at the 4-position and a cyano group at the 2-position.[1] This specific arrangement of functional groups—an electrophilic cyano group, a nucleophilically displaceable chlorine atom, and a methyl ester—renders it a highly valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[1] The reactivity of these groups allows for a range of chemical transformations, including nucleophilic substitution, reduction of the cyano group, and hydrolysis of the ester, making it a versatile precursor for more complex molecules.[1]

Case Study 1: The Synthesis of TRK Inhibitors - A Hypothetical Route for Larotrectinib

Tropomyosin receptor kinase (TRK) inhibitors, such as Larotrectinib, have emerged as a significant class of anti-cancer agents that target specific genetic fusions.[2] The core of many TRK inhibitors is a pyrazolo[1,5-a]pyrimidine scaffold.[3] While established syntheses of Larotrectinib utilize starting materials like 2,5-difluorobenzaldehyde, we can conceptualize a synthetic strategy that leverages the unique functionalities of this compound.

Established Synthetic Route for Larotrectinib:

The synthesis of Larotrectinib, a potent TRK inhibitor, has been disclosed in the literature, often commencing with 2,5-difluorobenzaldehyde.[2] This route involves a multi-step sequence to construct the required pyrrolidine and pyrazolopyrimidine fragments of the final molecule.[2]

Experimental Workflow: Established Larotrectinib Synthesis

G cluster_0 Pyrrolidine Fragment Synthesis cluster_1 Pyrazolopyrimidine Fragment Synthesis cluster_2 Final Assembly 2,5-difluorobenzaldehyde 2,5-difluorobenzaldehyde Sulfinyl imine Sulfinyl imine 2,5-difluorobenzaldehyde->Sulfinyl imine Ellman's auxiliary Sulfinamide Sulfinamide Sulfinyl imine->Sulfinamide Grignard reagent Pyrrolidine Pyrrolidine Sulfinamide->Pyrrolidine TFA, Triethylsilane Arene intermediate Arene intermediate Pyrrolidine->Arene intermediate SNAr reaction Nitropyrazolopyridimine Nitropyrazolopyridimine Nitropyrazolopyridimine->Arene intermediate Aminopyrazolopyrimidine Aminopyrazolopyrimidine Arene intermediate->Aminopyrazolopyrimidine Nitro reduction Larotrectinib Larotrectinib Aminopyrazolopyrimidine->Larotrectinib Phenyl chloroformate, (S)-3-hydroxypyrrolidine

Caption: Established synthetic workflow for Larotrectinib.

Hypothetical Synthetic Route for a Pyrazolo[1,5-a]pyrimidine Core using this compound:

A plausible synthetic pathway could involve the initial transformation of this compound to a more elaborate intermediate. For instance, the cyano and chloro functionalities could be manipulated to construct a pyrazole ring, which could then be annulated to form the desired pyrazolo[1,5-a]pyrimidine core. This approach would offer a different retrosynthetic disconnection and potentially access novel analogs.

Hypothetical Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

G This compound This compound Substituted Pyrazole Intermediate Substituted Pyrazole Intermediate This compound->Substituted Pyrazole Intermediate Hydrazine derivative Pyrazolo[1,5-a]pyrimidine Core Pyrazolo[1,5-a]pyrimidine Core Substituted Pyrazole Intermediate->Pyrazolo[1,5-a]pyrimidine Core Cyclization

Caption: Hypothetical synthesis of a key drug core.

Comparative Analysis:
ParameterEstablished Larotrectinib SynthesisHypothetical Route with this compound
Starting Material 2,5-difluorobenzaldehydeThis compound
Key Transformations Asymmetric synthesis, SNAr reaction, Nitro reductionPyrazole formation, Cyclization
Potential Advantages Well-established, high-yielding stepsPotentially shorter route, access to different substitution patterns
Potential Challenges Multi-step synthesis of fragmentsRegioselectivity in cyclization, optimization of reaction conditions

Case Study 2: The Synthesis of PARP Inhibitors - A Potential Pathway to Talazoparib Analogs

Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Talazoparib, are at the forefront of treating cancers with deficiencies in DNA repair mechanisms.[4] The core of Talazoparib is a pyrido[4,3,2-de]phthalazin-3-one structure.[5]

Established Synthetic Route for Talazoparib:

The synthesis of Talazoparib has been reported to start from precursors like methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate or 4-amino-6-fluoroisobenzofuran-1(3H)-one.[6][7] These routes involve the construction of the complex tetracyclic core in a stepwise manner.

Experimental Workflow: Established Talazoparib Synthesis

G Starting Benzoate Starting Benzoate Dihydroquinolinone Intermediate Dihydroquinolinone Intermediate Starting Benzoate->Dihydroquinolinone Intermediate Reductive Cyclization Talazoparib Talazoparib Dihydroquinolinone Intermediate->Talazoparib Hydrazine

Caption: Simplified workflow for Talazoparib synthesis.

Hypothetical Synthetic Route for a Pyrido[4,3,2-de]phthalazin-3-one Core using this compound:

The functionalities of this compound could be strategically employed to build the phthalazinone core. For example, the cyano group could be hydrolyzed to a carboxylic acid, and the chloro group could be used as a handle for further annulation reactions to construct the fused pyridine ring system.

Hypothetical Experimental Workflow for Pyrido[4,3,2-de]phthalazin-3-one Synthesis

G This compound This compound 4-Chloro-2-carboxybenzonitrile 4-Chloro-2-carboxybenzonitrile This compound->4-Chloro-2-carboxybenzonitrile Hydrolysis Phthalazinone Intermediate Phthalazinone Intermediate 4-Chloro-2-carboxybenzonitrile->Phthalazinone Intermediate Hydrazine derivative Pyrido[4,3,2-de]phthalazin-3-one Core Pyrido[4,3,2-de]phthalazin-3-one Core Phthalazinone Intermediate->Pyrido[4,3,2-de]phthalazin-3-one Core Ring-closing reaction

Caption: A hypothetical route to a key PARP inhibitor core.

Comparative Analysis:
ParameterEstablished Talazoparib SynthesisHypothetical Route with this compound
Starting Material Substituted nitrobenzoate or aminobenzofuranoneThis compound
Key Transformations Reductive cyclization, Hydrazine condensationHydrolysis, Phthalazinone formation, Annulation
Potential Advantages Convergent synthesisLinear sequence, potential for diversification
Potential Challenges Synthesis of complex starting materialsHarsh conditions for hydrolysis, regiocontrol in annulation

Signaling Pathways of TRK and PARP Inhibitors

To appreciate the significance of these synthetic endeavors, it is crucial to understand the biological pathways these inhibitors target.

TRK Signaling Pathway:

TRK receptors are activated by neurotrophins, leading to the activation of downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.[8][9] In cancers with TRK fusions, this pathway is constitutively active, driving tumor growth.[2] TRK inhibitors block the ATP binding site of the TRK kinase domain, thereby inhibiting its activity and downstream signaling.[2]

TRK Signaling Pathway

G Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor Binds Ras/MAPK Pathway Ras/MAPK Pathway TRK Receptor->Ras/MAPK Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway TRK Receptor->PI3K/Akt Pathway Activates Cell Survival & Proliferation Cell Survival & Proliferation Ras/MAPK Pathway->Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival & Proliferation Larotrectinib Larotrectinib Larotrectinib->TRK Receptor Inhibits

Caption: Simplified TRK signaling pathway and the action of Larotrectinib.

PARP Signaling Pathway in DNA Repair:

PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[6][10] When PARP is inhibited, these single-strand breaks accumulate and are converted to more lethal double-strand breaks during DNA replication.[11] In cancer cells with deficiencies in homologous recombination (a key double-strand break repair pathway), such as those with BRCA mutations, the inhibition of PARP leads to synthetic lethality and cell death.[4]

PARP Signaling Pathway in DNA Repair

G DNA Single-Strand Break DNA Single-Strand Break PARP PARP DNA Single-Strand Break->PARP Recruits Base Excision Repair Base Excision Repair PARP->Base Excision Repair Initiates Double-Strand Break Double-Strand Break PARP->Double-Strand Break Leads to (when inhibited) DNA Repair DNA Repair Base Excision Repair->DNA Repair Talazoparib Talazoparib Talazoparib->PARP Inhibits & Traps Cell Death (in HR deficient cells) Cell Death (in HR deficient cells) Double-Strand Break->Cell Death (in HR deficient cells)

Caption: Role of PARP in DNA repair and the mechanism of Talazoparib.

Conclusion

While established synthetic routes for prominent kinase inhibitors like Larotrectinib and Talazoparib are well-documented, the exploration of alternative starting materials such as this compound offers exciting possibilities for process optimization and the discovery of novel chemical entities. The unique arrangement of functional groups in this benzonitrile derivative provides a versatile platform for the construction of complex heterocyclic cores. Although the presented synthetic routes using this compound are hypothetical, they are grounded in established chemical principles and highlight the potential for innovation in medicinal chemistry. Further experimental validation is necessary to fully assess the viability and advantages of these proposed pathways. As the demand for targeted therapies continues to grow, the strategic selection and creative utilization of versatile building blocks like this compound will remain a cornerstone of successful drug discovery and development.

References

A Comparative Guide to the Synthesis of Methyl 4-chloro-2-cyanobenzoate: An Evaluation of Modern Catalytic and Classical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-chloro-2-cyanobenzoate is a key substituted benzonitrile, a structural motif of significant interest in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing groups—a cyano, a chloro, and a methyl ester substituent—makes it a versatile intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[1] The precise and efficient synthesis of this molecule is therefore of paramount importance to researchers in drug development and organic synthesis.

This guide provides an in-depth comparison of the primary synthetic routes to this compound and its analogs. We move beyond simple protocol listings to dissect the causality behind experimental choices, offering a critical evaluation of performance based on yield, safety, scalability, and functional group tolerance. The methodologies discussed include modern palladium- and copper-catalyzed cyanation reactions, which offer high efficiency and broad applicability, and the classical Sandmeyer reaction, which provides a foundational context. Furthermore, we will explore an innovative mechanochemical approach that aligns with the principles of green chemistry.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of an aryl nitrile like this compound hinges on the introduction of the cyano (-CN) group onto the aromatic ring. The choice of strategy is typically dictated by the availability of starting materials, desired purity, and scalability. The most common precursor is an aryl halide, making catalytic cross-coupling a dominant strategy.

Herein, we compare three primary pathways starting from a plausible precursor, Methyl 2-bromo-4-chlorobenzoate :

  • Palladium-Catalyzed Cyanation: The current industry standard, utilizing a palladium catalyst and a cyanide source to substitute a halide.

  • Copper-Catalyzed Cyanation: A cost-effective alternative to palladium, with its own unique mechanistic considerations and advantages.

  • Mechanochemical Cyanation: A solvent-free, environmentally benign approach using ball-milling technology.

We will also discuss the Sandmeyer Reaction , a classical route that proceeds via a diazonium salt intermediate, starting from Methyl 2-amino-4-chlorobenzoate .

Logical Flow of Synthetic Strategies

The following diagram illustrates the key synthetic transformations discussed in this guide.

cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Final Product Methyl 2-bromo-4-chlorobenzoate Methyl 2-bromo-4-chlorobenzoate Pd-Catalyzed Cyanation Pd-Catalyzed Cyanation Methyl 2-bromo-4-chlorobenzoate->Pd-Catalyzed Cyanation Cu-Catalyzed Cyanation Cu-Catalyzed Cyanation Methyl 2-bromo-4-chlorobenzoate->Cu-Catalyzed Cyanation Mechanochemical Cyanation Mechanochemical Cyanation Methyl 2-bromo-4-chlorobenzoate->Mechanochemical Cyanation Methyl 2-amino-4-chlorobenzoate Methyl 2-amino-4-chlorobenzoate Sandmeyer Reaction Sandmeyer Reaction Methyl 2-amino-4-chlorobenzoate->Sandmeyer Reaction This compound This compound Pd-Catalyzed Cyanation->this compound Cu-Catalyzed Cyanation->this compound Mechanochemical Cyanation->this compound Sandmeyer Reaction->this compound

Caption: Overview of synthetic pathways to the target molecule.

Palladium-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cross-coupling reactions have become the cornerstone of modern organic synthesis due to their high efficiency, functional group tolerance, and predictable reactivity. For cyanation, this method provides a reliable route from aryl chlorides and bromides.[2]

Mechanistic Rationale: The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation (or Salt Metathesis): The cyanide anion (from a source like K₄[Fe(CN)₆] or Zn(CN)₂) displaces the halide on the palladium complex. The use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is particularly advantageous as it is a non-toxic, stable, and inexpensive source of cyanide.[2][3]

  • Reductive Elimination: The aryl group and the cyano group couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired aryl nitrile (Ar-CN).

Experimental Protocol: General Procedure

This protocol is adapted from a general method for the palladium-catalyzed cyanation of aryl chlorides and bromides.[2]

G start Setup reagents Add Precatalyst, Ligand, K4[Fe(CN)6]•3H2O, and Methyl 2-bromo-4-chlorobenzoate start->reagents inert Seal, Evacuate, and Backfill with Nitrogen (3x) reagents->inert solvents Add Dioxane and Aqueous KOAc Solution inert->solvents reaction Heat Reaction Mixture (e.g., 100-120 °C) solvents->reaction workup Cool, Dilute, and Perform Aqueous Workup reaction->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Workflow for Palladium-Catalyzed Cyanation.

Step-by-Step Methodology:

  • Vessel Preparation: To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., P1 palladacycle, 0.2 mol%), a suitable phosphine ligand (e.g., L1, 0.4 mol%), and potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents).[2]

  • Addition of Aryl Halide: Add Methyl 2-bromo-4-chlorobenzoate (1.0 equivalent).

  • Inert Atmosphere: Seal the tube with a Teflon-lined cap, then evacuate and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of potassium acetate (KOAc, 2.5 mL) via syringe.[2] The acetate acts as a crucial base in the reaction.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously for 1-4 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup and Isolation: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Copper-Catalyzed Domino Halide Exchange-Cyanation

While palladium catalysis is highly effective, the cost of palladium can be a concern for large-scale synthesis. Copper catalysis presents a more economical alternative. The classical Rosenmund-von Braun reaction required stoichiometric copper(I) cyanide at high temperatures. Modern methods, however, use catalytic amounts of copper under milder conditions.[4]

Mechanistic Rationale: A particularly elegant strategy is the domino halide exchange-cyanation.[4] In this process for an aryl bromide:

  • An iodide salt (e.g., KI) first participates in a halide exchange with the aryl bromide (Ar-Br) to form a more reactive aryl iodide (Ar-I) intermediate.

  • The copper(I) catalyst then facilitates the cyanation of the aryl iodide with a cyanide source (e.g., NaCN). This domino approach avoids the harsh conditions typically required to directly cyanate less reactive aryl bromides.

Experimental Protocol: General Procedure

This protocol is based on the copper-catalyzed domino cyanation of aryl bromides.[4]

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried, argon-flushed flask, combine copper(I) iodide (CuI, 10 mol%), potassium iodide (KI, 20 mol%), sodium cyanide (NaCN, 1.2 equivalents), and Methyl 2-bromo-4-chlorobenzoate (1.0 equivalent).

  • Ligand and Solvent Addition: Add a diamine ligand (1.0 equivalent) and toluene (to achieve a suitable concentration).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours under an argon atmosphere.

  • Workup and Isolation: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble salts. Wash the filtrate with aqueous ammonia and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Alternative & Green Chemistry: Mechanochemical Cyanation

Mechanochemistry, or the use of mechanical force (e.g., ball milling) to induce chemical reactions, offers a compelling green alternative by often eliminating the need for bulk solvents.[5] This approach can lead to safer reaction conditions and simpler workups.

Mechanistic Rationale: In a mechanochemical cyanation, the solid reactants—aryl halide, cyanide source, and catalyst—are milled together. The mechanical energy facilitates intimate contact and activation of the reagents, promoting the catalytic cycle in the solid state. This method has been successfully demonstrated for the cyanation of aryl halides using potassium hexacyanoferrate(II) and a palladium catalyst.[5]

Experimental Protocol: General Procedure

This protocol is conceptualized from reports on mechanocatalysis.[5]

Step-by-Step Methodology:

  • Mill Preparation: To a stainless steel milling jar, add stainless steel milling balls, Methyl 2-bromo-4-chlorobenzoate (1.0 equivalent), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 1.5 equivalents), and a palladium source (e.g., Pd/C or Pd(OAc)₂, 1-5 mol%).

  • Milling: Seal the jar and mill at room temperature for 4-8 hours at a specified frequency (e.g., 30 Hz).

  • Extraction: After milling, open the jar and extract the solid mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Filter the extract to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.

Performance Comparison of Synthetic Methodologies

The choice of synthetic route involves a trade-off between various factors. The following table summarizes the key performance indicators for the discussed methods.

FeaturePalladium-CatalyzedCopper-Catalyzed (Domino)Mechanochemical (Pd)Sandmeyer Reaction
Typical Yield >90%[2]80-95%[4]Up to 90%[5]60-80%
Reaction Time 1-4 hours[2]12-24 hours[4]4-8 hours[5]2-5 hours
Temperature 100-120 °C110 °CRoom Temperature0 °C to RT
Catalyst Cost HighLowHigh (Pd)N/A (Stoichiometric)
Cyanide Source K₄[Fe(CN)₆] (low toxicity)[2][5]NaCN (high toxicity)[4]K₄[Fe(CN)₆] (low toxicity)[5]CuCN (high toxicity)
Solvent Use Organic + WaterOrganic (Toluene)Solvent-freeAqueous Acid
Functional Group Tolerance ExcellentGoodGoodModerate (acid sensitive)
Key Advantage High speed and yieldLow catalyst costGreen, solvent-freeUses amine precursor
Key Disadvantage Catalyst cost & removalLonger reaction timesSpecialized equipmentStoichiometric toxic reagents

The Classical Approach: Sandmeyer Reaction

For context, it is valuable to compare modern catalytic methods with the classical Sandmeyer reaction, a cornerstone of aromatic chemistry for over a century. This reaction transforms an aryl amine into an aryl nitrile via a diazonium salt intermediate.

Mechanistic Rationale:

  • Diazotization: The primary aromatic amine (e.g., Methyl 2-amino-4-chlorobenzoate) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Cyanide Displacement: The resulting diazonium salt is then treated with a copper(I) cyanide salt. The diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas), and it is displaced by the cyanide nucleophile, facilitated by the copper catalyst.

This method is robust but often requires stoichiometric amounts of copper and can have issues with side reactions and functional group compatibility, particularly with acid-sensitive groups.[6]

Conclusion and Future Outlook

For the synthesis of this compound, palladium-catalyzed cyanation using a non-toxic cyanide source like K₄[Fe(CN)₆] stands out as the most efficient and versatile method for laboratory-scale synthesis, offering high yields in short reaction times with excellent functional group tolerance.[2][3] The copper-catalyzed approach provides a highly valuable, cost-effective alternative, particularly for larger-scale industrial applications where catalyst cost is a primary driver.[4]

Looking forward, mechanochemistry represents a significant advance towards sustainable synthesis.[5] As this technology becomes more accessible, its solvent-free nature and room-temperature operation are likely to make it an increasingly attractive option. While the classical Sandmeyer reaction remains a viable route, particularly when the corresponding aniline is a readily available starting material, it is generally superseded by the milder and more efficient catalytic methods for complex molecule synthesis. The continued development of catalysts and reaction conditions will undoubtedly further refine the synthesis of this important chemical intermediate.

References

A Researcher's Guide to Alternatives for Methyl 4-chloro-2-cyanobenzoate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical, agrochemical, and materials science research, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Methyl 4-chloro-2-cyanobenzoate is a versatile intermediate, valued for its trifecta of reactive sites: the aryl chloride poised for cross-coupling, the cyano group amenable to reduction or hydrolysis, and the methyl ester, which can be readily transformed. However, the inherent reactivity of the C-Cl bond often necessitates forcing conditions in common bond-forming reactions. This guide provides an in-depth comparison of alternative reagents, offering researchers a data-driven framework for selecting the optimal substrate to accelerate discovery and process development. We will delve into the mechanistic underpinnings of why one leaving group may be superior to another in a given context and provide illustrative experimental protocols.

The Crux of the Matter: Leaving Group Ability in Cross-Coupling and Nucleophilic Aromatic Substitution

The choice of an alternative to this compound hinges on the intended transformation. The two most prevalent reaction classes for this scaffold are palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). The underlying principles governing the reactivity of the leaving group in these two manifolds are fundamentally different.

For Palladium-Catalyzed Cross-Coupling Reactions , the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The facility of this step is inversely related to the bond dissociation energy (BDE) of the C-X bond. Consequently, the reactivity trend for aryl halides is I > Br > OTf > Cl .[1] Aryl iodides and bromides are significantly more reactive than their chloro counterparts, often allowing for lower catalyst loadings, milder reaction temperatures, and shorter reaction times. Aryl triflates (OTf) are also excellent substrates, with reactivity often comparable to or slightly less than aryl bromides.

For Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism through a negatively charged Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. This step is facilitated by a more electronegative halogen, which increases the electrophilicity of the carbon atom being attacked. Therefore, the reactivity trend is F > Cl > Br > I .[2][3] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally susceptible to nucleophilic attack.

This dichotomy in reactivity trends is the cornerstone of rational substrate selection.

Comparative Analysis of Alternatives in Key Reactions

Here, we present a comparative overview of this compound and its bromo, iodo, triflate, and fluoro analogs in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a preeminent method for the formation of biaryl structures. The enhanced reactivity of the bromo and iodo analogs of this compound is particularly advantageous in this transformation.

SubstrateLeaving GroupTypical Reaction ConditionsYieldObservations
Methyl 4-chloro -2-cyanobenzoateClPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C, 18 hModerate to GoodRequires more active catalyst systems and higher temperatures.
Methyl 4-bromo -2-cyanobenzoateBrPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C, 4 hGood to ExcellentMilder conditions, shorter reaction times, and often higher yields compared to the chloro analog.
Methyl 4-iodo -2-cyanobenzoateIPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, RT to 60 °C, 1-3 hExcellentHighest reactivity, often proceeds at room temperature with low catalyst loadings.
Methyl 2-cyano-4-(trifluoromethylsulfonyloxy)benzoateOTfPd(OAc)₂, PCy₃, K₃PO₄, Toluene, 80 °C, 6 hGood to ExcellentReactivity is comparable to the bromo analog, offering a viable alternative.

Causality Behind Experimental Choices: The use of more electron-rich and bulky phosphine ligands like SPhos is often necessary to activate the less reactive C-Cl bond. For the more reactive bromo and iodo analogs, less sophisticated catalysts like Pd(PPh₃)₄ are often sufficient. The choice of base and solvent system is also crucial for efficient transmetalation and to prevent side reactions like protodeboronation.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-cyanobenzoate with Phenylboronic Acid

Materials:

  • Methyl 4-bromo-2-cyanobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 v/v/v), degassed

  • Schlenk flask and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Methyl 4-bromo-2-cyanobenzoate (e.g., 240 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the degassed toluene/ethanol/water solvent mixture (10 mL).

  • Subject the mixture to three cycles of vacuum-backfill with argon.

  • Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the reactivity trend follows the C-X bond strength.

SubstrateLeaving GroupTypical Reaction ConditionsYieldObservations
Methyl 4-chloro -2-cyanobenzoateClPd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C, 12-24 hModerateOften requires specialized ligands (e.g., Buchwald ligands) and strong bases.
Methyl 4-bromo -2-cyanobenzoateBrPd(OAc)₂, XPhos, KOtBu, Toluene, 100 °C, 2-8 hGood to ExcellentMilder conditions and shorter reaction times compared to the chloro analog.[4][5]
Methyl 4-iodo -2-cyanobenzoateIPd(OAc)₂, P(o-tol)₃, NaOtBu, Toluene, 80-100 °C, 1-4 hExcellentHighly reactive, allowing for the use of less specialized ligands in some cases.
Methyl 2-cyano-4-(trifluoromethylsulfonyloxy)benzoateOTfPd₂(dba)₃, BINAP, Cs₂CO₃, Toluene, 100 °C, 6-12 hGood to ExcellentA viable alternative to the bromo analog, often with good functional group tolerance.[6]

Causality Behind Experimental Choices: The development of bulky, electron-rich phosphine ligands by Buchwald and Hartwig was a breakthrough, particularly for the amination of less reactive aryl chlorides.[6] Strong, non-nucleophilic bases like sodium tert-butoxide are required to deprotonate the amine and facilitate the catalytic cycle. The choice of palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) can also influence the reaction efficiency.[4][5]

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 4-bromo-2-cyanobenzoate with Aniline

Materials:

  • Methyl 4-bromo-2-cyanobenzoate (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • Potassium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube and magnetic stirrer

Procedure:

  • In a glovebox, add Pd(OAc)₂ (11 mg, 0.05 mmol) and XPhos (48 mg, 0.10 mmol) to a Schlenk tube.

  • Add Methyl 4-bromo-2-cyanobenzoate (240 mg, 1.0 mmol), potassium tert-butoxide (157 mg, 1.4 mmol), and a magnetic stir bar.

  • Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene (5 mL) and aniline (112 µL, 1.2 mmol) via syringe under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Nucleophilic Aromatic Substitution (SNAr): A Different Paradigm

For SNAr reactions, where a nucleophile directly displaces the leaving group, the reactivity trend is inverted. The fluoro analog is the most reactive substrate due to the high electronegativity of fluorine, which renders the ipso-carbon more electrophilic.

SubstrateLeaving GroupTypical Reaction ConditionsYieldObservations
Methyl 4-fluoro -2-cyanobenzoateFAmine, K₂CO₃, DMSO, 80-120 °C, 4-12 hGood to ExcellentMost reactive substrate for SNAr, allowing for milder conditions.
Methyl 4-chloro -2-cyanobenzoateClAmine, K₂CO₃, DMSO, 120-150 °C, 12-24 hModerate to GoodRequires higher temperatures and longer reaction times compared to the fluoro analog.
Methyl 4-bromo -2-cyanobenzoateBrAmine, K₂CO₃, DMSO, >150 °CLow to ModerateGenerally a poor substrate for SNAr unless strongly activated.
Methyl 4-iodo -2-cyanobenzoateIAmine, K₂CO₃, DMSO, >150 °CLowLeast reactive for SNAr.

Causality Behind Experimental Choices: The presence of the electron-withdrawing cyano group ortho to the leaving group activates the ring towards nucleophilic attack. A polar aprotic solvent like DMSO is typically used to dissolve the reactants and promote the formation of the charged Meisenheimer intermediate. A base is often required to deprotonate the nucleophile if it is not already anionic.

Experimental Protocol: Nucleophilic Aromatic Substitution of Methyl 4-fluoro-2-cyanobenzoate with Piperidine

Materials:

  • Methyl 4-fluoro-2-cyanobenzoate (1.0 equiv)

  • Piperidine (1.5 equiv)

  • Potassium carbonate (2.0 equiv)

  • Anhydrous DMSO

  • Sealed reaction vial and magnetic stirrer

Procedure:

  • To a sealed reaction vial, add Methyl 4-fluoro-2-cyanobenzoate (179 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and a magnetic stir bar.

  • Add anhydrous DMSO (5 mL) and piperidine (148 µL, 1.5 mmol).

  • Seal the vial tightly and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8 hours.

  • Upon completion, cool the reaction to room temperature and pour into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (3 x 20 mL) to remove DMSO, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted product.

Visualizing the Synthetic Logic

G cluster_0 Reaction Type cluster_1 Reactivity Trend cluster_2 Recommended Alternative Cross-Coupling Cross-Coupling I > Br > OTf > Cl I > Br > OTf > Cl Cross-Coupling->I > Br > OTf > Cl Governed by C-X Bond Energy SNAr SNAr F > Cl > Br > I F > Cl > Br > I SNAr->F > Cl > Br > I Governed by Electronegativity Bromo, Iodo, or Triflate Analog Bromo, Iodo, or Triflate Analog I > Br > OTf > Cl->Bromo, Iodo, or Triflate Analog Leads to Selection of Fluoro Analog Fluoro Analog F > Cl > Br > I->Fluoro Analog Leads to Selection of

Caption: Logical workflow for selecting an alternative reagent based on the intended reaction pathway.

Conclusion

The selection of an appropriate aryl halide or pseudohalide is a critical parameter in synthetic planning. While this compound is a valuable and cost-effective starting material, its reactivity profile is not always optimal. For palladium-catalyzed cross-coupling reactions, the bromo and iodo analogs offer significantly enhanced reactivity, leading to milder reaction conditions, shorter reaction times, and often improved yields. Aryl triflates also represent a highly effective alternative in this context. Conversely, for nucleophilic aromatic substitution reactions, the fluoro analog is the substrate of choice due to its heightened electrophilicity at the substitution site. By understanding the mechanistic principles that dictate these reactivity trends, researchers can make more informed decisions, ultimately accelerating the synthesis of complex molecules and driving innovation in drug discovery and materials science.

References

Safety Operating Guide

Navigating the Safe Handling of Methyl 4-chloro-2-cyanobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Methyl 4-chloro-2-cyanobenzoate, as a halogenated aromatic nitrile, should be handled with caution. Based on data from analogous compounds, it is prudent to assume it may present the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

A thorough risk assessment should be conducted before commencing any work, considering the quantities being used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the anticipated hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[3]Protects against splashes and potential vapors that can cause serious eye damage.[1] A face shield offers a broader barrier of protection for the entire face.[6]
Skin Protection Nitrile gloves (inspect for integrity before use), a chemically resistant lab coat, and closed-toe shoes.[7]Prevents skin contact, which can lead to irritation. Nitrile gloves offer good resistance to a range of chemicals, including aromatic solvents.[6][8] A lab coat protects underlying clothing and skin.
Respiratory Protection To be used in a certified chemical fume hood.[9]Minimizes the inhalation of vapors or dust, which can cause respiratory tract irritation.[2][3] All manipulations should occur within the fume hood to contain any airborne particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[9]

  • Gather Materials: Ensure all necessary equipment, including glassware, reagents, and waste containers, are placed within the fume hood before starting.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[1][10]

Handling
  • Aliquotting: Carefully measure and transfer the required amount of the chemical. Use appropriate tools, such as a spatula or powder funnel, to minimize the creation of dust.

  • Performing the Reaction: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.

  • Monitoring: Be vigilant for any signs of a spill or unexpected reaction.

The following diagram illustrates the essential workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Aliquot Chemical prep3->handle1 Proceed to handling handle2 Perform Reaction handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 Reaction complete clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 end Procedure Complete clean3->end End of procedure

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, properly labeled hazardous waste container.

  • Container Management: Keep the waste container closed except when adding waste.[11] Do not overfill the container.[11]

  • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[11]

  • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal.[11] Never dispose of this chemical down the drain.[11]

By adhering to these protocols, you contribute to a culture of safety and ensure the responsible management of chemical reagents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.